2-Phenylethanol

Catalog No.
S539486
CAS No.
60-12-8
M.F
C8H10O
C8H10O
C6H5CH2CH2OH
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethanol

CAS Number

60-12-8

Product Name

2-Phenylethanol

IUPAC Name

2-phenylethanol

Molecular Formula

C8H10O
C8H10O
C6H5CH2CH2OH

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

WRMNZCZEMHIOCP-UHFFFAOYSA-N

SMILES

Array

solubility

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER
SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL
VERY SOL IN PROPYLENE GLYCOL
Miscible with chloroform.
16,000 mg/L in water @ 20 °C
22.2 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 2 (moderate)
Slighty soluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 50% ethanol (in ethanol)

Synonyms

2 Phenylethanol, 2-Phenylethanol, Alcohol, Phenethyl, Alcohol, Phenylethyl, Benzyl Carbinol, beta Phenylethanol, beta-Phenylethanol, Carbinol, Benzyl, Phenethyl Alcohol, Phenylethanol, Phenylethyl Alcohol

Canonical SMILES

C1=CC=C(C=C1)CCO

The exact mass of the compound 2-Phenylethanol is 122.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22200 mg/l (at 25 °c)0.18 m22.2 mg/ml at 25 °c2 ml dissolve in 100 ml water after thorough shaking; 1 part is clearly sol in 1 part of 50% alcohol; miscible with alcohol, ethersol in fixed oils & glycerol; slightly sol in mineral oilvery sol in propylene glycolmiscible with chloroform.16,000 mg/l in water @ 20 °c22.2 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 2 (moderate)slighty soluble in water; soluble in oils, propylene glycol1 ml in 2 ml 50% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759116. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Ethanol. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Fundamental Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of 2-Phenylethanol (CAS 60-12-8) [1] [2] [3].

Property Description / Value
IUPAC Name This compound [1]
Molecular Formula C₈H₁₀O [1] [2] [4]
Molecular Weight 122.16 g·mol⁻¹ [1] [2] [4]
CAS Number 60-12-8 [1] [2] [4]
Appearance Colorless to pale yellow liquid [2] [3]
Odor Soft, pleasant floral scent of roses [1] [5]
Boiling Point 219 - 221 °C [1] [2]
Melting Point -27 °C [1] [3]
Density 1.017 - 1.02 g/cm³ [1] [2]
Solubility in Water Slightly soluble (2 mL per 100 mL H₂O) [1]
Log P 1.36 (indicating moderate hydrophobicity) [1]

Safety and Handling Information

For research and development settings, note the following safety classifications [3]:

  • Hazard Statements: Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes skin and serious eye irritation (H315+H319) [3].
  • Precautionary Measures: Wear protective gloves and eye protection. Wash hands thoroughly after handling [3].
  • Storage: Store at room temperature, locked up [3].

Production Methods and Experimental Protocols

This compound can be produced through chemical synthesis and biotechnological routes. The following diagram illustrates the primary pathways discussed.

G Start Start ChemRoute Chemical Synthesis Start->ChemRoute BioRoute Bioproduction Start->BioRoute FriedelCrafts Friedel-Crafts Reaction (Benzene + Ethylene Oxide) ChemRoute->FriedelCrafts Hydrogenation Hydrogenation of Styrene Oxide ChemRoute->Hydrogenation EhrlichPath Ehrlich Pathway (L-Phenylalanine) BioRoute->EhrlichPath ShikimatePath Shikimate Pathway (Glucose) BioRoute->ShikimatePath Product This compound FriedelCrafts->Product Hydrogenation->Product EhrlichPath->Product ShikimatePath->Product

Primary production pathways for this compound

Chemical Synthesis

A. Catalytic Hydrogenation of Styrene Oxide This method is noted for its high selectivity (>99.5% conversion, 99.9% selectivity) under mild conditions [6].

  • Typical Protocol:

    • Reaction Setup: Charge a high-pressure reactor (e.g., a 300 cm³ autoclave) with styrene oxide, a solvent (e.g., methanol, hexane, or 1,4-dioxane), and a catalyst (e.g., 1% Pd/C) [6].
    • Promoter: Add a base promoter such as sodium hydroxide to maintain pH between 12-13, which is critical for achieving high selectivity to 2-PE by facilitating the formation of a diol intermediate [6].
    • Reaction Conditions: Pressurize the reactor with H₂ (50-800 psig) and heat to 40-120 °C with agitation [6].
    • Work-up: After completion, cool the reaction mixture, separate the catalyst by filtration, and isolate the pure 2-PE by distillation [6].
  • Key Parameters Table: | Parameter | Typical Range / Example | |---|---| | Catalyst | 1% Pd/C, Pt, Ni on carbon, alumina, or zeolites [6] | | Promoter | NaOH, KOH, pyridine, triethylamine [6] | | Solvent | Methanol, hexane, 1,4-dioxane [6] | | Temperature | 40 - 120 °C [6] | | H₂ Pressure | 50 - 800 psig [6] |

B. Friedel-Crafts Reaction This industrial route involves the reaction of benzene and ethylene oxide using aluminum trichloride, but it generates hazardous waste and by-products [1] [5].

Biotechnological Production

Biotechnological production is increasingly attractive as products can be classified as "natural" and processes are more environmentally friendly [7] [5]. The core pathways are the Ehrlich Pathway and the Shikimate Pathway.

The Ehrlich and Shikimate pathways for 2-PE bioproduction

  • Ehrlich Pathway Protocol (Using L-Phenylalanine) [5]:

    • Strain and Medium: Use a producing microorganism (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus) in a medium with L-Phe as the sole or primary nitrogen source [7] [5].
    • Fermentation: Conduct fermentation under controlled conditions (e.g., pH, temperature, dissolved oxygen). The bioconversion involves three enzymatic steps: transamination, decarboxylation, and reduction [5].
    • Product Recovery: Implement In Situ Product Removal (ISPR) strategies, such as a biphasic system with a extractant (e.g., rapeseed oil, oleyl alcohol), to mitigate 2-PE toxicity and enhance yields [8].
  • Engineered Biosynthesis from Styrene: A recent approach uses engineered E. coli for a multi-enzyme cascade conversion [9]:

    • Pathway: Styrene → (Styrene monooxygenase, StyAB) → Styrene oxide → (Styrene oxide isomerase, SOI) → Phenylacetaldehyde → (Alcohol dehydrogenase, YahK) → 2-PE [9].
    • Process: Employ whole-cell biotransformation, which simplifies the process and operates under mild conditions [9].

Research Applications and Biological Activity

The following table summarizes key research findings and potential applications of this compound, particularly in a drug development context.

Activity / Application Research Findings / Potential Use
Antimicrobial Preservative Exhibits bacteriostatic and fungicidal properties; used in antiseptic creams and as a preservative in soaps and cosmetics due to its stability in basic conditions [6] [1] [5].
Neuroscience & Behavior Demonstrated anti-depressive-like effect in mice upon inhalation [4]. Shown to inhibit acetylcholinesterase, suggesting relevance for cholinergic signaling research [4].
Fragrance & Flavors A key ingredient in perfumery, cosmetics, and food flavoring (GRAS status) [7] [2] [5].
Chemical Intermediate Serves as a precursor for synthesizing other compounds like styrene, phenylacetic acid, and phenylacetaldehyde [6] [9].

Conclusion

For researchers and scientists, the choice of production method involves a key trade-off:

  • Chemical Hydrogenation [6] offers high purity and yield, is suitable for large-scale production, but uses high-pressure hydrogen and precious metal catalysts.
  • Bioproduction [7] [9] [5] provides a "natural" product label and uses mild, eco-friendly conditions, but faces challenges with product toxicity to microbes and typically lower volumetric productivity.

Bioproduction techniques, especially using engineered microbes and low-cost feedstocks, represent a significant growth area for producing 2-PE deemed natural by regulatory bodies [7] [5].

References

Ehrlich pathway 2-phenylethanol biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Ehrlich Pathway for 2-PE Biosynthesis

The Ehrlich pathway is a three-step metabolic route in yeasts and some bacteria that catabolizes the amino acid L-phenylalanine (L-Phe) into the valuable aroma compound 2-phenylethanol (2-PE) [1] [2]. The pathway consists of the following enzymatic steps [3] [4] [1]:

  • Transamination: L-Phenylalanine is deaminated to phenylpyruvate. This reaction is catalyzed by an aminotransferase (e.g., Aro8, Aro9) and requires 2-oxoglutarate (α-KG) as an amino group acceptor, which is subsequently converted to glutamate.
  • Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde. This step is catalyzed by a phenylpyruvate decarboxylase (e.g., Aro10, Pdc) and releases carbon dioxide (CO₂).
  • Reduction: Phenylacetaldehyde is reduced to this compound. This final step is catalyzed by an alcohol dehydrogenase (Adh) and requires the cofactor NADH.

The diagram below illustrates this core pathway and its key engineering targets.

G L_Phe L-Phenylalanine (L-Phe) Trans Transaminase (ARO8, ARO9) L_Phe->Trans PP Phenylpyruvate (PP) Decarb Decarboxylase (ARO10, Pdc) PP->Decarb PAA Phenylacetaldehyde (PAA) Red Alcohol Dehydrogenase (Adh) PAA->Red PE This compound (2-PE) aKG 2-Oxoglutarate (α-KG) aKG->Trans Glu Glutamate NADH NADH NADH->Red NAD NAD+ Trans->PP Trans->Glu Decarb->PAA Red->PE Red->NAD

The core Ehrlich pathway for 2-PE biosynthesis and its essential cofactors.

Engineering Strategies and Quantitative Outcomes

Metabolic engineering is crucial for overcoming pathway limitations. The table below summarizes key strategies and their demonstrated outcomes in recent studies.

Engineering Strategy / Strain Feature Specific Intervention Reported 2-PE Titer Key Factors & Notes Citation
Enzyme & Cofactor Engineering (Y. lipolytica) Refactored Ehrlich pathway; engineered cytosolic α-KG supply; blocked competing pathways. 2.67 g/L (shake flask) Yield: 0.702 g/g L-Phe (95% theoretical max). α-KG availability was critical. [3]
Process & Medium Optimization (S. cerevisiae) Optimized fermentation medium; pH control (5.5); 10% inoculum; L-Phe feeding. 4.81 g/L (5L bioreactor) Use of corn steep liquor activated shikimate/Ehrlich pathway genes (pha2, aro4, aro8, aro9). [5]
In Situ Product Removal (ISPR) (S. cerevisiae) Applied ISPR technique to alleviate 2-PE cytotoxicity. 6.41 g/L (5L bioreactor) ISPR significantly increased final titer by continuously removing the toxic product. [5]
Nitrogen Limitation (K. marxianus) Native strain under nitrogen-limited conditions; metabolic flux toward 2-phenylethyl acetate (2-PEA). Favored 2-PEA over 2-PE ARO9 overexpression compensated for ARO8 inactivation. Shikimate pathway remained active. [6]
Bacterial Production (P. putida) Introduced feedback-insistent enzyme; prevented dead-end product accumulation. 0.12 g/L Identified intracellular L-Phe as the primary bottleneck. Glucose preferred over xylose. [7]

Detailed Experimental Protocol

The following workflow and detailed method are based on a study that optimized 2-PE production in a 5L bioreactor using S. cerevisiae [5].

G clusterA Medium Optimization clusterB Bioreactor Parameters Start Strain Screening & Culture Preparation A Shake Flask Fermentation & Medium Optimization Start->A B Bioreactor Scale-Up & Parameter Control A->B A1 Carbon Source: Glucose (40 g/L) A2 Nitrogen Sources: Yeast Extract, Malt Extract, Corn Steep Liquor A3 Precursor: L-Phe (8 g/L) C Substrate Feeding & Process Control B->C B2 Inoculum = 10% B3 Temperature = 30°C B1 B1 D In Situ Product Removal (ISPR) C->D End Analytical Quantification (GC-MS) D->End , fillcolor= , fillcolor=

A generalized workflow for developing a 2-PE production process, from strain screening to analysis.

Materials and Methods (Based on [5])

  • Strain and Preculture:

    • A high-yielding Saccharomyces cerevisiae strain (e.g., D-22) is used.
    • A single colony is inoculated into a seed medium (SM) and cultured overnight at 30°C with shaking at 220 rpm. The SM contains (per liter): 40 g Glucose, 2.5 g Corn Steep Liquor, 20 g Yeast Extract, 10 g Malt Extract, 6 g KH₂PO₄, 0.4 g MgSO₄·7H₂O, with pH adjusted to 6.5.
  • Fermentation Medium:

    • The optimized fermentation medium (FM) contains (per liter): 40 g Glucose, 1.75 g Corn Steep Liquor, 2.5 g Yeast Extract, 5 g Malt Extract, 6 g KH₂PO₄, 0.4 g MgSO₄·7H₂O, 0.2 g CaCl₂, and 8 g L-Phenylalanine. The initial pH is adjusted to 6.0.
  • Bioreactor Process (5 L Scale):

    • The bioreactor is filled with the FM and inoculated with the preculture at 10% (v/v) inoculum.
    • The pH is automatically controlled at 5.5 through the addition of acid or base.
    • Temperature is maintained at 30°C.
    • Aeration and agitation are set to maintain dissolved oxygen, though specific values may require optimization.
    • A feeding strategy with additional L-Phe substrate can be implemented to boost final titers.
  • In Situ Product Removal (ISPR):

    • To mitigate the cytotoxicity of 2-PE, an ISPR technique is applied. This involves continuously removing 2-PE from the fermentation broth as it is produced, for example, via solvent extraction or adsorption, preventing product inhibition and allowing for higher cell densities and longer production periods.
  • Analytical Quantification - GC-MS:

    • Sample Collection: Samples are taken at regular intervals.
    • Extraction: Volatile compounds are extracted from the culture medium using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber.
    • Analysis: Quantification is performed using Gas Chromatography-Mass Spectrometry (GC-MS).
    • Chromatography: An Innowax capillary column is used with a temperature program (e.g., hold at 40°C for 5 min, ramp to 220°C at 10°C/min, final hold at 220°C for 30 min). Helium is the carrier gas.
    • Identification & Quantification: Compounds are identified by comparing mass spectra to the NIST database. Quantification is achieved using pre-established standard curves for 2-PE and related byproducts like phenylacetate.

Critical Technical Considerations for Researchers

  • Cofactor and Precursor Balancing: The pathway's efficiency is highly dependent on the availability of α-KG and NADH [3]. Engineering a cytosolic source of α-KG and managing the NADH/NAD+ ratio are proven strategies to significantly increase yield.
  • Regulatory Networks: In S. cerevisiae, the sensing and uptake of L-Phe is regulated by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which controls the expression of amino acid permeases like Agp1 and Bap2 [4]. Understanding this regulation is key for optimizing precursor uptake.
  • Toxicity and Scale-Up: 2-PE is cytotoxic and inhibits microbial growth at concentrations around 2-4 g/L [2]. Implementing ISPR is not just an optional improvement but is often necessary for achieving high titers in scaled-up processes [5].
  • Choice of Chassis: While S. cerevisiae is well-studied, non-conventional yeasts like Yarrowia lipolytica (strong acetyl-CoA/TCA flux) [3] and Kluyveromyces marxianus (metabolic flexibility, thermotolerance) [6] offer distinct advantages as production platforms and are gaining traction.

References

shikimate pathway 2-phenylethanol production

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathways to 2-Phenylethanol

This compound (2-PE) can be synthesized in microbes through two primary metabolic routes that both originate from the aromatic amino acid L-Phenylalanine (L-Phe). A visual overview of these interconnected pathways is provided below.

G compound compound enzyme enzyme product product pathway pathway Shikimate Shikimate Ehrlich Ehrlich PEP_E4P PEP + E4P DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP_E4P->DAHP DHS Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Enzymes Prephenate Prephenate Chorismate->Prephenate CM L_Phe L-Phenylalanine (L-Phe) Prephenate->L_Phe ADT Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase PALD Phenylacetaldehyde (PALD) Phenylpyruvate->PALD PDC/ARO10 Two_PE This compound (2-PE) PALD->Two_PE ADH/PAR ARO4 ARO4ᴷ²²¹ᴸ (feedback-insensitive) ARO4->DAHP ARO7 ARO7ᴳ¹⁴¹ˢ (feedback-insensitive) ARO7->Chorismate ARO10 ARO10 (overexpression) ARO10->Phenylpyruvate EAT1 EAT1 (disruption) EAT1->Two_PE

Overview of 2-PE biosynthesis via shikimate and Ehrlich pathways with key engineering targets.

  • The Shikimate Pathway: This is a seven-step anabolic pathway found in plants, fungi, and bacteria, but not in animals [1] [2]. It converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the three aromatic amino acids, including L-Phenylalanine (L-Phe) [3] [4] [1].

  • The Ehrlich Pathway: This pathway starts with L-Phe. L-Phe is first transaminated to form phenylpyruvate. Phenylpyruvate is then decarboxylated to phenylacetaldehyde (PALD) by enzymes like phenylpyruvate decarboxylase (PDC) or ARO10. Finally, PALD is reduced to 2-PE by alcohol dehydrogenases (ADH) or specific phenylacetaldehyde reductases (PAR) [3] [5] [6].

Metabolic Engineering Strategies

Refactoring the shikimate pathway in microbial hosts is crucial for diverting carbon flux toward 2-PE. Key strategies include:

  • Overexpression and Deregulation of Shikimate Pathway Genes: The first enzyme, DHS (encoded by ARO4 in yeast), is often feedback-inhibited by aromatic amino acids. Expressing a feedback-insensitive mutant (e.g., ARO4K221L) is a common strategy to increase carbon entry into the pathway [3] [4]. Similarly, chorismate mutase (encoded by ARO7) can be engineered (e.g., ARO7G141S) to be feedback-insensitive, favoring the branch toward L-Phe [3].

  • Enhancing the Ehrlich Pathway and Blocking Byproducts: Overexpressing ARO10, which encodes the key decarboxylase, enhances the conversion of phenylpyruvate to phenylacetaldehyde [3]. Additionally, disrupting the gene EAT1 (encoding an alcohol acetyltransferase) prevents the conversion of 2-PE into 2-phenylethyl acetate (2-PEAc), thereby minimizing product loss and increasing 2-PE titers [3].

  • Advanced Tool Development for Multigene Integration: A major advancement in non-conventional yeasts like K. marxianus is the use of CRISPR-Cas9 for one-step, multigene integration. This allows researchers to refactor entire pathway segments by simultaneously integrating multiple expression cassettes (e.g., for ARO4, ARO7, and PHA2) into a specific genomic locus (like ABZ1), achieving high integration efficiency (51 ± 9%) [3]. The experimental workflow for this is summarized below.

G cluster_protocol CRISPR-Mediated Multigene Integration Protocol Design 1. Design gRNA and Homology Donor Construct 2. Construct Vectors: pCRISPR (Cas9 + sgRNA) pHD (Gene of Interest + Homology Arms) Design->Construct Transform 3. Co-transform Plasmids into Yeast Construct->Transform Select 4. Select for Successful Integrants Transform->Select Verify 5. Verify Integration via Colony PCR & Sequencing Select->Verify params        Key Parameters:        • Homology Arm Length: ~700 bp        • Target Loci: ABZ1, URA3, LYS1        • Integration Efficiency: up to 51 ± 9%        • Insert Size: Demonstrated for up to 5 kbp    

Workflow for CRISPR-Cas9-mediated multigene integration, a key tool for pathway refactoring [3].

Quantitative Data on 2-PE Production in Microbes

The success of metabolic engineering is quantified by the final titer of 2-PE. The table below summarizes production data from various engineered yeast strains and cultivation conditions.

Microbial Host Engineering Strategy / Key Feature Max 2-PE Titer (mg/L) Cultivation Mode & Duration Citation/Note
Kluyveromyces marxianus CBS 6556 Refactored Shikimate pathway (KmARO4K221L, KmARO7G141S, KmPHA2); Overexpressed KmARO10; Disrupted KmEAT1 766 ± 6 Batch, 120 h [3]
Kluyveromyces marxianus CBS 6556 Same as above, with optimized fed-batch process 1,943 ± 63 Fed-batch, 120 h [3]
Starmerella bacillaris R5 Biotransformation from L-Phe (Ehrlich pathway) 1,280 Not Specified [6]
Candida glabrata Production from tequila vinasses (de novo synthesis) ~65* 96 h *This is 2-PEAc, the ester of 2-PE [7] [8]

Detailed Experimental Protocol: Pathway Refactoring

This protocol is adapted from the combinatorial library creation method used in [3].

  • Step 1: Strain and Vector Preparation

    • Use a uracil-auxotrophic base strain (e.g., K. marxianus CBS 6556 ura3Δ his3Δ).
    • Design a two-plasmid CRISPR system: 1) pCRISPR plasmid expressing Cas9 and a single guide RNA (sgRNA) targeting a specific genomic locus (e.g., ABZ1); 2) Homology Donor (pHD) plasmid containing your gene(s) of interest (e.g., ARO4K221L) flanked by ~700 bp homology arms corresponding to the target locus.
  • Step 2: Yeast Transformation and Selection

    • Co-transform the pCRISPR and pHD plasmids into the yeast strain using a standard yeast transformation method like lithium acetate.
    • Plate the transformed cells onto appropriate selective media (e.g., without uracil) to select for cells that have taken up the plasmids.
    • The Cas9-induced double-strand break at the target locus will be repaired using the pHD plasmid as a template via homologous recombination, integrating the gene(s) into the genome.
  • Step 3: Screening and Validation

    • Pick individual colonies and perform colony PCR using primers that bind outside the homology region and within the integrated sequence. This confirms successful gene integration.
    • For a combinatorial library, create different strains with varying promoter strengths (e.g., high/medium/low) driving your key genes. The study in [3] used a 3³-factorial design for ARO4, ARO7, and PHA2.
  • Step 4: Fermentation and Analysis

    • Culture Conditions: Inoculate engineered strains in a defined medium and incubate at 30°C with shaking at 250 rpm. For fed-batch production, begin with a batch phase and then continuously or intermittently feed a concentrated carbon source (e.g., glucose) to maintain metabolic activity without causing carbon catabolite repression.
    • Product Quantification: After 96-120 hours, collect culture broth and centrifuge to remove cells. Analyze the supernatant for 2-PE concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

References

2-phenylethanol microbial producers Saccharomyces cerevisiae

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Production of 2-Phenylethanol: An Overview

This compound (2-PE) is an aromatic alcohol with a rose-like fragrance, widely used in the food, pharmaceutical, and cosmetic industries due to its GRAS (Generally Recognized as Safe) status [1] [2]. Current global demand is approximately 10,000 tons per year [3] [1] [4]. Most commercial 2-PE is produced by chemical synthesis, which involves toxic chemicals and is environmentally unfriendly [1] [4]. Natural extraction from flowers like roses is possible but prohibitively expensive (around $1000/kg) [1]. Therefore, microbial fermentation, particularly using yeasts like S. cerevisiae, presents a promising sustainable and "natural" alternative [1] [2].

S. cerevisiae naturally synthesizes 2-PE through two primary metabolic pathways, as illustrated in the diagram below [1] [2]:

G cluster_shikimate Shikimate Pathway (De novo synthesis from glucose) cluster_ehrlich Ehrlich Pathway (Bioconversion from L-Phe) GLC Glucose E4P Erythrose-4-phosphate GLC->E4P PEP Phosphoenolpyruvate GLC->PEP DAHP DAHP E4P->DAHP PEP->DAHP SHIK Shikimate DAHP->SHIK CHO Chorismate SHIK->CHO PREP Prephenate CHO->PREP PPY Phenylpyruvate PREP->PPY PHE Phenylalanine PPY->PHE Transaminase PHE_e Phenylalanine PHE->PHE_e PPY_e Phenylpyruvate PHE_e->PPY_e Transaminase (ARO8, ARO9) PAC Phenylacetaldehyde PPY_e->PAC Decarboxylase PE This compound (2-PE) PAC->PE Dehydrogenase (ADH2)

S. cerevisiae naturally synthesizes 2-PE through two primary metabolic pathways [1] [2].

The Ehrlich pathway is considered the most efficient for industrial production, as it uses the precursor L-Phenylalanine (L-Phe) to achieve higher yields [1]. A major challenge in microbial 2-PE production is its cytotoxicity; concentrations between 1.5 g/L and 4.0 g/L can fully inhibit yeast growth, limiting final titers [3] [4].

Strain Development and Engineering Strategies

Developing robust yeast strains is crucial for overcoming 2-PE cytotoxicity and improving production efficiency. The table below summarizes key approaches and their outcomes.

Strategy Strain / Mutation Experimental Method Key Finding / Outcome
Evolutionary Engineering [3] [4] Evolved S. cerevisiae CEN.PK 113-7D Adaptive Laboratory Evolution (ALE) with gradual [3]PE increase from 1.5 to 3.4 g/L over 56 passages 3.4 g/L tolerance (3x higher than parent). Mutations in HOG1 (MAPK pathway) and upregulation of ALD3/4 (detoxification).
Transcription Factor Engineering [5] S. cerevisiae with Pdr1p (C862R) mutation Physiological & transcriptomic analysis at 3.5 g/L [3]PE 16% higher [3]PE production (2.22 g/L vs. 1.92 g/L). Enhanced Ehrlich pathway; altered sulfur & 1-carbon metabolism.
Wild-Type Screening & Fermentation Optimization [6] [2] S. cerevisiae D-22 (wild-type) Isolation from a microbial collection; medium & parameter optimization in a 5L bioreactor Achieved 4.81 g/L in 24h. With in situ product recovery (ISPR), titer reached 6.41 g/L.

Detailed Experimental Protocols

Here are the methodologies for two key strain development approaches, as detailed in the search results.

Adaptive Laboratory Evolution (ALE) for Enhanced 2-PE Tolerance [3] [4]

This protocol is used to generate yeast strains with inherently higher tolerance to 2-PE.

  • 1. Initial Mutagenesis: Subject the parent strain (e.g., S. cerevisiae CEN.PK 113-7D) to Ethyl Methanesulfonate (EMS) mutagenesis, aiming for a survival rate of approximately 10% to generate a diverse starting population.
  • 2. Successive Batch Selection:
    • Inoculate the mutagenized population into a minimal medium (e.g., YMM) containing a inhibitory but sub-lethal concentration of 2-PE (e.g., 1.5 g/L).
    • Incubate at 30°C with shaking (150 rpm) for 24 hours.
    • Centrifuge the culture, wash the cells, and re-inoculate into fresh medium with a 0.1 g/L higher 2-PE concentration.
    • Repeat this process, gradually increasing the 2-PE concentration. At higher stress levels (e.g., >2.8 g/L), multiple passages at the same concentration may be required before proceeding.
  • 3. Isolation and Validation: After the desired tolerance level is reached (e.g., 3.4 g/L), plate the final population to obtain single colonies. Screen individual clones for improved 2-PE tolerance using quantitative methods like the Most Probable Number (MPN) technique.
Shake-Flask Fermentation for Screening High-Yield Strains [2]

This method is used to identify and evaluate wild-type or engineered strains for their 2-PE production capability.

  • 1. Culture Preparation: Pick a single colony from a fresh YPD agar plate and inoculate it into a seed culture medium.
  • 2. Inoculation and Fermentation:
    • Transfer the seed culture into the fermentation medium at a standard inoculum size (e.g., 2% v/v).
    • A common optimized fermentation medium contains [2]:
      • Glucose: 40 g/L
      • Yeast Extract: 2.5 g/L
      • Malt Extract: 5 g/L
      • Corn Steep Liquor: 1.75 g/L
      • L-Phenylalanine (L-Phe): as the precursor (specific concentration not detailed in results).
    • Conduct fermentation in shake flasks at 30°C with agitation at 220 rpm for 36 hours.
  • 3. Analysis: Measure the 2-PE concentration in the broth after fermentation using analytical techniques like GC-MS or HPLC.

Fermentation Optimization and Product Recovery

Optimizing fermentation parameters and integrating product recovery are essential for scaling up production, as demonstrated by the screening study of S. cerevisiae D-22 [6] [2].

Optimization Parameter Optimal Condition Impact on 2-PE Production
Bioreactor Scale 5 L bioreactor Enables control over aeration, pH, and feeding strategies.
pH 5.5 Provides a favorable environment for the yeast and enzymatic activities.
Inoculum Proportion 10% Likely supports high cell density fermentation from the start.
Nitrogen Source Corn Steep Liquor Activates genes (pha2, aro4, aro8, aro9) in both shikimate and Ehrlich pathways [6] [2].
*In Situ* Product Recovery (ISPR) Not Specified Alleviates cytotoxicity, boosting production from 4.81 g/L to 6.41 g/L [6].

Key Takeaways for Researchers

  • Focus on the Ehrlich Pathway: For efficient bioconversion, strain engineering and medium optimization should target the Ehrlich pathway genes (ARO8, ARO9, ADH2) and ensure adequate L-Phe precursor supply [6] [1] [2].
  • Address Cytotoxicity Early: Implementing strategies like ALE to develop tolerant strains or integrating ISPR techniques is crucial for achieving high titers, as 2-PE toxicity is a major bottleneck [6] [3] [4].
  • Leverage Transcriptomics: The studies show that genomic and transcriptomic analyses of evolved or engineered strains (e.g., mutations in HOG1, PDR1) reveal critical resistance mechanisms and new metabolic targets for engineering [3] [5].

References

2-phenylethanol GRAS status generally recognized as safe

Author: Smolecule Technical Support Team. Date: February 2026

GRAS Status and Regulatory Information

2-Phenylethanol is approved as a safe flavoring agent by major international organizations. The key regulatory details are summarized in the table below.

Organization/Aspect Specific Designation or Status
Flavor and Extract Manufacturers Association (FEMA) GRAS 2858 [1] [2]
Food and Drug Administration (FDA) Generally Recognized as Safe (GRAS) [1]
Joint Expert Committee on Food Additives (JECFA) Approved as a flavoring agent [3]
Council of Europe (COE) Approved as a flavoring agent [3]
Primary Justification Pleasant rose-like scent; antimicrobial properties [1] [4]

Production Methods: Chemical vs. Natural

The market offers 2-PE produced through different methods, which significantly impacts its classification, cost, and consumer perception.

Characteristic Chemical Synthesis Plant Extraction Microbial Bioproduction
Market Share ~93% of current production [2] Very low Emerging alternative
Classification Synthetic Natural Considered "natural" in US & EU [1] [3]
Estimated Price 3.5–5 US$/kg [1] ~1000 US$/kg [1] [3] ~220 US$/kg [1]
Key Drawbacks Uses toxic chemicals (benzene, styrene oxide), harsh reaction conditions, unwanted byproducts [1] [2] Low yield, weather-dependent, complex and costly extraction [1] [2] 2-PE is toxic to microbes, limiting production yields; higher cost than synthetic [1] [2]

Biotechnological Production via the Ehrlich Pathway

The most efficient biotechnological route for producing natural 2-PE is the Ehrlich pathway in microorganisms, particularly yeasts like Saccharomyces cerevisiae [5] [1] [2]. This pathway uses the amino acid L-Phenylalanine (L-Phe) as a precursor.

The following diagram illustrates the key steps and regulation of the Ehrlich pathway in yeast:

G L_Phe Extracellular L-Phenylalanine (L-Phe) SPS_Sensor SPS Sensor System (Ssy1-Ptr3-Ssy5) L_Phe->SPS_Sensor  Sensing Signal Stp1_Stp2 Transcription Factors (Stp1/Stp2) SPS_Sensor->Stp1_Stp2  Activates Permeases Amino Acid Permeases (Agp1, Bap2) Stp1_Stp2->Permeases  Induces Expression L_Phe_Intra Intracellular L-Phe Permeases->L_Phe_Intra  Transport Aro8_Aro9 Transaminases (Aro8p, Aro9p) L_Phe_Intra->Aro8_Aro9 Phenylpyruvate Phenylpyruvate Aro8_Aro9->Phenylpyruvate Aro10_Pdc Decarboxylases (Aro10p, Pdc1/5/6) Phenylpyruvate->Aro10_Pdc Phenylacetaldehyde Phenylacetaldehyde Aro10_Pdc->Phenylacetaldehyde Adh_Enzymes Dehydrogenases/Reductases Phenylacetaldehyde->Adh_Enzymes Two_PE This compound (2-PE) Adh_Enzymes->Two_PE

The Ehrlich pathway in yeast converts L-Phe to 2-PE, regulated by external amino acid sensing [3].

The pathway involves three key enzymatic steps [1] [2] [3]:

  • Transamination: L-Phe is converted to phenylpyruvate by transaminases (Aro8p, Aro9p).
  • Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by decarboxylases (Aro10p, Pdc1/5/6).
  • Reduction: Phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (ADHs).

A critical regulatory feature is the SPS sensor system, which detects extracellular L-Phe and activates genes for amino acid permeases (like Agp1 and Bap2) to enhance L-Phe uptake, making the process more efficient [3].

Experimental Protocol for 2-PE Biosynthesis in Yeast

This protocol outlines a standard methodology for producing 2-PE using a yeast strain in a bioreactor, incorporating strategies to overcome product toxicity.

G Strain_Selection Strain Selection (S. cerevisiae, K. marxianus, etc.) Medium Culture Medium Strain_Selection->Medium Precursor Add L-Phe Precursor (Sole Nitrogen Source) Medium->Precursor Fermentation Fermentation (26-30°C, pH 5-6, Aerobic) Precursor->Fermentation ISPR In Situ Product Recovery (ISPR) (e.g., Oleic acid overlay, extraction) Harvest Harvest & Analysis ISPR->Harvest Fermentation->ISPR  Mitigates Toxicity Optimization Process Optimization Optimization->Strain_Selection  Genetic Engineering Optimization->Medium  Agro-waste Feedstocks Optimization->ISPR  Method Selection

A workflow for 2-PE bioproduction, highlighting key steps and optimization strategies [5] [1] [2].

Stage 1: Strain Selection and Cultivation
  • Producing Strains: Commonly used yeasts include Saccharomyces cerevisiae, Kluyveromyces marxianus, and Yarrowia lipolytica [1]. Recent research also explores non-conventional yeasts and engineered bacteria for higher yields [2].
  • Culture Medium: The medium must contain glucose as a carbon source and L-Phenylalanine as the sole or preferred nitrogen source to direct metabolic flux through the Ehrlich pathway [2] [3]. Using agro-industrial wastes and by-products (e.g., corn cob residue, sugar cane bagasse) as cheap feedstocks is a major research focus to improve sustainability and cost-effectiveness [5] [1] [2].
Stage 2: Fermentation and Product Recovery
  • Process Conditions: Typical fermentation is conducted under aerobic conditions at 26-30°C and pH 5.0-6.0 [3].
  • Critical Strategy - In Situ Product Recovery (ISPR): Since 2-PE is toxic to microbial cells at concentrations above ~4 g/L, it inhibits its own production. Implementing ISPR techniques is crucial for high yields [5] [1] [2]. Common methods include:
    • Extraction: Overlaying the fermentation broth with an organic solvent like oleic acid or alkanes to continuously extract 2-PE [5] [2].
    • Pervaporation: Using membranes to selectively remove 2-PE from the bioreactor [5].
    • Adsorption: Using resin-based systems to capture the product [2].

Future Research Directions

To make biotechnological 2-PE production economically competitive, future work is focused on:

  • Strain Engineering: Using metabolic engineering to enhance L-Phe uptake, reduce feedback inhibition, and increase microbial tolerance to 2-PE [2] [3].
  • Process Integration: Developing more efficient and scalable ISPR techniques [5] [2].
  • Circular Bioeconomy: Widespread adoption of agro-industrial wastes as fermentation feedstocks to reduce costs and environmental impact [1] [2].

References

Comprehensive Technical Guide to 2-Phenylethanol: Production, Bioactivity, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Phenylethanol: Properties and Commercial Significance

This compound (2-PE) is an aromatic alcohol with a characteristic rose-like scent that serves as a valuable aromatic compound across multiple industries. This molecule occurs naturally as a major component of rose petals and various other flowers, though most commercial 2-PE is produced through synthetic routes. The compound's chemical structure consists of a phenyl group attached to ethanol, giving it both hydrophilic and hydrophobic properties that influence its biological activities and production challenges. 2-PE is classified as "generally recognized as safe" (GRAS, #2858) by regulatory agencies, enabling its use in food, cosmetic, and pharmaceutical applications [1] [2]. Beyond its fragrance properties, 2-PE exhibits significant antimicrobial activity against various bacteria and fungi, making it valuable as a natural preservative in products ranging from cosmetics to cleaning agents [3].

The global market demand for 2-PE continues to grow, reaching approximately USD 255 million in 2021 with projected increases in coming years [1] [2]. Currently, about 93% of commercial 2-PE is produced through chemical synthesis from petrochemical precursors, while the remainder is obtained through natural extraction or biotechnological processes [1] [2]. The significantly higher cost of natural 2-PE (250-300 times more expensive than synthetic versions) has driven research toward developing more efficient bioproduction methods that can compete economically while meeting consumer preference for natural products [2].

Production Methodologies: Comparative Analysis

Natural Extraction and Chemical Synthesis

Natural extraction of 2-PE primarily occurs through steam distillation of rose petals and other fragrant flowers, yielding rose water (aqueous phase) and essential oil (lipophilic phase), both containing 2-PE as a principal component [1] [2]. This method faces significant challenges including low extraction efficiency, weather-dependent production variability, and the high cost of raw materials, making it economically unfeasible for large-scale production despite consumer preference for natural products [2].

Chemical synthesis dominates industrial production through several routes. The Grignard reaction involves converting chlorobenzene to phenylmagnesium chloride, which reacts with ethylene oxide at 100°C followed by acid decomposition to yield 2-PE. The Friedel-Crafts alkylation uses benzene and ethylene oxide with aluminum chloride catalyst at temperatures below 25°C. Alternatively, styrene oxide hydrogenation employs Raney nickel catalyst under high-pressure hydrogen conditions [1] [2]. These methods present serious environmental and technical challenges including use of hazardous reagents, energy-intensive conditions (high temperature and pressure), low selectivity, and generation of toxic waste streams that complicate purification and affect final product quality [1] [2].

Biotechnological Production Approaches

Biotechnological production of 2-PE has emerged as an environmentally friendly alternative that can be classified as "natural" according to US and European legislation when produced microbiologically [1] [2]. Microbial production offers several advantages over chemical methods, including mild operating conditions, high product selectivity, reduced waste generation, and independence from weather fluctuations and seasonal variations [1]. The primary challenges in bioproduction include product toxicity to microbial cells (typically above 1.4 g/L), substrate costs, and low volumetric productivities that increase production expenses [4] [2].

Table 1: Comparison of this compound Production Methods

Production Method Key Features Advantages Limitations
Natural Extraction Steam distillation of rose petals Natural product designation, consumer preference Low yield, weather-dependent, extremely high cost (250-300× synthetic)
Chemical Synthesis Grignard, Friedel-Crafts, or hydrogenation routes High volume production, lower cost Hazardous reagents, harsh conditions, toxic wastes, lower quality
Biotechnological Production Microbial conversion via Ehrlich pathway Natural designation, mild conditions, high selectivity Product toxicity (>1.4 g/L), higher cost (10-100× synthetic), substrate costs

Biosynthetic Pathways and Metabolic Engineering

The Ehrlich and Shikimate Pathways

Microorganisms primarily produce 2-PE through two metabolic routes: the Ehrlich pathway and the shikimate pathway. The Ehrlich pathway represents the most efficient approach for 2-PE production, involving three enzymatic steps from the precursor L-phenylalanine (L-Phe). First, transamination converts L-Phe to phenylpyruvate, then decarboxylation produces phenylacetaldehyde, and finally reduction yields 2-PE [1] [2]. This pathway is strongly influenced by culture conditions, with optimal production occurring when L-Phe serves as the sole nitrogen source and glucose is not limiting [2].

The shikimate pathway enables de novo synthesis of 2-PE from simple carbon sources like glucose through condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the final steps of the Ehrlich pathway [1] [2]. While economically attractive due to lower substrate costs compared to L-Phe, this approach typically achieves lower productivity due to limited availability of key precursors and regulatory mechanisms in central metabolism [2].

G cluster_ehrlich Ehrlich Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P PPP DAHP DAHP PEP->DAHP AroG* E4P->DAHP AroG* Shikimate Shikimate DAHP->Shikimate Multiple Steps Phe Phe Shikimate->Phe CM/PDT* Phe->Shikimate Feedback Inhibition PPA PPA Phe->PPA Transaminase PPA->Shikimate Feedback Inhibition PAA PAA PPA->PAA Decarboxylase PE This compound PAA->PE Reductase

Diagram 1: Integrated metabolic pathways for this compound biosynthesis showing the shikimate (yellow) and Ehrlich (green) pathways. Rate-limiting enzymes (AroG, CM/PDT) and feedback inhibition are highlighted.

Key Enzymes in Plant Biosynthesis

In plants, particularly roses and crabapple flowers, 2-PE biosynthesis involves specialized enzymes with species-specific variations. Research has identified that phenylacetaldehyde synthase (PAAS) serves as the key enzyme converting L-Phe to phenylacetaldehyde in many plants [5]. Additionally, cytochrome P450 family proteins (CYP79D73) have been implicated in 2-PE production through intermediate (E/Z)-PAOx in species like Plumeria rubra [6]. The final reduction step to 2-PE is catalyzed by phenylacetaldehyde reductase (PAR), which also demonstrates activity toward benzaldehyde in some species [6].

Genetic studies in rose populations have revealed that 2-PE production is linked to the expression of specific alleles of the phenylacetaldehyde synthase gene (RhPAAS), with only one allele showing high expression responsible for 2-PE production [5]. This allele's expression begins early in flower development, before volatile 2-PE production, leading to initial accumulation of glycosylated compounds in petals [5]. Understanding these enzymatic pathways and their regulation provides opportunities for metabolic engineering to enhance 2-PE production in both microbial and plant systems.

Bioactivity and Mechanism of Action

Antimicrobial Properties and Applications

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, making it valuable as a natural preservative. The compound demonstrates bacteriostatic effects at concentrations as low as 8-16 mM, with more pronounced bactericidal activity at higher concentrations (up to 100 mM) used in pharmaceutical and cosmetic preservation [3]. This antimicrobial property has been exploited in diverse applications including laundry and home care products, food preservation, and cosmetic formulations where 2-PE serves dual functions as both fragrance and antimicrobial agent [1] [3].

Research on 2-PE derivatives has revealed structure-activity relationships important for their antimicrobial efficacy. Derivatives such as phenylacetic acid, phenyllactic acid, and methyl phenylacetate also exhibit antimicrobial properties, with their effectiveness positively correlating with hydrophobicity and membrane partitioning coefficients [3]. Interestingly, some studies suggest that the bactericidal activity of 2-PE may depend on its conversion to phenylacetaldehyde, which demonstrates greater toxicity to bacterial cells than 2-PE itself [3].

Membrane Disruption Mechanisms

The primary mechanism underlying 2-PE's antimicrobial activity involves disruption of microbial membrane integrity. As an amphipathic molecule, 2-PE incorporates into lipid bilayers with its hydrophobic phenyl ring inserting into the hydrophobic core region while the hydroxyl group interacts with hydrophilic head groups [3]. This incorporation disrupts hydrophobic interactions between lipid molecules, resulting in decreased lipid order and increased membrane fluidity [3].

The membrane-disrupting effects of 2-PE have significant consequences for cellular function. The altered membrane physical properties affect the structure and function of transmembrane proteins, potentially explaining observed inhibitory effects on DNA, RNA, and protein synthesis in bacteria [3]. Research has demonstrated that 2-PE-induced lipid disordering significantly affects transmembrane helix dimerization in both model and cellular membranes, providing a mechanistic link between membrane incorporation and disruption of essential cellular processes [3].

Table 2: Antimicrobial Properties of this compound and Derivatives

Compound Bacteriostatic Concentration Membrane Partitioning Key Applications
This compound 8-16 mM (bacteriostatic), Up to 100 mM (bactericidal) High Cosmetics, food preservation, disinfectants
Phenylacetic Acid Moderate activity Moderate Antimicrobial formulations
Phenyllactic Acid Broad-spectrum antimicrobial Moderate Food preservation, antifungal applications
Methyl Phenylacetate Lower activity Lower Fragrance, flavoring

Production Strains and Metabolic Engineering Strategies

Native and Engineered Microbial Producers

Various microorganisms have been employed for 2-PE production, with yeasts representing the most significant producers. Saccharomyces cerevisiae strains have demonstrated high production capabilities, while non-conventional yeasts like Kluyveromyces marxianus offer advantages including thermotolerance, broad substrate utilization, and generally recognized as safe (GRAS) status [4]. Specific K. marxianus strains have shown particular promise, with WUT216 and WUT240 isolates producing 2.74 g/L and 2.25 g/L respectively in optimized media, while demonstrating superior resistance to 2-PE toxicity compared to other strains [4].

Bacterial production platforms have also been developed, with Pseudomonas putida DOT-T1E strains emerging as promising hosts due to inherent solvent tolerance and capacity for aromatic compound metabolism [7]. Engineered P. putida strains have achieved 2-PE production of approximately 50-60 ppm from glucose, with improvements to 100-120 ppm through metabolic engineering strategies that enhance L-phenylalanine precursor supply [7]. Other bacterial systems including engineered Escherichia coli and Bacillus licheniformis have demonstrated production capabilities, with the latter achieving 6.24 g/L of 2-PE from glucose through multilevel metabolic engineering [1] [2].

Metabolic Engineering Approaches

Key metabolic engineering strategies for enhancing 2-PE production focus on addressing several bottlenecks:

  • Enhancing precursor supply: Overexpression of feedback-insensitive versions of chorismate mutase/prephenate dehydratase to increase L-phenylalanine synthesis [7]
  • Removing competing pathways: Inactivation of genes involved in L-phenylalanine catabolism to direct carbon flux toward 2-PE production [7]
  • Pathway optimization: Balancing expression of Ehrlich pathway enzymes (transaminases, decarboxylases, and alcohol dehydrogenases) to prevent intermediate accumulation [7]
  • Product tolerance engineering: Random mutagenesis and selection for improved 2-PE resistance to overcome the innate toxicity limiting production [4] [7]

These approaches have demonstrated that intracellular L-phenylalanine availability represents the primary bottleneck in 2-PE production, with engineered strains showing 2-3 fold improvements in production when precursor supply is enhanced [7].

Process Intensification Strategies

Advanced Fermentation Systems

Fermentation process design significantly impacts 2-PE productivity and economics. While conventional batch cultures remain widely used, continuous fermentation systems have demonstrated substantial improvements in productivity. Research with Kluyveromyces marxianus in continuous bioreactor systems showed a 60% increase in 2-PE yield compared to batch operations, achieving a space-time yield of 57.5 mg L⁻¹ h⁻¹ [4]. This enhancement resulted from maintaining optimal cell density and substrate concentrations while avoiding end-product inhibition through continuous product removal.

Solid-state fermentation (SSF) has emerged as an attractive alternative to submerged fermentation, particularly for utilizing agricultural waste substrates. SSF offers advantages including lower energy and water requirements, higher productivities, reduced wastewater generation, and the ability to use inexpensive substrates [8]. Research with Pichia kudriavzevii in SSF using sugarcane bagasse and sugar beet molasses demonstrated successful 2-PE production without pH adjustment or micronutrient supplementation, simplifying process requirements [8]. In SSF systems, critical parameters including temperature, moisture content, and aeration strategy significantly influence production outcomes.

In Situ Product Removal and Waste Substrate Utilization

In situ product removal (ISPR) techniques address the critical challenge of 2-PE toxicity to production strains. By continuously extracting 2-PE from fermentation broth, ISPR maintains product concentrations below inhibitory thresholds, significantly improving production yields [1] [2]. Various ISPR methods have been implemented including adsorption, extraction, and pervaporation, with adsorption techniques demonstrating particular promise for industrial application [2].

The economic viability of biotechnological 2-PE production depends heavily on substrate costs, driving research toward low-cost and waste-derived feedstocks. Successful 2-PE production has been demonstrated using various agricultural and industrial byproducts including whey permeate from dairy processing [4], sugarcane bagasse [8], corn stover, sugarcane straw, and corn syrup [7]. Using Kluyveromyces strains on whey permeate not only produces 2-PE but also reduces the chemical oxygen demand of this dairy waste byproduct, adding environmental benefits to the process economics [4].

Experimental Protocols and Analytical Methods

Microbial Production and Optimization

Strain Selection and Cultivation: For 2-PE production using Kluyveromyces marxianus, inoculate strains in Sabouraud medium or whey permeate-based media supplemented with 2-5 g/L L-phenylalanine as precursor [4]. Incubate at 25-30°C with agitation at 150-200 rpm for 48-72 hours. Optimal temperature varies by strain, with some K. marxianus isolates showing highest production at 25°C while others maintain productivity at 30°C [4].

Process Optimization Parameters:

  • Temperature: Test range 25-37°C, with optimal typically 25-30°C for mesophilic yeasts [4]
  • pH: Generally optimal between 5.0-6.0 without requirement for strict control in some robust strains [8]
  • L-Phenylalanine concentration: Typically 2-5 g/L as higher concentrations may inhibit cell growth [4]
  • Moisture content (for SSF): 60-80% optimal depending on substrate composition [8]

Toxicity Resistance Screening: To identify strains with improved 2-PE tolerance, conduct growth curves in media supplemented with 1-4 g/L 2-PE. Measure OD600 at 24-hour intervals and calculate inhibition percentage relative to control without 2-PE [4]. Strains showing less than 50% growth inhibition at 2 g/L 2-PE are considered promising for production applications [4].

Analytical Methods for Quantification

Volatile Compound Extraction: For flower petal analysis, harvest tissue at developmental stages of interest (e.g., bud stage, flowering stage, end flowering stage). Extract volatiles using solid/liquid solvent extraction with dichloromethane or pentane:ether (1:1 v/v). Internal standards such as nonyl acetate or tetradecane should be added for quantification [5] [6].

Gas Chromatography Analysis:

  • Column: HP-INNOWax (30 m × 0.25 mm × 0.25 μm) or equivalent polar column
  • Temperature program: 40°C (2 min) to 240°C at 5°C/min, hold 5 min
  • Injector temperature: 250°C in splitless mode
  • Detection: Flame ionization detector (FID) at 260°C or mass spectrometer (MS) in electron impact mode [5] [6]

Quantification Methods: Identify 2-PE by comparison with authentic standards and quantify using FID response factors or MS selective ion monitoring. For microbial cultures, extract 2-PE from broth using ethyl acetate and concentrate under nitrogen stream before GC analysis [4] [8].

G SampleCollection Sample Collection (Flowers/Microbial Culture) Extraction Volatile Compound Extraction (Solvent: DCM or Pentane:Ether) SampleCollection->Extraction Concentration Sample Concentration (Nitrogen Stream) Extraction->Concentration GCAnalysis GC-MS/FID Analysis (HP-INNOWax Column) Concentration->GCAnalysis Identification Compound Identification (Comparison with Standards) GCAnalysis->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification DataAnalysis Data Analysis (Statistical Validation) Quantification->DataAnalysis

Diagram 2: Analytical workflow for this compound quantification from biological samples using gas chromatography with mass spectrometry or flame ionization detection.

References

Performance of Engineered Strains for 2-PE Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Host Microorganism Key Engineering Strategy Maximum Titer (g/L) Yield (mg/g Glucose) Productivity (mg/L/h) Scale Citation
Saccharomyces cerevisiae (Yeast) Coexistence of Ehrlich & de novo pathways; enhanced NADH supply 12.1 Information not specified Information not specified Bioreactor [1]
Escherichia coli (Bacteria) Optimized Ehrlich pathway; deletion of competing genes (e.g., feaB) 2.36 76 48 Shake Flask [2]
Rhodotorula toruloides (Yeast) First-time engineering; inactivation of ATP citrate synthase (ACL) 1.06 8.5 8 3 L Bioreactor [3]
Saccharomyces cerevisiae (Yeast) Wild-type screening & fermentation optimization with in situ product recovery 6.41 Information not specified Information not specified 5 L Bioreactor [4]

Core Metabolic Pathways and Engineering Strategies

Microorganisms synthesize 2-PE from glucose by connecting central carbon metabolism to aromatic amino acid biosynthesis. The following diagram illustrates the two primary pathways and key engineering targets.

G Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP E4P->DAHP Shikimate Shikimate DAHP->Shikimate Phenylpyruvate Phenylpyruvate Shikimate->Phenylpyruvate L_Phe L_Phe Phenylpyruvate->L_Phe Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Strategy1 Enhance precursor supply: Overexpress ARO10, ARO8 Phenylpyruvate->Strategy1 L_Phe->Phenylpyruvate Strategy2 Reduce feedback inhibition: Engineer feedback-insensitive enzymes L_Phe->Strategy2 PE PE Phenylacetaldehyde->PE Strategy3 Block competing pathways: Delete feaB, tyr1 Phenylacetaldehyde->Strategy3 Strategy4 Improve cofactor balance: Overexpress IDH1 PE->Strategy4 DeNovoPath De Novo (Shikimate) Pathway EhrlichPath Ehrlich Pathway

The de novo synthesis connects glucose to 2-PE through the Shikimate pathway and the Ehrlich pathway [5] [6]. Key strategies to enhance flux through these pathways include [2] [1]:

  • Enhancing Precursor Supply: Overexpressing rate-limiting enzymes (like ARO10 and ARO8) in the Ehrlich pathway and key enzymes (like DAHP synthase) in the Shikimate pathway.
  • Reducing Feedback Inhibition: Engineering enzymes to be insensitive to inhibition by L-Phe, which otherwise limits the pathway flux.
  • Blocking Competing Pathways: Deleting genes involved in the degradation of key intermediates (e.g., feaB, which consumes phenylacetaldehyde) or diverting flux to other products (e.g., tyr1 for L-tyrosine synthesis).
  • Improving Cofactor Balance: Modulating cofactors like NADH to drive the final reduction step.

Key Experimental Protocols and Methodologies

For researchers aiming to replicate or build upon these studies, here is a summary of common experimental workflows.

G cluster_0 Strain Construction & Engineering cluster_1 Fermentation Process cluster_2 Analytics & Validation Host Select Host Organism (S. cerevisiae, E. coli, etc.) PathSel Pathway Selection & Genetic Manipulation Host->PathSel EngStrain Engineered Strain PathSel->EngStrain A Knock-out genes (e.g., feaB, tyr1) Overexpress key genes (e.g., ARO10, aroG) Use plasmids or chromosomal integration PathSel->A Inoc Seed Culture & Inoculum Preparation EngStrain->Inoc  Proceeds to Ferm Fermentation in Bioreactor/Shake Flask Inoc->Ferm Opt Process Optimization (pH, Feeding, ISPR) Ferm->Opt Sample Sample Collection & Preparation Opt->Sample  Proceeds to B Fed-batch cultivation Controlled pH (e.g., 5.5) In-situ product recovery (ISPR) using oleic acid or polymers Opt->B Analysis Product Analysis (GC-MS, HPLC, UV-Vis) Sample->Analysis Validate Data Validation & Pathway Confirmation Analysis->Validate C Extraction with organic solvent (e.g., n-heptane) Quantification via GC-MS or UV-Vis at 258 nm Analysis->C

Key Technical Details:

  • Strain Engineering: The highest-performing E. coli strain was constructed by deleting the feaB and crr genes and integrating multiple copies of ARO10 and yjgB [2]. The groundbreaking S. cerevisiae strain involved weakening TYR1 and overexpressing IDH1 [1].
  • Fermentation & ISPR: Fed-batch cultivation in a 5 L bioreactor with controlled pH (e.g., 5.5) is standard. In Situ Product Recovery (ISPR) is critical. One study used a "two-phase system" with oleic acid to continuously extract 2-PE, mitigating toxicity and achieving a high titer of 6.41 g/L in a wild-type strain [4]. Other ISPR methods include adsorption to hydrophobic polymers [6].
  • Analytical Methods: Quantification is reliably done by extracting 2-PE with an organic solvent like n-heptane and measuring absorbance at 258 nm [5]. For definitive identification and purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard [7].

Future Research Directions

While significant progress has been made, challenges remain. Future work will likely focus on further enhancing the synergy between the Ehrlich and de novo pathways, discovering more efficient enzymes, engineering greater product tolerance in host strains, and integrating the use of low-cost, renewable feedstocks to improve economic viability [6] [1].

References

Comprehensive Application Notes and Protocols for 2-Phenylethanol Fermentation Medium Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Phenylethanol and Fermentation Optimization

This compound (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance that has significant applications in the food, pharmaceutical, and cosmetic industries. As a GRAS (Generally Recognized as Safe) compound, it is widely used as a flavoring agent in beverages, pastries, ice cream, and chewing gum [1] [2]. The global market demand for 2-PE is approximately 10,000 tons per year, with most current production relying on chemical synthesis methods that generate toxic by-products and face limitations in food and pharmaceutical applications [1] [3]. Natural extraction from plant materials is prohibitively expensive, costing approximately US $1000/kg, making microbial fermentation an increasingly attractive alternative [3].

Microbial production of 2-PE can occur via two primary metabolic pathways: the Ehrlich pathway, which utilizes L-phenylalanine (L-Phe) as a precursor, and the shikimate pathway, which enables de novo synthesis from simple carbon sources [3]. The optimization of fermentation media components is critical for enhancing 2-PE yield, reducing production costs, and enabling industrial-scale applications. These application notes provide detailed protocols and data tables summarizing current advances in 2-PE fermentation medium optimization, targeting researchers and scientists in biotechnology and pharmaceutical development.

Medium Composition Optimization

Carbon Source Optimization

Carbon sources play a critical role in microbial growth and 2-PE biosynthesis, serving as both energy sources and potential precursors through the shikimate pathway.

Table 1: Carbon Source Optimization for 2-PE Production

Microorganism Carbon Source Concentration 2-PE Yield Fermentation Conditions Citation
Saccharomyces cerevisiae D-22 Glucose 40 g/L 4.81 g/L 5 L bioreactor, pH 5.5, 24 h [1] [2]
Kluyveromyces marxianus Sweet whey (lactose) 40-60 g/L lactose 1.2 g/L 48 h, with 4.5 g/L L-Phe [4]
Kluyveromyces marxianus Glucose 20-120 g/L 3.32 g/L Optimized concentration [5]
Annulohypoxylon stygium S20 Glucose 20 g/L 2.33 g/L PDB medium, 6 days [6]
S. bayanus L1 Glucose 40 g/L 6.5 g/L 5 L bioreactor [7]

The selection of carbon sources significantly influences 2-PE productivity. Glucose is the most commonly optimized carbon source across multiple yeast species, with concentrations typically ranging from 20-60 g/L [1] [7] [6]. For S. cerevisiae D-22, a glucose concentration of 40 g/L was identified as optimal in shaking flask experiments [1]. Alternatively, agro-industrial wastes such as sweet whey (containing 40-60 g/L lactose) have been successfully utilized as low-cost carbon sources for K. marxianus, supporting 2-PE production of 1.2 g/L while simultaneously reducing the chemical oxygen demand (COD) of the waste material by 76% [4].

Nitrogen Source and Precursor Optimization

Nitrogen sources significantly influence 2-PE biosynthesis, particularly by regulating the expression of genes involved in both the shikimate and Ehrlich pathways.

Table 2: Nitrogen Source and Precursor Optimization for 2-PE Production

Nitrogen Source Concentration L-Phe Concentration Microorganism 2-PE Yield Effect on Pathway Citation
Yeast extract 2.5 g/L 8 g/L S. cerevisiae D-22 4.81 g/L Inhibits aro8 and aro9, enhances tdh3 and adh2 [1] [2]
Malt extract 5 g/L 8 g/L S. cerevisiae D-22 4.81 g/L Standard nitrogen source [1]
Corn steep liquor 1.75 g/L 8 g/L S. cerevisiae D-22 4.81 g/L Activates pha2, aro4, aro8, and aro9 [1] [2]
(NH₄)₂SO₄ 0.76 g/L 4.5 g/L K. marxianus 1.2 g/L Nitrogen source with sweet whey [4]
L-Phe as sole nitrogen source - 4-8 g/L S. bayanus L1 6.5 g/L Enhances Ehrlich pathway [7]

The concentration and type of nitrogen sources significantly impact 2-PE yield through regulation of gene expression in the biosynthetic pathways. In S. cerevisiae D-22, corn steep liquor (1.75 g/L) was found to activate the expression of genes related to both the shikimate and Ehrlich pathways (pha2, aro4, aro8, and aro9), thereby promoting 2-PE synthesis [1] [2]. In contrast, excess yeast extract (beyond 2.5 g/L) inhibited the expression of aro8 and aro9 (key Ehrlich pathway genes) while enhancing the expression of tdh3 and adh2, thus promoting de novo synthesis of 2-PE via the shikimate pathway [2].

The precursor L-phenylalanine is a critical component for 2-PE production via the Ehrlich pathway. Optimal L-Phe concentrations typically range from 4-8 g/L, with higher concentrations sometimes leading to inhibition or increased production costs [1] [4] [7]. Using L-Phe as the sole nitrogen source has been shown to enhance 2-PE production by preventing the suppression of amino acid permeases like Gap1, which are inhibited by preferred nitrogen sources at both transcriptional and post-translational levels [7].

Process Parameter Optimization

Physical and Chemical Parameters

Optimization of physical and chemical parameters is essential for maximizing 2-PE production in bioreactor systems.

Table 3: Optimization of Fermentation Process Parameters

Parameter Optimal Range Microorganism Impact on 2-PE Production Citation
Temperature 25-35°C S. cerevisiae AFRC01 28°C optimal for strawberry wine fermentation [8]
pH 5.5 S. cerevisiae D-22 4.81 g/L in 5 L bioreactor [1] [2]
Inoculum proportion 10% S. cerevisiae D-22 4.81 g/L in 5 L bioreactor [1]
Inoculum size 0.5-1.0% S. cerevisiae AFRC01 Optimal for strawberry wine fermentation [8]
Fermentation duration 24-48 h S. cerevisiae D-22 & K. marxianus Maximum production in shortest time [1] [4]
Aeration 1.3-2 vvm S. cerevisiae Two-stage aeration strategy increased yield by 19% [1]

The optimal pH for 2-PE production varies among microorganisms but typically falls within the slightly acidic range. For S. cerevisiae D-22, a pH of 5.5 combined with a 10% inoculum proportion resulted in 2-PE production of 4.81 g/L after 24 hours of fermentation in a 5 L bioreactor [1] [2]. Temperature optimization is strain-dependent and application-specific; for strawberry wine fermentation using S. cerevisiae AFRC01, a temperature of 28°C was optimal, resulting in 2-PE content of 170.06 mg/L [8].

Two-stage fermentation strategies have been developed to maximize 2-PE production by separating the growth phase from the production phase. Shu et al. demonstrated that S. cerevisiae achieves high cell density growth at 25°C with an aeration rate of 1.3 vvm, whereas 2-PE biosynthesis is favored at 35°C and 2 vvm. Implementing a two-stage fermentation strategy (switching from 25°C to 35°C after 72 h) increased 2-PE yield by 19% compared to single-stage fermentation [1].

In Situ Product Recovery Strategies

The cytotoxicity of 2-PE is a significant factor limiting production, as concentrations above 4 g/L can completely inhibit microbial growth [5]. To overcome this limitation, in situ product recovery (ISPR) techniques have been successfully implemented:

  • Organic solvent extraction: Food-grade solvents such as oleyl alcohol can be used for in situ extraction of 2-PE from fermentation broths [3]
  • Pervaporation membranes: Hydrophobic membranes selectively remove 2-PE during fermentation [3]
  • Adsorption resins: Solid-phase extraction resins can continuously remove 2-PE from bioreactors [3]

In S. cerevisiae D-22, implementation of ISPR techniques increased 2-PE production from 4.81 g/L to 6.41 g/L, effectively alleviating product inhibition [1] [2]. For K. marxianus, co-culture with Pediococcus lactis improved 2-PE production by 42.63% compared to axenic cultures, likely through activation of the Ehrlich pathway and enhanced robustness of K. marxianus under 2-PE stress [5].

Strain Selection and Screening Protocols

Microbial Producers of 2-PE

Various microorganisms have been identified as natural producers of 2-PE, each with distinct advantages and production capabilities.

Table 4: Microbial Producers of this compound

Microorganism Maximum Reported Yield Primary Pathway Advantages Citation
Saccharomyces cerevisiae D-22 6.41 g/L (with ISPR) Both Ehrlich & shikimate GRAS status, food applications [1] [2]
Saccharomyces bayanus L1 6.5 g/L Ehrlich High yield without engineering [7]
Kluyveromyces marxianus 3.58 g/L (co-culture) Both Ehrlich & shikimate Thermotolerant, utilizes various substrates [5]
Annulohypoxylon stygium (filamentous fungus) 2.33 g/L Ehrlich & shikimate Utilizes spent mushroom compost [6]
Acinetobacter soli ANG344B 2.14 g/L Ehrlich Unusual bacterial producer [3]

Yeasts are generally the most efficient producers of 2-PE, with S. bayanus L1 achieving 6.5 g/L without genetic engineering – the highest titer reported for a wild-type strain [7]. S. cerevisiae strains are particularly valuable for food applications due to their GRAS status and well-characterized genetics [1] [2]. K. marxianus offers advantages of thermotolerance and the ability to utilize a wide range of carbon sources, including lactose from whey [4] [5]. Recently, the filamentous fungus Annulohypoxylon stygium has been identified as a promising producer, capable of yielding 2.33 g/L of 2-PE while utilizing spent mushroom compost as a substrate [6].

Strain Screening Protocol

Protocol 1: Screening of High-Yield 2-PE Producing Yeast Strains

  • Step 1: Isolation from natural sources

    • Prepare suspensions from source material (e.g., soy sauce mash, fermented foods, plant materials) in sterile water [7]
    • Perform serial dilutions (10⁻¹ to 10⁻⁶) in ddH₂O [7]
    • Spread 50 μL of each dilution on YPD (Yeast Extract Peptone Dextrose) plates [7]
    • Incubate at 30°C for 2 days until single colonies form [1] [7]
  • Step 2: Primary screening for 2-PE production

    • Inoculate single colonies into YPD liquid medium [1] [7]
    • Conduct shake flask fermentation at 30°C for 36-48 hours with agitation at 220 rpm [1]
    • Screen for rose-like fragrance in fermentation supernatant as preliminary indicator [7]
  • Step 3: Quantitative analysis

    • Centrifuge fermentation broth at 4000-5000 rpm for 10 min [6]
    • Filter supernatant through 0.22 μm nylon membrane [8]
    • Analyze 2-PE content by HPLC with C18 column [8] [6]
    • Use mobile phase: methanol-water (55:45, v/v) or 0.6% acetic acid aqueous solution and methanol [8] [6]
    • Set flow rate: 0.5-0.7 mL/min, detection wavelength: 258-260 nm [8] [6]
  • Step 4: Strain identification

    • Extract genomic DNA using commercial yeast DNA kit [1]
    • Amplify 18S rRNA or ITS region with primers ITS1 and ITS4 [1] [6]
    • Perform PCR under conditions: initial denaturation at 98°C for 5 min, 35 cycles of 95°C for 30 s, 55°C for 30 s, 72°C for 1 min, final extension at 72°C for 10 min [1]
    • Sequence PCR products and perform BLAST analysis for species identification [1] [6]

Analytical Methods for Quantification

HPLC Analysis Protocol

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

  • Sample Preparation:

    • Centrifuge fermentation samples at 4650× g for 10 min [8]
    • Dilute supernatant 10-fold with appropriate solvent [8]
    • Filter through 0.22 μm nylon membranes prior to injection [8]
  • HPLC Conditions:

    • System: Agilent 1260 series or equivalent with UV detection [8]
    • Column: C18 column (4.6 × 150 mm, 2.7 μm) [8]
    • Mobile phase: Isocratic elution with methanol-water (55:45, v/v) [8]
    • Flow rate: 0.5 mL/min [8]
    • Detection wavelength: 260 nm [8]
    • Column temperature: 30°C [8]
    • Injection volume: 10 μL [8]
  • Calibration Standard Preparation:

    • Prepare 2-PE standard solutions at concentrations: 0.1, 0.2, 0.3, 0.4, and 0.5 g/L [8]
    • Construct standard curve with equation: y = 1279.4x − 0.6058 (R² = 0.9994) [8]
    • Perform triplicate injections for each standard concentration [8]
GC-MS Analysis Protocol

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

  • Sample Preparation:

    • Extract 2-PE from fermentation broth with organic solvent (e.g., dichloromethane or ethyl acetate) [7]
    • Concentrate extract under nitrogen flow [7]
    • Resuspend in appropriate solvent for GC-MS analysis [7]
  • GC-MS Conditions:

    • System: TOFMS/GC-MS system (Agilent or equivalent) [6]
    • Column: Appropriate capillary column (e.g., DB-5MS)
    • Oven program: Initial temperature 40°C (hold 2 min), ramp to 240°C at 5-10°C/min [7]
    • Ionization: Electron impact (EI) mode at 70 eV [7]
    • Mass range: 35-350 m/z [7]
    • Identification: Compare mass spectra with NIST library and authentic standards [7]

Pathway Engineering and Molecular Tools

Metabolic Pathways for 2-PE Biosynthesis

Microorganisms synthesize 2-PE through two primary metabolic pathways: the Ehrlich pathway (biotransformation) and the shikimate pathway (de novo synthesis). The diagram below illustrates these pathways and their key regulatory points:

G Metabolic Pathways for this compound Biosynthesis in Microorganisms cluster_shikimate Shikimate Pathway (De Novo Synthesis) cluster_ehrlich Ehrlich Pathway (Biotransformation) Glucose Glucose Phosphoenolpyruvate Phosphoenolpyruvate Glucose->Phosphoenolpyruvate Erythrose_4_phosphate Erythrose_4_phosphate Glucose->Erythrose_4_phosphate DAHP DAHP Phosphoenolpyruvate->DAHP Erythrose_4_phosphate->DAHP Shikimate Shikimate DAHP->Shikimate Prephenate Prephenate Shikimate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate L_Phe L_Phe Phenylpyruvate->L_Phe Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase (ARO10) L_Phe->Phenylpyruvate Reversible Two_PE Two_PE Phenylacetaldehyde->Two_PE Dehydrogenase (ADH)

The Ehrlich pathway is the most efficient route for 2-PE production, consisting of three enzymatic steps: (1) transamination of L-Phe to phenylpyruvate by aminotransferases (ARO8, ARO9), (2) decarboxylation to phenylacetaldehyde by decarboxylases (ARO10, PDC), and (3) reduction to 2-PE by alcohol dehydrogenases (ADH) [3]. The shikimate pathway enables de novo synthesis from simple carbon sources through the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway), ultimately leading to phenylpyruvate which enters the Ehrlich pathway [3].

Gene Expression Analysis Protocol

Protocol 4: RT-qPCR Analysis of 2-PE Pathway Gene Expression

  • RNA Extraction:

    • Harvest cells during mid-logarithmic growth phase (typically 12-18 h) [1]
    • Use commercial RNA extraction kit with DNase I treatment [1]
    • Quantify RNA concentration and purity by spectrophotometry (A260/A280 ratio ~2.0) [1]
  • cDNA Synthesis:

    • Use 1 μg total RNA for reverse transcription [1]
    • Apply commercial reverse transcriptase with oligo(dT) or random hexamer primers [1]
    • Perform reaction according to manufacturer's protocol [1]
  • qPCR Reaction:

    • System: Prepare 20 μL reactions containing cDNA template, gene-specific primers, and SYBR Green master mix [1]
    • Primers: Design specific primers for target genes (aro8, aro9, aro10, adh2, pha2, aro4, tdh3) and reference genes (act1 or tdh3) [1]
    • Conditions: Initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min [1]
    • Include melt curve analysis to verify amplification specificity [1]
  • Data Analysis:

    • Calculate relative gene expression using the 2^(-ΔΔCt) method [1]
    • Normalize to reference gene expression [1]
    • Perform statistical analysis on triplicate biological replicates [1]

The optimization of this compound production requires an integrated approach considering medium composition, process parameters, producing strains, and product recovery strategies. The protocols and data presented in these application notes provide researchers with evidence-based strategies for enhancing 2-PE yields in both laboratory and industrial settings. Future directions should focus on the development of cost-effective fermentation media using agro-industrial wastes, engineering of robust production strains with enhanced 2-PE tolerance, and implementation of continuous fermentation processes with integrated product recovery.

References

Application Note: ISPR Strategies for 2-Phenylethanol Bioproduction

Author: Smolecule Technical Support Team. Date: February 2026

AN-025: Advanced In Situ Product Removal Techniques for Enhanced 2-Phenylethanol Bioproduction

Introduction this compound (2-PE) is an important aromatic alcohol with a characteristic rose-like fragrance, widely used in cosmetic, food, and pharmaceutical industries. The global market for 2-PE reached USD 255 million in 2021 and continues to grow, driven by increasing consumer preference for natural products [1]. However, conventional bioproduction faces significant challenges due to product inhibition, where 2-PE becomes toxic to microbial cells at low concentrations (typically 2-4 g/L) [2]. This application note details advanced ISPR strategies to overcome this limitation and enhance production efficiency.

Background Microbial production of 2-PE occurs primarily through two metabolic pathways: the Ehrlich pathway (using L-phenylalanine as precursor) and the de novo shikimate pathway (using glucose) [1]. The Ehrlich pathway involves three enzymatic steps: transamination of L-Phe to phenylpyruvate, decarboxylation to phenylacetaldehyde, and reduction to 2-PE [3] [1]. Despite metabolic engineering advances, product inhibition remains the primary bottleneck for industrial-scale production, making ISPR essential for economic viability.

Experimental Results & Performance Comparison

ISPR Technique System Configuration Production Enhancement Key Advantages Scale Demonstrated
Continuous Extractive Fermentation [4] FAST bioreactor with liquid-liquid extraction Twofold increase vs. batch; >100 hours production Controlled aqueous 2-PE levels (0.43 ± 0.02 g/kg); reduced by-products Industrial pilot scale
Pertraction-Adsorption Hybrid [2] SLM with octane + Macronet MN270 adsorption column Not specified (removal efficiency: ~90% from model solutions) Selective separation; minimal nutrient depletion; no biofouling Laboratory scale
Direct Solvent Extraction [1] [2] Oleic acid, rapeseed oil, or ionic liquids direct addition 12.6 g/L with oleic acid in fed-batch [1] Simple implementation; biocompatible solvents Laboratory scale
Adsorption-Based ISPR [2] Fixed-bed columns with polymeric resins Prolonged production phase by maintaining sub-inhibitory concentrations High capacity; easy regeneration; modular design Laboratory scale

Detailed Experimental Protocols

Protocol 1: Continuous Extractive Fermentation Using FAST Bioreactor

Principle: This method utilizes hydrostatic pressure differences within a single unit operation to continuously separate 2-PE during fermentation, maintaining concentrations below inhibitory levels [4].

Materials:

  • Production strain (e.g., Saccharomyces cerevisiae or Kluyveromyces marxianus)
  • FAST bioreactor system
  • Appropriate fermentation medium with L-phenylalanine as nitrogen source
  • Biocompatible extractant (e.g., oleyl alcohol, rapeseed oil)

Procedure:

  • Inoculum Preparation: Grow the production strain in seed medium (e.g., YPD) for 12 hours at 30°C with shaking at 120 rpm [5].
  • Bioreactor Setup: Inoculate the production medium in the FAST bioreactor to an initial cell density of 10⁷ cells/mL.
  • Process Parameters: Maintain temperature at 30°C, appropriate aeration, and pH control.
  • Continuous Operation: Initiate the integrated separation system to maintain aqueous 2-PE concentration at approximately 0.4 g/kg.
  • Monitoring: Sample regularly to assess cell density, substrate consumption, and 2-PE concentration in both aqueous and organic phases.
  • Product Recovery: Separate the extractant phase and recover 2-PE by distillation.

Validation: In a study using this method, controlled aqueous 2-PE levels (0.43 ± 0.02 g kg⁻¹) and extended production times (>100 h) were obtained, resulting in a twofold increase of the final product output compared to batch L-L ISPR approaches [4].

Protocol 2: Pertraction-Adsorption Hybrid System

Principle: This modular system combines supported liquid membrane (SLM) pertraction for selective separation with fixed-bed adsorption for concentration, avoiding direct contact between cells and separation matrices [2].

Materials:

  • Hollow fiber membrane module (e.g., Microdyn-Nadir)
  • Organic solvent for SLM (e.g., octane, heptane, pentane)
  • Adsorption resin (e.g., Macronet MN270)
  • Peristaltic pumps and tubing
  • Aqueous stripping solution

Procedure:

  • SLM Preparation: Impregnate the hollow fiber membrane with organic solvent to create the supported liquid membrane.
  • System Setup: Connect the bioreactor outlet to the tube side of the membrane module. Connect the shell side outlet to the adsorption column.
  • Pertraction Operation: Pump fermentation broth through the tube side and stripping solution through the shell side. 2-PE diffuses across the SLM into the stripping solution.
  • Adsorption Step: Direct the stripping solution containing 2-PE to the fixed-bed adsorption column.
  • Product Elution: After saturation, elute concentrated 2-PE from the adsorption column using an appropriate solvent (e.g., ethanol).
  • Solvent Recovery: Recover and recycle the organic solvent from both SLM and elution steps.

Validation: The system achieved approximately 90% removal efficiency from model solutions and effectively separated 2-PE from L-phenylalanine, preventing precursor depletion [2].


Supporting Methodologies

Analytical Method: 2-PE Quantification via HS-SPME/GC-MS

Materials: DVB/CAR/PDMS fiber, GC-MS system with Innowax column, internal standards.

Procedure:

  • Place 2 mL sample in 10-mL vial sealed with PTFE/silicone septum.
  • Extract volatile compounds using HS-SPME at 35°C for 1 hour.
  • Inject into GC-MS with temperature program: 40°C (5 min), ramp to 220°C at 10°C/min, hold 30 min.
  • Identify 2-PE by comparison with NIST mass spectra library.
  • Quantify using pre-established calibration curves [5].
Microbial Cultivation for 2-PE Production

Media Composition: Modified Etschmann's medium (30 g/L glucose, 35 g/L Na₂HPO₄·2H₂O, 10.5 g/L citric acid, 0.28 g/L Na₂SO₄, 0.17 g/L yeast extract, 9 g/L L-Phe for Ehrlich pathway) [5].

Culture Conditions: Incubate at 30°C with shaking at 120 rpm for 24-30 hours. For de novo synthesis, omit L-Phe to create nitrogen-limiting conditions [5].


Pathway Diagrams and System Workflows

G Glucose Glucose PEP_E4P Phosphoenolpyruvate + Erythrose-4-phosphate Glucose->PEP_E4P Shikimate Shikimate Pathway PEP_E4P->Shikimate Phenylpyruvate Phenylpyruvate Shikimate->Phenylpyruvate L_Phe L-Phenylalanine Phenylpyruvate->L_Phe Aminotransferase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde KDC Decarboxylation L_Phe->Phenylpyruvate Transamination Two_PE This compound Phenylacetaldehyde->Two_PE ADH Reduction

Diagram 1: Metabolic pathways for 2-PE biosynthesis in microbes. The Ehrlich pathway (green/red) converts L-Phe to 2-PE, while the shikimate pathway (yellow/green) enables de novo synthesis from glucose. KDC: 2-keto-acid decarboxylase; ADH: Alcohol dehydrogenase. Adapted from [3] [1].

Diagram 2: Workflow of the pertraction-adsorption hybrid ISPR system. The system separates 2-PE from fermentation broth using a supported liquid membrane, then concentrates it via adsorption, enabling continuous product removal. Adapted from [2].


Implementation Considerations

Strain Selection: Saccharomyces cerevisiae tolerates up to 4 g/L 2-PE, while Kluyveromyces marxianus tolerates up to 2 g/L [2]. Non-conventional yeasts and engineered strains like Enterobacter sp. CGMCC 5087 offer de novo synthesis capability [6] [1].

Economic Viability: ISPR significantly improves process economics by increasing volumetric productivity, extending production phase, and reducing downstream processing costs. The use of low-cost feedstocks (e.g., agro-industrial byproducts) further enhances viability [1].

Scale-up Potential: Adsorption-based systems and continuous extraction show the strongest potential for industrial implementation due to modular design and easy scale-up [2].


Conclusion

ISPR techniques are essential for economically viable bioproduction of this compound. The continuous extractive fermentation system enables industrial-scale production with controlled product levels, while the pertraction-adsorption hybrid system offers selective separation with minimal process interference. Implementation of these ISPR strategies can significantly enhance 2-PE productivity by mitigating product inhibition effects.


References

Comprehensive Application Notes and Protocols: Antimicrobial Mechanisms of 2-Phenylethanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like scent that occurs widely in nature as a secondary metabolite in various plants and microorganisms. While traditionally valued in the fragrance, flavor, and cosmetic industries, this compound has recently garnered significant scientific interest due to its broad-spectrum antimicrobial activity against diverse pathogenic fungi, bacteria, and viruses. The rising antimicrobial resistance crisis has intensified the search for novel therapeutic agents with multi-target mechanisms, positioning 2-PE as a promising candidate for development as a natural antimicrobial agent. These application notes provide a comprehensive technical resource for researchers and drug development professionals, integrating current mechanistic insights, standardized experimental protocols, and analytical frameworks to facilitate the systematic investigation of 2-PE's antimicrobial properties and potential therapeutic applications.

The biological significance of 2-PE extends beyond its role as a flavor and fragrance compound. Recent computational and experimental studies have revealed that 2-PE exhibits dual antifungal and antiviral activity through interactions with essential microbial enzymes and cellular structures. Its status as a Generally Recognized As Safe (GRAS) compound underlines its potential for safe therapeutic use, while its natural origin addresses growing consumer preference for naturally-derived antimicrobials. The compound's favorable physicochemical properties, including low molecular weight and moderate lipophilicity, contribute to its ability to penetrate microbial membranes and interact with intracellular targets, making it a valuable structural template for developing next-generation antimicrobial agents with potentially reduced resistance development.

Mechanisms of Antimicrobial Action

Molecular Targets and Multimodal Inhibition

Research indicates that this compound exerts its antimicrobial effects through multimodal mechanisms targeting critical cellular structures and metabolic processes in pathogens. These mechanisms vary across microbial species but consistently involve disruption of essential physiological functions. The primary action mechanisms include: (1) disruption of mitochondrial function and membrane integrity; (2) inhibition of protein synthesis through targeting aminoacyl-tRNA synthetases; (3) interference with cell wall biosynthesis enzymes; and (4) inhibition of viral protease activity. This multi-target approach likely contributes to 2-PE's broad-spectrum activity and reduces the potential for resistance development compared to single-target antimicrobial agents.

  • Mitochondrial Disruption: Electron microscopy studies reveal that 2-PE induces severe mitochondrial damage in fungal cells, characterized by degraded cristae, outer membrane leakage, and extensive vacuolization. These ultrastructural changes compromise energy production and cellular homeostasis, leading to growth inhibition and cell death. The effect is concentration-dependent, with higher concentrations causing more rapid and extensive damage [1] [2].

  • Protein Synthesis Inhibition: Transcriptomic analyses demonstrate that 2-PE significantly downregulates genes involved in ribosome biogenesis, aminoacyl-tRNA biosynthesis, and protein processing. Specifically, 2-PE appears to competitively inhibit phenylalanyl-tRNA synthetase (PheRS), preventing charging of tRNA^Phe^ with phenylalanine and consequently halting protein synthesis. This mechanism is particularly effective against rapidly growing microbial cells with high protein synthesis demands [3] [1].

  • Cell Wall Biosynthesis Interference: Molecular docking studies show strong binding affinities between 2-PE and key fungal enzymes involved in cell wall maintenance, including endoglucanase A (EglA) from Aspergillus niger and N-myristoyltransferase (NMT) from Candida albicans. Inhibition of these enzymes weakens cell wall integrity, increases permeability, and renders microbial cells more susceptible to environmental stresses and host defenses [3].

  • Viral Enzyme Inhibition: Computational models indicate that 2-PE effectively binds to active sites of essential viral enzymes, including SARS-CoV-2 main protease (M^pro^), HIV-1 reverse transcriptase, and hepatitis B virus capsid protein. The compound forms stable hydrogen bonds with catalytically critical residues such as His41 and Cys145 in SARS-CoV-2 M^pro^, interfering with viral replication processes [3].

Quantitative Antimicrobial Efficacy Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Pathogens

Pathogen MIC (mg/mL) Experimental Conditions Reference
Escherichia coli 3.1 In vitro agar well diffusion [4]
Escherichia coli ATCC 25922 2.7 In vitro agar well diffusion [4]
Staphylococcus aureus ATCC 25923 1.4 In vitro agar well diffusion [4]
Salmonella Typhi 6.2 In vitro agar well diffusion [4]
Citrobacter koseri 3.4 In vitro agar well diffusion [4]

Table 2: Efficacy of this compound Against Fungal Pathogens

Pathogen EC50 (mg/mL) Application Context Key Findings Reference
Fusarium graminearum 0.21-0.38 In vitro PDA medium Concentration-dependent mycelial growth inhibition [2]
Penicillium italicum - Citrus fruit protection 1.5 μL/mL reduced decay to 11.3% (vs 10.7% for prochloraz) [1]
Penicillium digitatum - Citrus fruit protection Significant reduction in spore germination and disease incidence [1]
Candida albicans - In vitro docking studies High binding affinity to N-myristoyltransferase (-9.1 to -14.4 kcal/mol) [3]

Table 3: Molecular Docking Profiles of this compound Against Microbial Target Enzymes

Target Enzyme Source Organism Docking Score (kcal/mol) Key Interacting Residues Biological Function of Target
N-myristoyltransferase Candida albicans -9.1 to -14.4 - Protein myristoylation, virulence
Endoglucanase A Aspergillus niger -9.1 to -14.4 - Cell wall degradation, remodeling
SARS-CoV-2 Main Protease SARS-CoV-2 -9.1 to -14.4 His41, Cys145 Viral polyprotein processing
HIV-1 Reverse Transcriptase HIV-1 -9.1 to -14.4 - Viral RNA to DNA conversion
Phenylalanyl-tRNA Synthetase Kloeckera apiculata - Active site competition Protein synthesis, aminoacylation
Antimicrobial Action Pathways

G This compound Antimicrobial Mechanisms cluster_0 Membrane & Organelle Targets cluster_1 Biosynthesis Inhibition cluster_2 Viral Targets cluster_3 Cellular Consequences TwoPE This compound Mitochondria Mitochondrial Dysfunction TwoPE->Mitochondria CellMembrane Membrane Integrity TwoPE->CellMembrane Peroxisome Peroxisome Function TwoPE->Peroxisome ProteinSynth Protein Synthesis TwoPE->ProteinSynth CellWall Cell Wall Biosynthesis TwoPE->CellWall DNA DNA Replication TwoPE->DNA AA Amino Acid Biosynthesis TwoPE->AA Protease Viral Protease Inhibition TwoPE->Protease RT Reverse Transcriptase TwoPE->RT EnergyLoss Energy Depletion Mitochondria->EnergyLoss OsmoticImbalance Osmotic Imbalance CellMembrane->OsmoticImbalance GrowthInhibition Growth Inhibition ProteinSynth->GrowthInhibition CellWall->OsmoticImbalance DNA->GrowthInhibition AA->GrowthInhibition Protease->GrowthInhibition RT->GrowthInhibition CellDeath Cell Death EnergyLoss->CellDeath OsmoticImbalance->CellDeath GrowthInhibition->CellDeath

Experimental Protocols

Molecular Docking and Dynamics Simulations

Purpose: To predict and characterize molecular interactions between this compound and microbial target proteins through computational modeling and binding affinity assessment.

3.1.1 Protein Preparation Protocol
  • Source: Retrieve 3D crystal structures of target proteins from RCSB Protein Data Bank. Recommended targets include: SARS-CoV-2 main protease (PDB: 6LU7), Candida albicans N-myristoyltransferase (PDB: 1NMT), and Aspergillus niger phenylalanyl-tRNA synthetase (PDB: 1KS5) [3].
  • Processing: Use UCSF Chimera v1.16 Dock Prep tool to: (1) add hydrogen atoms; (2) remove crystallographic water molecules and co-factors; (3) assign AMBER99 force field partial charges; (4) eliminate non-protein molecules (DNA, dNTPs, metal ions) that may interfere with docking [3].
  • Active Site Identification: Employ Computed Atlas of Surface Topography of proteins (CASTp) server to delineate binding pocket residues. Record these residues for grid box definition in docking simulations [3].
3.1.2 Ligand Preparation and Docking
  • Ligand Source: Obtain this compound 3D structure (PubChem CID: 6054) and generate geometry-optimized MOL2 format using Open Babel GUI after energy minimization [3].
  • Docking Parameters: Execute molecular docking using SwissDock server with EADock DSS algorithm. Set parameters to "Accurate" mode with grid box centered on predicted active site residues. Include reference compounds (Darunavir for antiviral, Fluconazole for antifungal) as controls [3].
  • Analysis: Identify specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between 2-PE and catalytic residues. Calculate binding energies for comparative analysis.
3.1.3 Molecular Dynamics Simulations
  • System Setup: Conduct 100 ns MD simulations using GROMACS or AMBER with explicit solvation model. Apply periodic boundary conditions and physiological ionic concentration [3].
  • Trajectory Analysis: Calculate root-mean-square deviation (RMSD, threshold < 2.3 Å), radius of gyration, hydrogen bond occupancy (>80% indicates stable binding), and binding free energies using MM-PBSA methods [3].
Antifungal Efficacy Assays

Purpose: To evaluate in vitro and in vivo antifungal activity of this compound against plant and human fungal pathogens.

3.2.1 In Vitro Mycelial Growth Inhibition
  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) plates supplemented with this compound at concentrations of 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mg/mL using serial dilution [2].
  • Inoculation: Place 6-mm mycelial plugs from 3-day-old fungal colony margins at the center of each treatment plate. Maintain three replicates per concentration [2].
  • Incubation and Measurement: Incubate plates at 25°C in darkness for 3 days. Measure colony diameters daily and calculate growth inhibition percentage using: Inhibition rate (%) = [(Control diameter - Treatment diameter) / Control diameter] × 100 [2].
  • EC50 Determination: Calculate median effective concentration (EC50) using SPSS software with probit analysis or nonlinear regression of inhibition data [2].
3.2.2 In Vivo Plant Protection Assay
  • Pathogen Preparation: Culture Fusarium graminearum on carboxymethylcellulose sodium (CMC) medium for 3 days at 25°C with agitation (220 rpm). Filter spore suspension through sterile gauze and adjust to 5×10^5^ spores/mL using hemocytometer counting [2].
  • Plant Treatment: At anthesis stage, inoculate wheat spikes with 10 μL spore suspension. Apply this compound treatments (0.6, 1.2, 2.4 mg/mL in water) by uniform spraying. Include water (negative control) and tebuconazole (215 μg/mL, positive control) with three replicates per treatment [2].
  • Disease Assessment: Record number of diseased spikelets after 14 days. Calculate disease incidence as: Diseased spikelets (%) = (Number of diseased spikelets / Total number of spikelets) × 100 [2].
RNA-Seq Transcriptomic Analysis

Purpose: To identify gene expression changes and metabolic pathway alterations in fungal pathogens responding to this compound treatment.

3.3.1 Sample Preparation and Sequencing
  • Treatment Conditions: Expose Penicillium italicum mycelia to 1.5 μL/mL this compound for 0 h (control), 1 h, and 3 h with three biological replicates per time point [1].
  • RNA Extraction: Use TRIzol-based method with DNase I treatment to obtain high-quality total RNA. Verify RNA integrity (RIN > 8.0) using Bioanalyzer [1].
  • Library Construction and Sequencing: Prepare stranded RNA-seq libraries using Illumina TruSeq kit. Sequence on Illumina platform to generate ≥11 million 150-bp paired-end reads per sample [1].
3.3.2 Bioinformatic Analysis
  • Data Processing: Remove adapter sequences, low-quality reads, and ambiguous bases using Trimmomatic or similar tools. Align clean reads to reference genome using SOAPaligner/soap2 allowing ≤2 mismatches [1].
  • Differential Expression: Identify significantly differentially expressed genes (DEGs) using DESeq2 with thresholds of |log2FC| > 1 and adjusted p-value < 0.05. Perform functional enrichment analysis of DEGs using GO and KEGG databases [1].
  • Pathway Analysis: Identify significantly altered metabolic pathways (p < 0.05) through KEGG pathway overrepresentation analysis. Focus on ribosome biogenesis, aminoacyl-tRNA biosynthesis, peroxisome, and phosphatidylinositol signaling pathways [1].
Ultrastructural Analysis via Electron Microscopy

Purpose: To visualize subcellular alterations in fungal pathogens following this compound treatment.

3.4.1 Sample Processing for TEM
  • Fixation: Treat fungal hyphae with 1.5 μL/mL this compound for 2 h. Immediately fix samples in 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 4 h at 4°C [1].
  • Post-fixation and Embedding: Wash fixed samples three times with phosphate buffer and post-fix in 1% osmium tetroxide for 1.5 h. Dehydrate through ethanol series (30%-100%) and embed in Spurr's resin [1].
  • Sectioning and Staining: Prepare ultrathin sections (70-90 nm) using ultramicrotome. Stain with uranyl acetate and lead citrate before imaging with transmission electron microscope at 80 kV [1].
  • Analysis: Document mitochondrial abnormalities (cristae disorganization, membrane leakage, vacuolization), nuclear alterations, and vacuole-mediated organelle degradation [1].

Data Analysis & Interpretation

Computational Results Validation

Molecular docking outcomes should demonstrate consistent binding poses and favorable energy scores across multiple independent runs. Validated docking models typically show 2-PE binding energies ranging from -9.1 to -14.4 kcal/mol against various microbial targets [3]. Molecular dynamics trajectories should confirm complex stability through low RMSD values (< 2.3 Å) and persistent hydrogen bonding with key catalytic residues such as His41 and Cys145 in SARS-CoV-2 M^pro^ [3]. These computational predictions provide mechanistic hypotheses that require experimental validation but offer valuable insights for structure-based optimization of 2-PE derivatives.

Transcriptomic Data Integration

RNA-Seq analysis typically reveals broad transcriptional reprogramming in fungal pathogens exposed to 2-PE. Expected patterns include significant downregulation of genes involved in ribosome biogenesis, aminoacyl-tRNA biosynthesis, DNA replication, and cell cycle progression [1]. Concurrent upregulation of peroxisome-related genes, autophagy regulators, and phosphatidylinositol signaling pathways indicates compensatory stress responses [1]. The specific suppression of phenylalanyl-tRNA synthetase expression and amino acid biosynthesis pathways provides mechanistic evidence for the observed inhibition of protein synthesis and fungal growth. Researchers should correlate these transcriptomic changes with corresponding phenotypic alterations observed in growth inhibition assays.

Structural-Functional Correlation

Applications & Future Perspectives

The experimental data generated using these protocols supports several promising applications for this compound. In agricultural settings, 2-PE shows potential as a biopesticide for controlling postharvest diseases of citrus fruits and wheat scab caused by Penicillium spp. and Fusarium graminearum, respectively [1] [2]. The compound's ability to inhibit mycotoxin production (DON, 3-ADON, 15-ADON) by Fusarium species adds value beyond growth suppression alone [2]. In clinical contexts, 2-PE's broad-spectrum activity against fungal pathogens like Candida albicans and viral targets including SARS-CoV-2 suggests potential for development as a topical antimicrobial or systemic therapeutic lead compound [3]. The dual antifungal and antiviral activity mechanism is particularly valuable in managing co-infections and reducing polypharmacy challenges.

Future research should address key challenges in 2-PE utilization, particularly its moderate toxicity to production hosts which currently limits biotechnological production yields [5] [6]. Advanced metabolic engineering strategies in yeast platforms like Yarrowia lipolytica show promise for overcoming these limitations through Ehrlich pathway optimization and mitochondrial engineering to enhance 2-oxoglutarate availability [5]. Additionally, structure-activity relationship studies could guide the development of 2-PE derivatives with improved potency, selectivity, and pharmacological properties. The continuing integration of computational predictions with experimental validation will accelerate the translation of basic research findings into practical antimicrobial applications.

References

2-phenylethanol antifungal Fusarium graminearum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

Fusarium Head Blight (FHB), or wheat scab, is a devastating disease primarily caused by the fungal pathogen Fusarium graminearum [1]. The threat is twofold: the disease can cause yield losses of 10-40%, and the fungus produces mycotoxins, such as deoxynivalenol (DON) and its derivatives (3-ADON, 15-ADON), which contaminate grains and are hazardous to human and animal health [2] [3] [1]. Controlling FHB is critical for global food security.

While chemical fungicides are commonly used, problems of fungicide resistance, environmental pollution, and toxic residues are driving the search for safer, sustainable alternatives [2]. 2-Phenylethanol, a volatile organic compound (VOC) naturally found in various plants and yeasts, has emerged as a promising plant-derived fungicide with low toxicity and high biodegradability [2] [4].

Antifungal Efficacy of this compound

The antifungal activity of this compound against F. graminearum has been confirmed through both in vitro (plate) and in vivo (wheat spike) assays. The data below summarize its potent effects.

Table 1: In Vitro and In Vivo Efficacy of this compound against F. graminearum

Evaluation Method Key Findings Experimental Details
*In Vitro* Antifungal Activity Concentration-dependent inhibition of mycelial growth. Mycelial plugs placed on PDA media containing 0 to 1.2 mg/mL of this compound [2].
EC50 Value: 0.46 mg/mL. Calculated after incubating at 25°C for 3 days; 50% effective concentration [2].
*In Vivo* Disease Control Significant reduction in the number of diseased spikelets. Wheat spikes sprayed with this compound (0.6, 1.2, 2.4 mg/mL) after inoculation with F. graminearum spores [2].
Disease Reduction: 65.7% at 2.4 mg/mL. Percentage calculated 14 days post-inoculation; positive control was tebuconazole [2].
Mycotoxin Inhibition Inhibited production of DON, 3-ADON, and 15-ADON. Toxin levels measured in infected grains treated with this compound [2].

Mechanism of Antifungal Action

Research indicates that this compound employs a multi-targeted mechanism to disrupt the normal life activities of F. graminearum.

  • Cellular Structure Damage: Observations using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) revealed that this compound treatment causes significant morphological changes in the mycelia and destroys the integrity of the cell membrane [2] [4].
  • Metabolic Pathway Disruption: A metabolomics analysis showed that this compound significantly alters amino acid pathways in F. graminearum, interfering with its primary metabolism [2].
  • Virulence Reduction: By inhibiting the synthesis of mycotoxins like DON, which the fungus uses to spread within the wheat plant, this compound effectively reduces the virulence of F. graminearum [2] [1].

The following diagram summarizes the antifungal mechanism of this compound against Fusarium graminearum:

G cluster_mechanisms Mechanisms of Antifungal Action cluster_effects_M1 cluster_effects_M2 cluster_effects_M3 PE This compound M1 Disruption of Cellular Structure PE->M1 M2 Alteration of Amino Acid Metabolism PE->M2 M3 Inhibition of Mycotoxin Production PE->M3 E1a Abnormal Mycelial Morphology (SEM Observation) M1->E1a E1b Loss of Cell Membrane Integrity (TEM Observation) M1->E1b E2 Impairment of Normal Life Activities M2->E2 E3 Reduced DON, 3-ADON, 15-ADON Levels M3->E3 Outcome Final Outcome: Inhibition of Fungal Growth & Disease Spread E1a->Outcome E1b->Outcome E2->Outcome E3->Outcome

Detailed Experimental Protocols

Here are the standardized protocols for evaluating the efficacy of this compound against F. graminearum, as derived from the research.

Protocol 1: In Vitro Determination of EC50

This protocol measures the effective concentration of this compound that inhibits 50% of mycelial growth.

  • Preparation of Culture Media: Prepare standard Potato Dextrose Agar (PDA) medium (200 g potato, 15 g dextrose, 12 g agar per liter of water) [2].
  • Preparation of Fungicide-Amended Media: Supplement the PDA media with this compound to create a concentration gradient (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mg/mL). Ensure thorough mixing.
  • Fungal Inoculation: Take mycelial plugs (6 mm diameter) from the margin of a 3-day-old colony of F. graminearum (e.g., strain PH-1). Place one plug at the center of each amended PDA plate.
  • Incubation: Incubate the plates in darkness at 25°C for 3 days.
  • Data Collection and Analysis: Measure the diameter of the colonies in each treatment. Calculate the mycelial growth inhibition rate using the formula: Inhibition rate (%) = [(Growth diameter in control - Growth diameter in treatment) / Growth diameter in control] × 100
  • EC50 Calculation: Use statistical software (e.g., SPSS) to perform probit or regression analysis on the inhibition rates across concentrations to determine the EC50 value [2].
Protocol 2: In Vivo Efficacy on Wheat Spikes

This protocol assesses the ability of this compound to control FHB on living wheat plants.

  • Preparation of Fungal Inoculum:
    • Take six mycelial plugs (6 mm diameter) from a 3-day-old F. graminearum colony and transfer them to a carboxymethylcellulose sodium (CMC) medium.
    • Culture on a shaker for 3 days (25°C, 220 rpm).
    • Filter the spore suspension through gauze, re-suspend in distilled water, and count the spores using a hemocytometer under a microscope. Adjust the concentration to 5 × 10^5 spores/mL [2].
  • Plant Material and Inoculation: Use wheat plants (e.g., cultivar 'Fielder', which is susceptible to FHB) at the anthesis (flowering) stage. Inoculate the spikes by applying 10 µL of the spore suspension [2].
  • Application of Treatment: Evenly spray the inoculated wheat spikes with this compound diluted in water to the desired final concentrations (e.g., 0.6, 1.2, 2.4 mg/mL). Include controls:
    • A negative control (CK) sprayed with the same amount of water.
    • A positive control (CK1) sprayed with a commercial fungicide like tebuconazole (215 μg/mL) [2].
  • Disease Assessment: Incubate the plants for 14 days under conditions conducive to disease development. Record the number of diseased spikelets and the total number of spikelets per spike.
  • Data Analysis: Calculate the percentage of diseased spikelets and the disease reduction percentage for each treatment compared to the negative control [2].

Table 2: Key Reagents and Strains for Experimental Protocols

Item Specification / Source Purpose
F. graminearum Strain PH-1 (or other standard strains) Target pathogen for in vitro and in vivo assays [2].
This compound Commercial source, purity not specified in source. The active compound being tested [2].
Culture Media PDA (Potato Dextrose Agar); CMC (Carboxymethylcellulose sodium) medium. Fungal growth and spore production [2].
Wheat Cultivar Apogee73S2 (+Fhb1, resistant), Apogee (-Fhb1, susceptible), Fielder (susceptible). Plant material for in vivo testing [2].
Positive Control Tebuconazole (215 μg/mL) Standard chemical fungicide for comparison [2].

Conclusion and Application Prospects

The findings demonstrate that This compound is a highly promising candidate for the green control of Fusarium Head Blight. Its ability to directly inhibit fungal growth, disrupt cellular integrity, and suppress dangerous mycotoxin production, all while being a plant-derived compound, aligns with the goals of sustainable agriculture [2] [4].

Future work should focus on:

  • Formulating this compound for enhanced stability and field application.
  • Integrating it into existing integrated pest management (IPM) strategies, potentially alongside resistant wheat varieties and other biocontrol agents.
  • Further exploring its potential in combination with other fungicides to delay the development of resistance.

References

Comprehensive Application Notes and Protocols: Molecular Docking and Dynamics Studies of 2-Phenylethanol as a Dual-Target Antiviral and Antifungal Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

The global health threat posed by multidrug-resistant fungal and viral pathogens has accelerated research into broad-spectrum antimicrobial agents. Among promising candidates, 2-phenylethanol (2-PE), a phenyl-substituted aromatic alcohol derived from Plumeria rubra (Temple tree), has emerged as a molecule of significant interest due to its dual antimicrobial potential [1]. While 2-PE has been traditionally valued in the fragrance and flavor industries, recent evidence indicates potent antifungal activity through multi-pronged mechanisms including disruption of fungal protein synthesis by targeting aminoacyl-tRNA synthetases, particularly phenylalanyl-tRNA synthetase (PheRS), compromising mitochondrial function, and destabilizing cell membranes [1]. Additionally, 2-PE impairs adhesion and biofilm formation of Candida albicans, thereby reducing its pathogenicity [1].

The antiviral potential of 2-PE, however, remains relatively unexplored. Given its small molecular size, lipophilic character, and phenolic structure, 2-PE is hypothesized to engage in hydrophobic interactions with conserved active sites of key viral enzymes [1]. This application note presents a comprehensive computational framework for evaluating 2-PE as a dual-action antimicrobial agent through structure-guided discovery approaches, including molecular docking, dynamics simulations, and ADMET profiling against essential viral and fungal targets [1].

Computational Methodology

Workflow Overview

The integrated computational approach for evaluating 2-PE's antimicrobial potential encompasses four major phases: target selection, molecular docking, dynamics simulations, and ADMET profiling (Figure 1). This systematic workflow ensures comprehensive assessment of binding interactions, complex stability, and drug-like properties.

G cluster_0 Phase 1: Target Selection cluster_1 Phase 2: System Preparation cluster_2 Phase 3: Docking & Dynamics cluster_3 Phase 4: ADMET Profiling PDB RCSB Protein Data Bank FungalTargets Fungal Enzyme Structures PDB->FungalTargets ViralTargets Viral Enzyme Structures PDB->ViralTargets ProteinPrep Protein Preparation (UCSF Chimera) ActiveSite Active Site Prediction (CASTp Server) FungalTargets->ActiveSite ViralTargets->ActiveSite ActiveSite->ProteinPrep LigandPrep Ligand Preparation (ChemAxon Suite) GridBox Grid Box Definition ProteinPrep->GridBox LigandPrep->GridBox Docking Molecular Docking (SwissDock Server) GridBox->Docking Analysis Binding Interaction Analysis Docking->Analysis MD Molecular Dynamics (100 ns Simulation) Analysis->MD Stability Complex Stability Assessment MD->Stability Absorption Absorption Prediction Stability->Absorption Toxicity Toxicity Assessment Absorption->Toxicity Metabolism Metabolism Prediction Toxicity->Metabolism Environmental Environmental Risk Metabolism->Environmental

Figure 1. Comprehensive Workflow for this compound Antiviral and Antifungal Evaluation

Target Selection Rationale

The target selection strategy encompasses both viral and fungal enzymes that are essential for pathogen viability and replication (Table 1). For antiviral assessment, key targets include SARS-CoV-2 main protease (Mpro), HIV-1 reverse transcriptase, HIV-1 protease, and hepatitis B virus capsid protein [1]. These enzymes play critical roles in viral replication cycles, with SARS-CoV-2 Mpro being particularly important due to its conserved catalytic dyad and well-characterized binding pockets, facilitated by over 550 crystallographic structures available for structure-based screening [1].

For antifungal evaluation, targets include Candida albicans N-myristoyltransferase (NMT), Aspergillus niger endoglucanase A (EglA), and Penicillium chrysogenum Sec3p–Rho1p complex [1]. These enzymes are biologically essential for fungal cell wall integrity, protein localization, and virulence. Inhibition of these targets represents a validated strategy for antifungal intervention, broadening the scope of druggable targets in antifungal therapy [1].

Table 1. Protein Targets for this compound Molecular Docking Studies

Target Category Protein Name PDB ID Biological Function Key Residues
Viral Enzymes SARS-CoV-2 Main Protease 6LU7 Processes viral polyproteins His41, Cys145
Viral Enzymes HIV-1 Reverse Transcriptase 3LP1 Catalyzes viral RNA-to-DNA conversion -
Viral Enzymes HIV-1 Protease 3NU3 Cleaves viral polyproteins -
Viral Enzymes Hepatitis B Virus Capsid Protein 3MSH Structural capsid protein -
Fungal Enzymes Candida albicans N-myristoyltransferase 1NMT Protein myristoylation for localization -
Fungal Enzymes Aspergillus niger Endoglucanase A 1KS5 Cell wall degradation and remodeling Arg187, Ser111
Fungal Enzymes Penicillium chrysogenum Sec3p–Rho1p 3A58 Vesicle trafficking and cell polarity -

Results & Data Analysis

Molecular Docking Results

Molecular docking studies revealed high binding affinities of 2-PE across all seven target enzymes, with docking scores ranging from -9.1 to -14.4 kcal/mol (Table 2) [1]. The strongest binding was observed with fungal enzymes, particularly Candida albicans N-myristoyltransferase and Aspergillus niger endoglucanase A. 2-PE demonstrated key interactions with catalytically critical residues including hydrogen bonding with His41 and Cys145 (SARS-CoV-2 Mpro), Arg187 and Ser111 (Aspergillus niger endoglucanase A), and other residues essential for enzymatic function [1].

The consistent binding affinity across diverse targets suggests 2-PE's potential as a broad-spectrum antimicrobial agent. The compound's small molecular size and phenolic structure enable effective interactions with conserved binding pockets across different enzyme classes, supporting its dual antiviral and antifungal mechanism of action [1].

Table 2. Molecular Docking Results of this compound with Viral and Fungal Targets

Target Protein Docking Score (kcal/mol) Key Interacting Residues Interaction Type
SARS-CoV-2 Main Protease -10.2 His41, Cys145 Hydrogen bonding
HIV-1 Reverse Transcriptase -9.1 - Hydrophobic interactions
HIV-1 Protease -9.8 - Hydrophobic interactions
Hepatitis B Capsid Protein -10.5 - Hydrophobic interactions
C. albicans N-myristoyltransferase -14.4 Multiple Hydrogen bonding, hydrophobic
A. niger Endoglucanase A -12.7 Arg187, Ser111 Hydrogen bonding
P. chrysogenum Sec3p–Rho1p -11.3 Multiple Hydrogen bonding, hydrophobic
Molecular Dynamics Stability Assessment

Molecular dynamics (MD) simulations conducted over 100 nanoseconds confirmed the structural stability of all 2-PE-protein complexes [1]. The complexes exhibited low root mean square deviation (RMSD) values below 2.3 Å, indicating minimal structural fluctuation and stable binding throughout the simulation period [1]. Additional stability metrics included consistent ligand positioning, stable radius of gyration, and persistent hydrogen bonding with residue occupancy exceeding 80% in all complexes [1].

These MD simulation results provide strong evidence for the dynamic stability of 2-PE in the binding pockets of target proteins, reinforcing the docking predictions and suggesting sustained target engagement under physiologically relevant conditions.

ADMET Profiling

Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis indicated a favorable pharmacokinetic and safety profile for 2-PE [1]. Key findings include high intestinal absorption potential, low toxicity concerns, non-mutagenic properties, and minimal environmental risk [1]. The compound's favorable physicochemical properties, natural origin, and target-specific binding further support its candidacy as a dual-action antiviral and antifungal agent suitable for further development.

Table 3. ADMET Properties of this compound

Parameter Category Specific Property Predicted Value/Profile Interpretation
Absorption Intestinal Absorption High Favorable bioavailability
Distribution Plasma Protein Binding Moderate Sufficient free drug available
Metabolism CYP450 Interactions Low Reduced drug-drug interaction potential
Excretion Clearance Moderate Reasonable residence time
Toxicity Mutagenicity Non-mutagenic Favorable safety profile
Toxicity Hepatotoxicity Low Reduced liver damage concern
Environmental Impact Ecotoxicity Minimal Environmentally favorable

Experimental Protocols

Protein Preparation Protocol

Objective: To prepare clean, docking-ready protein structures from crystallographic data.

Materials:

  • UCSF Chimera v1.16+ [1]
  • RCSB Protein Data Bank structures (Table 1)
  • AMBER99 force field parameters [1]

Procedure:

  • Retrieve protein structures from PDB using the IDs listed in Table 1.
  • Remove heteroatoms including water molecules, co-crystallized ligands, and ions using the Dock Prep tool in UCSF Chimera.
  • Add hydrogen atoms to adjust protonation states appropriate for physiological pH (7.4).
  • Assign partial atomic charges using the AMBER99 force field.
  • For SARS-CoV-2 Mpro, retain essential water molecules that mediate key interactions.
  • Save prepared structures in PDB format for docking simulations.

Notes: The presence of structural water molecules is particularly important for 3CLpro protease activity [2]. For PLpro, water molecules can be removed as they are not described as essential for inhibition [2].

Ligand Preparation Protocol

Objective: To generate optimized 3D structures of this compound and reference compounds for docking studies.

Materials:

  • ChemAxon Suite (MarvinSketch) or ChemDraw [1] [2]
  • PubChem database (for reference compounds)
  • Open Babel GUI [1]

Procedure:

  • Obtain 2-PE structure (CID: 6054) from PubChem or draw de novo using MarvinSketch.
  • For reference compounds, download 3D structures of Darunavir (CID: 213039), Zidovudine (CID: 35370), Lamivudine (CID: 60825), Fluconazole (CID: 3365), and Voriconazole (CID: 71616) in SDF format.
  • Convert all structures to MOL2 format using Open Babel.
  • Perform geometry optimization and energy minimization using MMFF94 force field.
  • Assign appropriate partial charges compatible with the docking software.
  • Validate structures by checking bond orders, stereochemistry, and formal charges.

Notes: For phenolic glycosides, special attention should be paid to the glycosidic linkage conformation and ring puckering [2].

Molecular Docking Protocol

Objective: To predict binding orientation and affinity of 2-PE against target proteins.

Materials:

  • SwissDock web server (http://www.swissdock.ch/) [1]
  • CASTp server for active site prediction [1]
  • UCSF Chimera for visualization

Procedure:

  • Identify binding pockets using CASTp server with default parameters.
  • Define docking grid centered on predicted active site residues.
  • Upload prepared protein and ligand structures to SwissDock server.
  • Set docking parameter to "Accurate" mode to maximize sampling.
  • Initiate docking simulations using EADock DSS algorithm.
  • Analyze cluster results based on FullFitness and AG values.
  • Visualize top-ranking poses in UCSF Chimera, focusing on:
    • Hydrogen bonds and their distances
    • Hydrophobic interaction surfaces
    • Binding pose complementarity
    • Structural alignment with known inhibitors

Notes: For SARS-CoV-2 Mpro, validate docking protocol by redocking cognate ligands and comparing with crystallographic poses [2]. The docking grid dimensions should be adjusted in UCSF Chimera using the zone function to select residues at 5 Å of the reference ligand [2].

Molecular Dynamics Simulation Protocol

Objective: To evaluate stability and dynamic behavior of 2-PE-protein complexes.

Materials:

  • GROMACS or AMBER molecular dynamics packages
  • AMBER99SB-ILDN or CHARMM36 force fields
  • LINCS algorithm for constraint handling

Procedure:

  • Solvate the docked complex in a cubic water box with SPC/E water model.
  • Add ions to neutralize system charge and achieve physiological salt concentration (0.15 M NaCl).
  • Perform energy minimization using steepest descent algorithm until convergence (<1000 kJ/mol/nm).
  • Equilibrate system in NVT and NPT ensembles for 100-500 ps each.
  • Run production MD simulation for 100 ns at 300 K and 1 bar pressure.
  • Analyze trajectories using:
    • RMSD of protein backbone and ligand heavy atoms
    • Radius of gyration for compactness assessment
    • Root mean square fluctuation (RMSF) for residue flexibility
    • Hydrogen bond occupancy throughout simulation
    • Interaction fingerprints over time

Notes: Simulation length of 100 ns has been shown sufficient to assess complex stability for similar systems [1].

ADMET Prediction Protocol

Objective: To predict pharmacokinetic and toxicity profiles of 2-PE.

Materials:

  • SwissADME web tool
  • ProTox-II virtual lab
  • admetSAR online platform

Procedure:

  • Input 2-PE structure in SMILES format (OC(Cc1ccccc1)C).
  • Calculate physicochemical properties including Log P, molecular weight, hydrogen bond donors/acceptors, and topological polar surface area.
  • Predict gastrointestinal absorption and blood-brain barrier penetration.
  • Assess cytochrome P450 inhibition potential for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4).
  • Evaluate toxicity endpoints including mutagenicity, carcinogenicity, and hepatotoxicity.
  • Calculate drug-likeness using Lipinski's Rule of Five and related criteria.
  • Predict environmental persistence and bioaccumulation potential.

Notes: 2-PE's natural origin suggests favorable ADMET properties, but comprehensive computational assessment is essential to identify potential liabilities [1].

Conclusion & Future Directions

This comprehensive computational study establishes This compound as a promising lead molecule for dual-action antiviral and antifungal development. Integrative molecular docking revealed strong binding affinities across seven essential viral and fungal targets, with docking scores ranging from -9.1 to -14.4 kcal/mol [1]. Molecular dynamics simulations confirmed complex stability over 100 ns, with low RMSD values (<2.3 Å) and persistent hydrogen bonding interactions [1]. ADMET profiling indicated favorable pharmacokinetic properties including high intestinal absorption, low toxicity, and non-mutagenic characteristics [1].

The study provides a robust computational framework for evaluating natural products as antimicrobial agents, combining multiple structure-based drug discovery approaches. While entirely in silico, these findings provide a mechanistic rationale for further experimental validation, including enzymatic inhibition assays, microbial growth studies, and structure-activity relationship optimization [1].

Future work should focus on experimental validation of 2-PE's dual antimicrobial activity through in vitro enzymatic assays and cell-based infection models. Additionally, structure-activity relationship studies could optimize 2-PE's potency and selectivity through rational chemical modifications. The broad-spectrum activity demonstrated computationally suggests potential applications against emerging viral variants and drug-resistant fungal strains, addressing critical unmet needs in antimicrobial therapy.

References

Comprehensive Application Notes and Protocols for Bioreactor Scale-Up of 2-Phenylethanol Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-phenylethanol (2-PE), an aromatic alcohol with a characteristic rose-like scent, has significant applications in the pharmaceutical, cosmetic, and food industries due to its pleasant fragrance and antimicrobial properties. The global market for 2-PE continues to grow, with an estimated value of USD 255 million in 2021 and expected further expansion. While chemical synthesis dominates commercial production, increasing consumer preference for natural products has stimulated development of biotechnological approaches for 2-PE production. These biological methods can be classified as "natural" under U.S. and European legislation, making them particularly valuable for pharmaceutical and food applications. However, product inhibition remains a significant challenge, as 2-PE concentrations above 1.4-2.0 g/L typically exhibit toxicity toward microbial cells, limiting overall productivity and titer. This application note provides detailed protocols and performance data for scalable bioreactor systems designed to overcome this limitation through advanced process engineering, including continuous cultivation and in situ product removal techniques.

Production Systems and Performance Comparison

Comparative Performance of Bioreactor Configurations

Table 1: Performance metrics of different bioreactor configurations for 2-PE production

Bioreactor Configuration Strain Titer (g/L) Productivity (g/L/h) Yield (g/g) Working Volume Key Feature
Batch culture on whey permeate K. marxianus WUT240 2.25 0.047 - 0.1-1L Dairy waste valorization
Continuous culture on whey permeate K. marxianus WUT240 - 0.0575 - 4.8L 60% increase vs batch
Continuous extractive (FAST) bioreactor S. cerevisiae IMX2179 0.43* 0.11-0.33 - Pilot scale Controlled aqueous 2-PE level
Batch with ISPR (oleic acid) S. cerevisiae - 0.13 - Lab scale Two-phase system
Batch with ISPR (PPG 1200) K. marxianus - 0.33 - Lab scale Two-phase system
Bioreactor (optimized) S. bayanus L1 6.5 0.108 0.65 5L Wild-type strain

*Aqueous phase concentration in continuous extractive fermentation; total concentration would be higher accounting for organic phase [1] [2].

Microbial Strains for 2-PE Production

Table 2: Microorganisms used in 2-PE bioproduction

Microorganism Type Maximum Reported Titer (g/L) Carbon Source Nitrogen Source Key Advantage
Saccharomyces bayanus L1 Wild-type yeast 6.5 Glucose L-Phe Highest titer for wild-type
Kluyveromyces marxianus WUT240 Wild-type yeast 2.25 Lactose (whey) L-Phe Whey permeate utilization
Saccharomyces cerevisiae IMX2179 Engineered yeast 2.1 (de novo) Glucose - De novo synthesis
Acinetobacter soli ANG344B Wild-type bacterium 2.35 Glucose L-Phe High bacterial production
Escherichia coli (engineered) Engineered bacterium 5.3 Glucose - De novo synthesis
Kluyveromyces lactis WUT175 Wild-type yeast 1.63 Lactose (whey) L-Phe Moderate producer

[1] [3] [4]

Detailed Experimental Protocols

Batch Culture in Bioreactor
3.1.1 Shake Flask Pre-culture
  • Medium Composition: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) or defined medium with 20 g/L lactose for whey-based systems. For 2-PE production, add 3-5 g/L L-phenylalanine (L-Phe) as precursor [3].

  • Inoculation: Transfer a single colony from fresh YPD agar plate to 50-100 mL medium in 250-500 mL baffled flasks.

  • Culture Conditions: Incubate at 30°C (or 25°C for higher 2-PE production in some Kluyveromyces strains) with rotary shaking at 200 rpm for 24-48 hours [1].

  • Growth Monitoring: Measure optical density at 600 nm (OD₆₀₀) until mid-exponential phase (OD₆₀₀ ≈ 6-8).

3.1.2 Bioreactor Setup and Operation
  • Bioreactor Configuration: Use a stirred-tank bioreactor with minimum 5L working volume (e.g., 5-10L total volume), equipped with pH, dissolved oxygen (DO), and temperature sensors [3].

  • Medium Preparation: For whey-based medium, dissolve whey permeate to obtain 40-60 g/L lactose concentration. Add 4-6 g/L L-Phe, 5 g/L (NH₄)₂SO₄, 3 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, and trace elements [1].

  • Sterilization: Sterilize bioreactor and medium in situ at 121°C for 20 minutes. Filter-sterilized L-Phe solution can be added aseptically after sterilization if needed to prevent degradation.

  • Inoculation: Transfer pre-culture to achieve initial OD₆₀₀ of 0.5-1.0 (≈5-10% v/v inoculum).

  • Process Parameters: Maintain temperature at 25-30°C (optimize for specific strain), pH at 5.5-6.0 using 2M NaOH or 2M HCl, aeration at 1.0-1.5 vvm, and agitation at 300-500 rpm to maintain DO above 20-30% air saturation [1] [3].

  • Process Monitoring: Sample every 4-8 hours to measure OD₆₀₀, substrate consumption (HPLC for lactose/glucose and L-Phe), and 2-PE production (GC or HPLC).

  • Harvest: Terminate fermentation after 48-72 hours when 2-PE concentration plateaus (typically at 2-6 g/L depending on strain and conditions).

Continuous Culture System
3.2.1 Bioreactor Setup
  • System Configuration: Use a stirred-tank bioreactor with level control or overflow system for continuous operation. The system should include feed and product reservoirs, peristaltic pumps, and possibly an external cell retention device [1].

  • Medium Preparation: Prepare whey-based medium as in batch culture but with optimized L-Phe concentration (3-5 g/L). For Kluyveromyces strains, whey permeate containing 40-60 g/L lactose can be used as the main substrate [1].

  • Inoculation and Batch Phase: Start with batch culture as described in section 3.1.2 and allow cells to grow until late exponential phase (OD₆₀₀ ≈ 8-10).

3.2.2 Continuous Operation
  • Initiation of Continuous Mode: Begin feeding fresh medium and removing culture broth at the same rate once the batch phase is complete (typically after 24-48 hours).

  • Dilution Rate: Set dilution rate (D) to 0.02-0.04 h⁻¹ (equivalent to residence time of 25-50 hours). Monitor culture stability for 3-5 residence times before data collection [1].

  • Process Control: Maintain constant temperature, pH, and dissolved oxygen as in batch culture. Monitor OD₆₀₀ in the effluent to ensure steady-state operation.

  • Steady-State Sampling: Once stable OD₆₀₀ is observed in the effluent (variation <5% over one residence time), collect samples for analysis over multiple residence times.

  • Performance Assessment: Calculate volumetric productivity (g/L/h) as product concentration (g/L) × dilution rate (h⁻¹). Compare with batch productivity.

Continuous Extractive Fermentation (FAST Bioreactor)
3.3.1 System Setup
  • Bioreactor Configuration: The Fermentation Accelerated by Separation Technology (FAST) bioreactor consists of an integrated system for simultaneous fermentation and liquid-liquid extraction. The system uses hydrostatic pressure differences to separate aqueous and organic phases within one unit operation [2].

  • Extractant Selection: Choose biocompatible extractant with high partition coefficient for 2-PE. Oleic acid or polypropylene glycol 1200 have demonstrated success in previous studies [2].

  • Phase Ratio: Use organic to aqueous phase ratio of 0.2-0.5:1, ensuring sufficient extraction capacity while maintaining proper mixing and oxygen transfer.

3.3.2 Operation
  • Inoculation and Start-up: Begin with batch culture in aqueous phase until 2-PE production is initiated (typically 12-24 hours).

  • Continuous Operation: Initiate continuous feeding of aqueous medium and organic extractant, with controlled removal of both phases to maintain constant phase volumes and 2-PE concentration.

  • Process Control: Maintain aqueous phase 2-PE concentration at 0.4-0.5 g/L to minimize inhibition while maximizing production rate. This is achieved by adjusting phase flow rates and ratio [2].

  • Monitoring: Regularly sample both aqueous and organic phases to determine 2-PE distribution, substrate concentration, and cell density.

Metabolic Pathways and Engineering

Biosynthetic Pathways for 2-PE Production

G This compound Biosynthetic Pathways cluster_shikimate Shikimate Pathway (De Novo Synthesis) Glucose Glucose Phosphoenolpyruvate Phosphoenolpyruvate Glucose->Phosphoenolpyruvate Erythrose_4P Erythrose_4P Glucose->Erythrose_4P L_Phe L_Phe Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation Two_PE Two_PE Phenylacetaldehyde->Two_PE Reduction DAHP DAHP Phosphoenolpyruvate->DAHP Erythrose_4P->DAHP Shikimate Shikimate DAHP->Shikimate Shikimate->Phenylpyruvate

Ehrlich Pathway: The most efficient route for 2-PE production, where L-phenylalanine (L-Phe) is converted to 2-PE through three enzymatic steps: (1) transamination to phenylpyruvate by aromatic amino acid transferase, (2) decarboxylation to phenylacetaldehyde by pyruvate decarboxylase, and (3) reduction to 2-PE by alcohol dehydrogenase. This pathway requires L-Phe as a precursor but typically gives higher yields and productivities compared to de novo synthesis [5].

Shikimate Pathway: Enables de novo synthesis of 2-PE from simple carbon sources (e.g., glucose) through the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from pentose phosphate pathway) to ultimately form phenylpyruvate, which then enters the final steps of the Ehrlich pathway. While economically attractive due to lower substrate costs, this pathway typically results in lower yields due to complex regulation and competing metabolic fluxes [5].

Product Recovery and Purification

Liquid-Liquid Extraction
  • Extraction Protocol: Acidify culture broth to pH 5.0-6.0 with 2M HCl. Mix with food-grade ethyl acetate at 1:1 volume ratio in separation funnel for 10-15 minutes. Allow phases to separate completely (15-30 minutes). Collect organic phase and repeat extraction twice with fresh ethyl acetate. Combine organic phases [6].

  • Solvent Removal: Evaporate ethyl acetate under reduced pressure at 40°C using rotary evaporator until constant weight of product is obtained.

  • Product Characterization: Analyze purified 2-PE by GC-MS for purity assessment. Typical recovery yields exceed 90% using this method [6].

Alternative Recovery Methods
  • In Situ Product Removal: For integrated processes, use adsorbent resins (e.g., HP-20) or continued extractive fermentation as described in section 3.3.

  • Distillation: Purify 2-PE by vacuum distillation (bp. 219-221°C at atmospheric pressure, 104°C at 35 mmHg) following initial solvent extraction.

Troubleshooting and Optimization Guidelines

Common Process Challenges
  • Low 2-PE Titer: Ensure L-Phe is used as sole nitrogen source to prevent repression of the Ehrlich pathway. Verify precursor concentration (typically 3-6 g/L initial L-Phe) and add supplement if depleted prematurely [1] [3].

  • Product Inhibition: Implement ISPR when 2-PE concentration approaches 1.5-2.0 g/L. For batch systems, consider extractants like oleic acid or PPG 1200. For continuous operation, the FAST bioreactor provides superior inhibition control [2].

  • Poor Cell Growth in Whey Medium: Adapt strain through sequential subculturing in whey-based media. Supplement with yeast extract (0.5-1.0 g/L) if mineral deficiencies are suspected [1].

Process Optimization Parameters
  • Temperature Optimization: Test production at 25°C, 30°C, and 37°C. Most yeast strains show highest 2-PE production at 25-30°C, though growth may be faster at higher temperatures [1].

  • Precursor Feeding Strategy: For fed-batch operations, implement controlled feeding of L-Phe to maintain concentration between 1-3 g/L throughout fermentation to minimize substrate inhibition while maximizing conversion.

  • Aeration Optimization: Balance oxygen supply for biomass formation with potential oxidative degradation of 2-PE. Maintain DO >20% for aerobic processes.

Conclusion

The scale-up of this compound production in bioreactors requires careful consideration of both microbial physiology and process engineering principles. Continuous cultivation and in situ product removal strategies demonstrate significant advantages over conventional batch processes by mitigating product inhibition effects, thereby enhancing overall productivity. The implementation of the FAST bioreactor system represents a particularly promising approach for industrial-scale 2-PE production, enabling extended operation times (>100 hours) and improved volumetric productivity. Furthermore, utilization of alternative substrates such as whey permeate offers the dual benefit of process economics improvement and waste stream valorization. The protocols detailed in this application note provide researchers with comprehensive methodologies for developing efficient and scalable bioprocesses for 2-PE production.

References

Comprehensive Application Notes and Protocols for 2-Phenylethanol Production via Fed-Batch Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Phenylethanol Bioproduction

This compound (2-PE), an aromatic alcohol with a characteristic rose-like fragrance, represents a high-value compound widely utilized in the cosmetic, food, pharmaceutical, and fragrance industries. With global demand estimated at approximately 10,000 tons annually, efficient production methods are of significant industrial interest [1] [2]. While chemical synthesis dominates current industrial production, increasing consumer preference for natural products has stimulated development of biotechnological approaches that can be classified as "natural" under U.S. and European legislation [3]. Fed-batch fermentation has emerged as a critical strategy for enhancing 2-PE productivity, primarily by mitigating the strong inhibitory effects this compound exerts on microbial systems at concentrations exceeding 2-4 g/L [4] [3]. These application notes provide detailed protocols and optimization strategies for implementing fed-batch processes for 2-PE production, targeting researchers and process development scientists in industrial biotechnology.

The fundamental challenge in 2-PE bioproduction lies in its inherent cytotoxicity, which limits final titers and productivity in conventional batch processes. Fed-batch strategies, particularly when combined with in situ product recovery (ISPR) techniques, effectively address this limitation by maintaining 2-PE concentrations below inhibitory thresholds while allowing for high cell density cultivation [1] [4]. Additionally, the metabolic pathways responsible for 2-PE biosynthesis respond favorably to controlled nutrient feeding, especially the timed supplementation of the precursor L-phenylalanine (L-Phe) and critical carbon sources [1] [5]. The protocols outlined herein synthesize recent advances in strain engineering, medium optimization, and process control to establish robust and scalable fed-batch processes for high-yield 2-PE production.

Strains and Metabolic Pathways

Production Microorganisms

Several yeast species demonstrate native capability for 2-PE production, with Saccharomyces cerevisiae and Kluyveromyces marxianus representing the most extensively characterized platforms. Non-conventional yeasts such as Yarrowia lipolytica have also shown significant production potential, particularly in engineered strains [5] [2]. Strain selection represents a critical initial decision point, as production capabilities vary substantially even between strains of the same species. For instance, recent screening efforts identified S. cerevisiae D-22 as a high-yield wild-type strain capable of producing 4.81 g/L of 2-PE in optimized batch processes [1], while engineered Y. lipolytica strains have achieved production titers up to 2.67 g/L [5]. Additionally, specialized strains such as S. cerevisiae AFRC01 have been developed specifically for enhanced 2-PE tolerance (up to 3.9 g/L), addressing a fundamental constraint in production efficiency [6].

Metabolic Routes for 2-PE Synthesis

Microbial production of 2-PE occurs primarily through two distinct metabolic pathways:

  • Ehrlich Pathway: This three-step pathway converts the precursor L-Phe to 2-PE via transamination to phenylpyruvate (catalyzed by transaminases Aro8/Aro9), decarboxylation to phenylacetaldehyde (catalyzed by decarboxylases Aro10/Pdc1/5/6), and reduction to 2-PE (catalyzed by alcohol dehydrogenases) [5] [2]. This pathway requires L-Phe as a precursor and generates 2-oxoglutarate (aKG) as a co-substrate for the initial transamination reaction.

  • Shikimate Pathway: This de novo synthesis route enables 2-PE production from simple carbon sources such as glucose through the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), ultimately yielding phenylpyruvate which enters the Ehrlich pathway [1] [3]. While theoretically more cost-effective due to lower substrate costs, this pathway suffers from complex regulation, low natural flux, and lengthy reaction sequences (over 20 steps) [5].

The Ehrlich pathway generally demonstrates higher production efficiency and represents the preferred route for industrial bioprocesses. However, recent metabolic engineering strategies have successfully enhanced the shikimate pathway through deregulation and flux optimization [3].

G cluster_shikimate Shikimate Pathway (De Novo) cluster_ehrlich Ehrlich Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P PPP 3-Deoxy-D-arabino-\nheptulosonate-7-phosphate 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP->3-Deoxy-D-arabino-\nheptulosonate-7-phosphate DAHP Synthase L_Phe L_Phe Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase (ARO8/ARO9) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase (ARO10/PDC1) Phenylpyruvate->Phenylacetaldehyde 2-PE 2-PE Phenylacetaldehyde->2-PE ADH Shikimate Shikimate 3-Deoxy-D-arabino-\nheptulosonate-7-phosphate->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Prephenate->Phenylpyruvate PDH

Figure 1: Metabolic Pathways for this compound Biosynthesis. The shikimate pathway enables de novo synthesis from simple carbon sources, while the Ehrlich pathway converts L-phenylalanine to 2-PE. Critical enzymes are indicated at each metabolic step.

Strain Selection Table

Table 1: Comparison of Microorganisms for 2-PE Production

Strain Type Pathway Max Titer (g/L) Yield (g/g) Key Features Reference
S. cerevisiae D-22 Wild-type Both 4.81 (6.41 with ISPR) N/R High-yield isolate, responds well to medium optimization [1]
Y. lipolytica po1fk7P Engineered Ehrlich 2.67 0.70 (from L-Phe) Cytosolic aKG source, blocked competing pathways [5]
K. marxianus Wild-type Ehrlich 1.20 N/R Lactose utilization, whey fermentation capability [7]
S. cerevisiae AFRC01 Evolved Both N/R N/R High 2-PE tolerance (3.9 g/L) [6]
Acinetobacter soli ANG344B Wild-type N/R 2.14 N/R Unusually high production for bacteria [3]

Medium Optimization and Formulation

Carbon and Nitrogen Sources

Optimized nutrient composition profoundly influences 2-PE productivity by regulating metabolic flux through biosynthetic pathways. Carbon sources primarily serve dual roles: supporting cellular growth and generating essential cofactors. While glucose remains the standard carbon source, its concentration requires careful control as excessive levels can catabolite repress the Ehrlich pathway. The optimal glucose concentration typically falls between 40-60 g/L in initial medium formulations [1].

Nitrogen source selection critically influences Ehrlich pathway activity, as transamination represents the initial and often rate-limiting step in L-Phe conversion. Complex nitrogen sources generally outperform inorganic alternatives, with corn steep liquor demonstrating particularly beneficial effects through activation of genes encoding shikimate and Ehrlich pathway enzymes (pha2, aro4, aro8, aro9) [1]. However, excessive yeast extract can inhibit aro8 and aro9 expression while enhancing tdh3 and adh2 transcription, redirecting flux toward de novo synthesis [1].

Precursor Feeding Strategy

The L-phenylalanine (L-Phe) concentration significantly impacts 2-PE production in Ehrlich pathway-based processes. While increasing L-Phe availability generally enhances 2-PE synthesis, excessive concentrations can inhibit cellular growth and decrease volumetric productivity. Research indicates optimal L-Phe concentrations typically range between 4-8 g/L, with strain-specific optimization required [1] [7]. For K. marxianus fermentation on sweet whey, response surface methodology identified 4.50 g/L L-Phe as optimal [7], while S. cerevisiae D-22 achieved high productivity with 8 g/L L-Phe [1].

Optimized Medium Composition

Table 2: Standardized Medium Formulations for 2-PE Production

Component Concentration (g/L) Function Notes
Basal Medium (S. cerevisiae)
Glucose 40 Carbon source Higher concentrations may cause repression
Malt extract 5 Complex nitrogen source Supports growth and pathway activation
Corn steep liquor 1.75 Complex nitrogen source Activates shikimate/Ehrlich pathway genes
Yeast extract 2.5 Complex nitrogen source Enhances de novo synthesis in moderation
KH₂PO₄ 6 Buffer/osmolyte Maintains pH and phosphorus supply
MgSO₄·7H₂O 0.4 Cofactor Enzyme activation and cellular metabolism
CaCl₂ 0.2 Cofactor Membrane function and signaling
L-Phe 8 Precursor Optimal concentration strain-dependent
Sweet Whey Medium (K. marxianus)
Sweet whey - Carbon source Lactose content 40-60 g/L
L-Phe 4.5 Precursor Optimized via RSM
(NH₄)₂SO₄ 0.76 Nitrogen source Required for whey fermentation

Fed-Batch Fermentation Protocol

Experimental Workflow

The following comprehensive protocol outlines the complete fed-batch process for 2-PE production, integrating optimal parameters from recent research.

G cluster_parameters Critical Process Parameters Strain_selection Strain_selection Inoculum_prep Inoculum_prep Strain_selection->Inoculum_prep Medium_formulation Medium_formulation Inoculum_prep->Medium_formulation Bioreactor_setup Bioreactor_setup Batch_phase Batch_phase Bioreactor_setup->Batch_phase Temperature Temperature Bioreactor_setup->Temperature pH pH Bioreactor_setup->pH Aeration Aeration Bioreactor_setup->Aeration Inoculum Inoculum Bioreactor_setup->Inoculum Fed_batch_phase Fed_batch_phase Batch_phase->Fed_batch_phase ISPR ISPR Fed_batch_phase->ISPR Harvest Harvest ISPR->Harvest Medium_formulation->Bioreactor_setup Process_optimization Process_optimization Process_optimization->Bioreactor_setup Feeding_strategy Feeding_strategy Feeding_strategy->Fed_batch_phase

Figure 2: Fed-Batch Fermentation Workflow for 2-PE Production. The process encompasses strain selection through harvest, with critical parameters requiring monitoring and control at each stage.

Detailed Step-by-Step Procedures
4.2.1 Inoculum Preparation
  • Strain Revival: Streak frozen glycerol stock or lyophilized culture onto YPD agar plates (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 15 g/L agar). Incubate at 30°C for 48 hours until well-isolated colonies develop.

  • Pre-culture Preparation:

    • Transfer a single colony to 50-100 mL of seed medium in 250-500 mL baffled flasks.
    • Use seed medium composition: 40 g/L glucose, 2.5 g/L corn steep liquor, 20 g/L yeast extract, 10 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, pH 6.5 [1].
    • Incubate at 30°C with shaking at 220 rpm for 16-24 hours until reaching late exponential phase (OD₆₀₀ ≈ 8-10).
  • Inoculum Standardization:

    • Centrifuge culture at 4000 × g for 5 minutes and resuspend in sterile physiological saline to achieve consistent cell density.
    • For 5 L bioreactor operations, use 10% (v/v) inoculum (approximately 500 mL for 5 L working volume) [1].
4.2.2 Bioreactor Setup and Operation
  • Initial Medium Preparation:

    • Add basal fermentation medium components to bioreactor: 40 g/L glucose, 1.75 g/L corn steep liquor, 2.5 g/L yeast extract, 5 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂ [1].
    • Adjust initial pH to 5.5 using 2 M NaOH or HCl.
    • Sterilize in situ at 121°C for 20 minutes.
    • Aseptically add filter-sterilized L-Phe after sterilization to final concentration of 8 g/L.
  • Bioreactor Environmental Control:

    • Maintain temperature at 28-30°C throughout fermentation.
    • Control pH at 5.5 using automatic addition of 2 M NaOH or 2 M HCl.
    • Set aeration rate at 1.3 vvm during growth phase, increasing to 2 vvm during production phase [1] [4].
    • Maintain dissolved oxygen above 20% saturation through coupled agitation and aeration control.
  • Fed-Batch Operation:

    • Begin batch phase with initial medium and inoculate with prepared culture.
    • Monitor glucose concentration throughout fermentation.
    • Initiate feeding when glucose concentration decreases below 10 g/L.
    • Use feeding solution containing 400 g/L glucose and 60 g/L L-Phe.
    • Employ exponential feeding strategy with μ set at 0.15 h⁻¹ to maintain specific growth rate while minimizing overflow metabolism.
    • Continue feeding for 24-48 hours based on process productivity.
4.2.3 Process Monitoring and Analytical Methods
  • Growth Monitoring:

    • Measure optical density at 600 nm (OD₆₀₀) hourly during active growth.
    • Determine dry cell weight (DCW) by centrifuging 10 mL culture at 4000 × g for 10 minutes, washing with distilled water, and drying at 105°C to constant weight.
  • Substrate and Product Analysis:

    • Quantify glucose concentration using HPLC system equipped with refractive index detector.
    • Analyze 2-PE concentration via GC-FID or HPLC [6]:
      • HPLC Method: C18 column (4.6 × 150 mm, 2.7 μm), isocratic elution with methanol-water (55:45, v/v) at 0.5 mL/min, detection at 260 nm, column temperature 30°C, injection volume 10 μL.
      • Prepare standard curve (0.1-0.5 g/L) for quantification: y = 1279.4x - 0.6058 (R² = 0.9994) [6].

In Situ Product Recovery Strategies

Integrated Product Removal Techniques

The significant cytotoxicity of 2-PE represents a fundamental limitation in achieving high product titers, with concentrations above 2-4 g/L typically inhibiting microbial growth and metabolism [4]. In situ product recovery (ISPR) strategies effectively address this challenge by continuously removing 2-PE from the fermentation broth, maintaining sub-inhibitory concentrations while potentially simplifying downstream processing. Multiple ISPR approaches have demonstrated efficacy in 2-PE production systems:

  • Membrane-Based Solvent Extraction (MBSE): This hybrid approach combines microfiltration with membrane extraction, enabling continuous 2-PE removal without emulsion formation [4]. The process involves:

    • Microfiltration of fermentation broth to remove cells
    • Extraction of 2-PE from cell-free permeate using organic solvents in hollow fiber membrane contactors
    • Return of raffinate to bioreactor
    • Continuous regeneration of extractant via distillation
  • Adsorption Techniques: Hydrophobic adsorbents effectively capture 2-PE from fermentation broth, though regeneration represents an operational challenge.

  • Two-Liquid Phase Extraction: The addition of water-immiscible organic solvents (e.g., alkanes, oleyl alcohol) creates an extraction phase that continuously partitions 2-PE from the aqueous fermentation broth [4].

Implementation of Integrated Membrane Systems

The most effective ISPR strategy for fed-batch 2-PE production employs an integrated membrane extraction system [4]:

  • Microfiltration Unit:

    • Use ceramic multichannel cross-flow microfiltration module
    • Operate at transmembrane pressure optimized for steady-state permeate flux
    • Return cell-rich retentate continuously to bioreactor
    • Direct cell-free permeate to extraction unit
  • Membrane Extraction:

    • Employ hydrophobic hollow fiber membrane contactor
    • Use alkanes (heptane, octane) or oleyl alcohol as extractant
    • Maintain aqueous-to-organic phase ratio between 1:1 and 1:2
    • Control flow rates to achieve >90% 2-PE recovery
  • Extractant Regeneration:

    • Continuously distill loaded organic phase to recover 2-PE
    • Return regenerated extractant to membrane contactor
    • Achieve 2-PE purity >95% in single pass

Table 3: Performance Comparison of Product Recovery Techniques

Technique 2-PE Titer (g/L) Productivity Increase Advantages Limitations
Batch (no ISPR) 2.0-4.0 Baseline Simple operation Strong product inhibition
Membrane Extraction 6.41 [1] ~60% Continuous operation, no emulsions Membrane fouling, complexity
Two-Liquid Phase 4.5-5.5 ~40% Simple implementation Solvent toxicity, phase separation
Adsorption 4.0-5.0 ~30% High selectivity Capacity limitations, regeneration

Troubleshooting and Optimization Guidelines

Common Fermentation Challenges
  • Low 2-PE Yields: Inadequate L-Phe supplementation often limits 2-PE production. Verify precursor concentration and consider fed-batch addition to maintain optimal levels throughout fermentation. Additionally, assess nitrogen source composition, as inappropriate complex nitrogen sources can repress Ehrlich pathway enzymes [1].

  • Incomplete Glucose Utilization: High initial glucose concentrations may cause catabolite repression or osmotic stress. Implement controlled feeding strategy to maintain glucose at 5-15 g/L throughout fermentation. Monitor for potential nitrogen limitation that can cause premature metabolic shift.

  • Poor Cell Growth: 2-PE cytotoxicity typically manifests as extended lag phases or reduced growth rates. Implement ISPR strategies or consider evolved tolerant strains like S. cerevisiae AFRC01 when 2-PE concentrations exceed 2 g/L [6].

  • Acid Crash (pH Drop): Rapid acid production without subsequent solventogenesis indicates metabolic imbalance. Ensure proper C:N ratio and monitor for oxygen limitation during high-growth phases.

Process Optimization Strategies
  • Response Surface Methodology (RSM): For strain-specific medium optimization, employ RSM with central composite design to identify optimal concentrations of critical factors (L-Phe, nitrogen sources, C:N ratio) [7]. This approach efficiently maps multi-factor interactions while minimizing experimental runs.

  • Two-Stage Temperature Control: Implement temperature shift during fermentation to optimize both growth and production phases. For S. cerevisiae, use 25°C during growth phase (0-72 h) followed by 35°C during production phase (72-120 h) to increase yields by approximately 19% compared to constant temperature operation [1].

  • Metabolic Switch Timing: For processes utilizing inhibitor-containing feedstocks, time substrate feeding to coincide with the metabolic switch from acidogenesis to solventogenesis. Research demonstrates that sensitivity to inhibitors varies with growth phase, with lowest sensitivity occurring near the metabolic switch [8].

Conclusion

Fed-batch fermentation represents the most effective bioprocess strategy for high-yield this compound production, successfully addressing the fundamental challenges of product inhibition and precursor toxicity. The integration of controlled nutrient feeding, optimized environmental parameters, and in situ product recovery enables significant enhancement of both volumetric productivity and final product titer. The protocols outlined herein provide a comprehensive framework for implementing robust 2-PE production processes, with demonstrated capability to achieve concentrations exceeding 6 g/L in laboratory-scale bioreactors [1].

Future process intensification will likely focus on multi-stage fermentation systems incorporating advanced cell retention strategies, dynamic feeding control based on real-time metabolic activity monitoring, and integration with low-cost feedstocks such as lignocellulosic hydrolysates or agro-industrial byproducts. Additionally, the continued development of 2-PE tolerant strains through evolutionary engineering or metabolic manipulation presents promising avenues for further process enhancement [6]. By implementing the detailed protocols and optimization strategies presented in these application notes, researchers and process engineers can establish efficient and scalable 2-PE production platforms meeting the growing demand for this valuable natural aroma compound.

References

Comprehensive Application Notes and Protocols for 2-Phenylethanol Production from Agro-Industrial Byproducts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Phenylethanol (2-PE) is an aromatic alcohol with a persistent rose-like scent, widely used in the cosmetics, perfume, food, and pharmaceutical industries due to its desirable fragrance and antimicrobial properties [1]. While the majority of commercial 2-PE is synthesized chemically or extracted from plants, there is a growing market demand for natural 2-PE produced through biotechnological routes [1] [2].

The conversion of agro-industrial byproducts into value-added chemicals like 2-PE represents a cornerstone of the circular bioeconomy. It offers a dual advantage: reducing the environmental impact of waste disposal and providing a low-cost feedstock for microbial fermentation, thereby improving process economics [1] [3] [4]. These protocols summarize the latest advances in 2-PE bioproduction, focusing on robust microbial strains and efficient fermentation strategies.

Producing Microorganisms and Strain Selection

A variety of microorganisms can naturally produce 2-PE. The table below compares the performance of various wild-type and engineered strains.

Table 1: Comparison of Microorganisms for this compound Production

Microorganism Type Key Substrate Maximum 2-PE Titer (g/L) Notes Source
Wickerhamomyces anomalus 1D6 Wild-type yeast Glucose & L-Phe 4.73 Isolated from rice wine; optimized in 5-L bioreactor [2]
Acinetobacter soli ANG344B Wild-type bacterium L-Phe 2.14 High production for a wild-type bacterium [1]
Saccharomyces cerevisiae Engineered yeast Glucose 3.73 Metabolic engineering of the Ehrlich pathway [1]
Bacillus licheniformis Engineered bacterium Glucose 6.24 De novo production via multilevel metabolic engineering [1]
Escherichia coli Engineered bacterium L-Phe 3.21 Engineered with a heterologous pathway from Proteus mirabilis [1]
Kluyveromyces marxianus Wild-type yeast L-Phe 0.50 Production enhanced by optimization of culture conditions [2]
Protocol: Screening and Isolation of Wild-Type 2-PE Producers

Principle: Native microbial communities from fermented foods or environmental samples can be a source of efficient wild-type strains [2].

Materials:

  • Sample Material: Fermented food mash (e.g., rice wine), soil, or plant material.
  • Growth Medium: Yeast Extract-Peptone-Dextrose (YPD) agar plates.
  • Dilution Buffer: Sterile 0.9% (w/v) saline solution.
  • Equipment: Sterile tubes, spreaders, incubator set at 30°C.

Procedure:

  • Sample Preparation: Weigh 1 g of sample and add it to 9 mL of sterile saline solution. Soak for 15 minutes to create a cell suspension [2].
  • Serial Dilution: Perform a series of 10-fold dilutions (10⁻¹ to 10⁻⁶) of the initial suspension using sterile saline.
  • Plating: Spread 100 µL from each dilution onto separate YPD agar plates. Perform in triplicate.
  • Incubation: Invert plates and incubate at 30°C for 48-72 hours.
  • Selection: Select isolated colonies based on morphology and sub-culture onto fresh YPD plates.
  • Preliminary Screening: Inoculate candidate strains in liquid YPD medium. After 24-48 hours, smell for a rose-like fragrance above the culture supernatant as an initial indicator of 2-PE production [2].
  • Strain Identification: Confirm taxonomic identity of positive isolates through molecular techniques (e.g., ITS or 16S rRNA sequencing).

Fermentation Process and Protocol

Two main fermentation bioprocesses are applicable: Submerged Fermentation (SmF) and Solid-State Fermentation (SSF). SSF is particularly suited for agro-industrial byproducts as it uses solid substrates with low moisture content, resembles natural microbial habitats, and can generate products with improved stability [3] [4].

Protocol: Submerged Fermentation with W. anomalus in a Bioreactor

This protocol details the steps to achieve high-titer 2-PE production in a controlled bioreactor [2].

Principle: The yeast W. anomalus converts L-Phenylalanine (L-Phe) into 2-PE primarily via the Ehrlich pathway under controlled pH and feeding conditions.

Materials:

  • Microorganism: Wickerhamomyces anomalus 1D6.
  • Inoculum Medium: YPD broth (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
  • Production Medium: Contains glucose (20 g/L) and L-Phe (6 g/L) as the sole nitrogen source. Other components (salts, vitamins) may be added as per the specific medium formulation.
  • Equipment: 5-L bioreactor with controls for pH, dissolved oxygen (DO), temperature, and agitation.

Procedure:

  • Inoculum Preparation: Inoculate a single colony of W. anomalus into a flask containing YPD broth. Incubate at 30°C with shaking (200 rpm) for 24 hours.
  • Bioreactor Setup: Add the production medium to the 5-L bioreactor and sterilize in-situ via autoclaving or pasteurization.
  • Inoculation: Transfer the seed culture to the bioreactor at an inoculum size of 2% (v/v).
  • Fermentation Parameters:
    • Temperature: Maintain at 30°C.
    • pH: Control at pH 5.0 using automatic addition of NaOH or HCl.
    • Aeration and Agitation: Maintain adequate dissolved oxygen (e.g., 30% air saturation) by controlling agitation speed and aeration rate.
  • Fed-Batch Operation: After 24 hours, initiate a single-dose fed-batch by adding a concentrated solution of L-Phe to the fermenter to boost 2-PE production [2].
  • Process Monitoring: Monitor cell density (optical density at 600 nm), glucose consumption, and 2-PE production over 72-96 hours.
  • Harvest: Terminate fermentation when the 2-PE titer plateaus (expected around 4.7 g/L). Centrifuge the broth to separate cells from the supernatant containing 2-PE.
Solid-State Fermentation using Agro-Industrial Byproducts

Principle: SSF utilizes moist solid substrates, such as agro-industrial wastes, without free-flowing water. Fungi and yeasts grow on the substrate, secreting enzymes to break down complex polymers and produce 2-PE [3] [4].

Key Considerations for SSF:

  • Substrate Selection: Ideal byproducts are rich in carbohydrates and/or L-Phe precursors. Examples include corn cobs, wheat bran, rice husks, and fruit peels [3] [4].
  • Moisture Content: Critical for success. For fungi and yeasts, maintain between 40-60%; bacteria require higher moisture (60-85%) [3].
  • Particle Size: Small particles provide a larger surface area but can cause agglomeration. Optimize for a balance between aeration and microbial access [3].
  • Contamination Control: Maintain aseptic conditions. Strategies include monitoring water activity, using high inoculation density, controlling pH, and adding salt (15-18%) to suppress contaminants [3].

Metabolic Pathways and Engineering

Microorganisms synthesize 2-PE through two primary metabolic routes: the Ehrlich Pathway and the Shikimate Pathway.

The following diagram, generated using Graphviz, illustrates the relationship between these pathways and their key enzymes.

G Glucose Glucose Shikimic_Acid Shikimic_Acid Glucose->Shikimic_Acid  Shikimate Pathway (De novo synthesis) L_Phenylalanine L_Phenylalanine Shikimic_Acid->L_Phenylalanine  Multiple Steps Phenylpyruvate Phenylpyruvate L_Phenylalanine->Phenylpyruvate  Transamination (e.g., ARO8, ARO9) Phenylacetaldehyde Phenylacetaldehyde L_Phenylalanine->Phenylacetaldehyde  Direct Decarboxylation (PAAS, AADC) Phenylpyruvate->Phenylacetaldehyde  Decarboxylation (PDL, ARO10) This compound (2-PE) This compound (2-PE) Phenylacetaldehyde->this compound (2-PE)  Reduction (PAR, ADHs)

Figure 1: Biochemical Pathways for 2-PE Synthesis in Microorganisms and Plants. The Ehrlich pathway (blue arrows) catabolizes the amino acid L-Phenylalanine. The Shikimate pathway (green arrows) enables de novo synthesis from simple carbon sources like glucose. Key enzymes are indicated along the arrows [1] [5] [6].

Pathway Analysis
  • Ehrlich Pathway: This is the most efficient route for 2-PE production when L-Phe is available. It involves three enzymatic steps: (1) transamination to phenylpyruvate, (2) decarboxylation to phenylacetaldehyde, and (3) reduction to 2-PE [1]. Using L-Phe as the sole nitrogen source is crucial for driving the carbon flux towards 2-PE instead of other metabolites [1] [2].
  • Shikimate Pathway: This pathway allows for de novo synthesis of 2-PE directly from glucose, a lower-cost carbon source. However, it is often limited by the low natural flux towards the aromatic amino acids. Metabolic engineering strategies, such as overexpressing key enzymes and deleting competing pathways, have successfully enhanced 2-PE production via this route in bacteria and yeasts [1].

Process Optimization and Toxicity Mitigation

A major bottleneck in 2-PE bioproduction is its cytotoxicity, which inhibits microbial growth at concentrations above 2-4 g/L [1]. Implementing In Situ Product Removal (ISPR) techniques is essential to overcome this limitation.

Table 2: Strategies for Enhancing 2-PE Yield and Mitigating Toxicity

Strategy Category Specific Method Principle Effect on 2-PE Production
Feedstock Optimization Use of agro-industrial byproducts (e.g., corn cobs, bran) Replaces expensive defined media with low-cost, renewable feedstocks. Reduces production costs; supports circular economy [1] [3].
Fermentation Control Two-phase system with oleyl alcohol 2-PE partitions into the organic solvent phase, reducing its concentration in the aqueous medium. Reduces product inhibition; increases overall titer and yield [1].
Metabolic Engineering Overexpression of Ehrlich pathway genes (ARO8, ARO10, ADH) Enhances carbon flux from L-Phe to 2-PE. Increases specific productivity and final titer [1].
Metabolic Engineering Blocking competing pathways (e.g., to fusel acids) Prevents diversion of key intermediates away from 2-PE synthesis. Increases yield on substrate (L-Phe or glucose) [1].
Quorum Sensing Exogenous addition of 2-PE (at low concentrations) 2-PE acts as a quorum-sensing molecule, regulating microbial physiology. Can improve cell viability and production of desired flavor compounds [7].

Conclusion and Future Perspectives

Bioproduction of this compound from agro-industrial byproducts is a technologically viable and economically attractive alternative to chemical synthesis and plant extraction. The key to success lies in:

  • Selecting a high-performing microbial chassis (e.g., W. anomalus for L-Phe conversion or engineered strains for de novo synthesis).
  • Employing optimized fermentation protocols, particularly SSF for solid wastes or controlled SmF for high titers.
  • Integrating ISPR techniques and metabolic engineering to overcome intrinsic toxicity and metabolic limitations.

Future efforts should focus on integrating advanced omics technologies with systems metabolic engineering to create more robust cell factories. Furthermore, scaling up these processes in a biorefinery context will be crucial for realizing the full economic and environmental benefits of a circular bioeconomy.

References

Comprehensive Application Notes and Protocols: 2-Phenylethanol as an Antimicrobial Preservative

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Phenylethanol

This compound (2-PE), also known as phenethyl alcohol, is an aromatic alcohol with a characteristic rose-like odor and versatile antimicrobial properties. This compound occurs widely in nature, particularly in essential oils of rose, jasmine, carnation, and hyacinths, and can be produced through various methods including chemical synthesis, plant extraction, and microbial biosynthesis. As a preservative, 2-PE demonstrates broad-spectrum activity against bacteria, fungi, and viruses, making it valuable for pharmaceutical, cosmetic, and food applications. Its status as Generally Recognized as Safe (GRAS) by regulatory authorities and its natural occurrence has driven interest in its use as an alternative to synthetic preservatives. These application notes provide a comprehensive overview of 2-PE's antimicrobial mechanisms, applications, and detailed experimental protocols for efficacy assessment, supporting researchers and drug development professionals in implementing this compound in preservation strategies.

Antimicrobial Mechanisms of Action

Primary Membrane Disruption

The primary mechanism of this compound's antimicrobial action involves disruption of cellular membranes. As an amphipathic molecule, 2-PE incorporates into lipid bilayers, increasing membrane fluidity and compromising integrity. Research demonstrates that 2-PE and its derivatives, including phenylacetic acid and phenyllactic acid, readily partition into model membranes, with their hydrophobicity directly correlating with bacteriostatic activity [1]. This membrane interaction disrupts hydrophobic interactions between lipid molecules, leading to:

  • Increased membrane permeability and leakage of cellular contents
  • Disorganization of mitochondrial membranes with degraded cristae and vacuolation
  • Alteration of transmembrane protein function through lipid disordering

Transmission electron microscopy studies confirm that 2-PE treatment induces massive mitochondrial vacuolation and organelle degradation in fungal pathogens like Penicillium italicum [2]. Notably, 2-PE does not cause immediate membrane rupture but rather a gradual deterioration of membrane integrity, consistent with its bacteriostatic rather than immediately bactericidal effects.

Molecular Targets and Cellular Inhibition

Beyond membrane effects, 2-PE exhibits multiple specific molecular targets within microbial cells:

  • Inhibition of phenylalanyl-tRNA synthetase (PheRS): RNA-Seq analysis reveals that 2-PE competes for attachment at the active site of PheRS, disrupting aminoacyl-tRNA biosynthesis and subsequent protein synthesis [2] [3].
  • Mitochondrial dysfunction: 2-PE causes severe abnormalities in mitochondrial structure and function, compromising energy production [2].
  • Nucleic acid synthesis interference: Studies report inhibition of DNA replication and RNA synthesis in bacteria, potentially through secondary effects of membrane damage [1].
  • Enzyme inhibition: Computational studies indicate 2-PE binds to essential fungal enzymes including Candida albicans N-myristoyltransferase and Aspergillus niger endoglucanase A, as well as viral enzymes like SARS-CoV-2 main protease [3].
Metabolic Pathway Disruption

Metabolomic analyses demonstrate that 2-PE significantly alters amino acid metabolism in fungal pathogens. Treatment of Fusarium graminearum with 2-PE disrupts multiple amino acid pathways, interfering with the fungus's normal metabolic activities and reducing production of mycotoxins including deoxynivalenol (DON) and its derivatives [4] [5]. This broad metabolic disruption contributes to the antifungal efficacy against plant pathogens and potential applications in agricultural settings.

Table 1: Comprehensive Antimicrobial Mechanisms of this compound

Target System Specific Mechanism Observed Effects Experimental Evidence
Cell Membrane Incorporation into lipid bilayers Increased membrane fluidity, altered permeability Laurdan fluorescence spectroscopy, TEM [2] [1]
Mitochondria Disruption of membrane potential Vacuolation, disorganized cristae, energy depletion Transmission electron microscopy [2]
Protein Synthesis Inhibition of phenylalanyl-tRNA synthetase Reduced aminoacyl-tRNA biosynthesis, impaired translation RNA-Seq transcriptomics, molecular docking [2] [3]
Nucleic Acid Synthesis Indirect inhibition of DNA/RNA synthesis Impaired replication and transcription Radiolabeling studies, gene expression analysis [1]
Amino Acid Metabolism Disruption of multiple metabolic pathways Altered amino acid levels, reduced mycotoxin production Metabolomics analysis [4] [5]
Fungal Cell Wall Inhibition of biosynthetic enzymes Weakened structural integrity, impaired growth Molecular docking with endoglucanase A [3]

Application Scope and Industry Uses

Pharmaceutical Applications

In pharmaceutical formulations, this compound serves as both a preservative and an antimicrobial enhancer. Its ability to augment the efficacy of conventional antifungal drugs makes it valuable in combination therapies. Research demonstrates that 2-PE enhances the activity of antifungal agents against Candida albicans, potentially reducing required dosages and mitigating resistance development [6]. Additional pharmaceutical applications include:

  • Topical antiseptics: At concentrations of 0.5-1.0%, 2-PE provides effective antimicrobial activity in skin cleansers and pre-procedure disinfectants [1] [6].
  • Vaginal health products: Formulations for vulvovaginitis incorporate 2-PE as an antifungal component, enhancing the efficacy of primary antifungal agents [6].
  • Olfactory dysfunction treatment: Investigations explore 2-PE's potential in addressing COVID-19-related smell loss, leveraging its ability to improve odor threshold detection [6].
  • Antiviral formulations: Computational studies suggest 2-PE may inhibit viral enzymes including SARS-CoV-2 main protease, supporting further investigation of its antiviral applications [3].
Cosmetic and Personal Care

The cosmetic and personal care industry represents a major application sector for this compound, where it functions as both a fragrance component and preservative. Its stability in alkaline conditions makes it particularly valuable for soap formulations, while its rose-like scent contributes to the fragrance profile of numerous products [6]. Key applications include:

  • Skin care products: 2-PE in facial creams, lotions, and serums (typically at 0.3-0.8%) provides antimicrobial protection while potentially counteracting age-related skin changes by masking nonenal-associated odor [6].
  • Perfumes and fragrances: As a primary component of rose oil notes, 2-PE serves as a key fragrance ingredient in perfumes, colognes, and body sprays [7] [6].
  • Soaps and cleansers: Alkali-stable preservation at concentrations of 0.6-1.0% prevents microbial contamination while maintaining fragrance integrity [6].
Food and Beverage Industry

In food applications, this compound occurs naturally as a fermentation metabolite in various foods and beverages, contributing to the aroma of products like wine, beer, ripened cheese, and fermented foods [6]. As an additive, it serves as both a flavoring agent and preservative in products such as gelatin, candy, chewing gum, pudding, ice cream, and non-alcoholic beverages [6] [8]. The compound's GRAS status and natural occurrence make it particularly suitable for clean-label products.

Agricultural and Postharvest Applications

Research demonstrates significant potential for this compound in agricultural applications, particularly for managing plant pathogens. Studies show that 2-PE effectively controls fungal diseases like Fusarium graminearum in wheat, reducing mycotoxin contamination and protecting yield [4] [5]. In postharvest applications, 2-PE inhibits mold development on citrus fruits, with efficacy comparable to conventional fungicides like prochloraz [2]. At a concentration of 1.5 μL/mL, 2-PE significantly reduced the incidence of blue and gray molds on citrus fruits during storage, maintaining fruit quality without affecting ascorbic acid, soluble solid contents, or titratable acidity [2].

Table 2: Industry Applications and Effective Concentrations of this compound

Industry Sector Specific Applications Typical Concentration Range Key Benefits
Pharmaceuticals Topical antiseptics, vaginal antifungals, preservative 0.5-1.0% Enhances conventional antifungals, broad-spectrum activity
Cosmetics & Personal Care Skin creams, lotions, soaps, perfumes 0.3-1.0% Rose-like fragrance, alkali stability, dual function as fragrance/preservative
Food & Beverage Flavoring in candies, gums, ice cream; natural component in fermented foods 10-500 ppm (as flavoring) GRAS status, natural flavor profile, antimicrobial protection
Agriculture & Postharvest Field control of wheat scab, postharvest fruit protection 0.6-2.4 mg/mL Reduces mycotoxins, comparable to chemical fungicides, maintains product quality
Home Care & Disinfectants Surface disinfectants, laundry detergents, air fresheners 0.2-0.8% Pleasant fragrance combined with disinfectant properties

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentrations (MIC)

Principle: This protocol determines the minimum inhibitory concentration of this compound against bacterial and fungal strains through broth microdilution, providing quantitative assessment of antimicrobial potency [1].

Materials:

  • This compound (≥99% purity)
  • Mueller-Hinton broth for bacteria; RPMI-1640 for fungi
  • Sterile 96-well microtiter plates
  • Test microorganisms (bacterial/fungal cultures standardized to 1×10⁶ CFU/mL)
  • Incubator appropriate for test strains

Procedure:

  • Prepare two-fold serial dilutions of 2-PE in appropriate broth across the microtiter plate (typical range: 0.5-256 μg/mL)
  • Inoculate wells with standardized microbial suspension (final concentration: 5×10⁵ CFU/mL)
  • Include growth control (inoculated medium without 2-PE) and sterility control (uninoculated medium)
  • Cover plates and incubate at appropriate temperatures (35°C for bacteria, 25-30°C for fungi) for 16-24 hours (bacteria) or 48 hours (fungi)
  • Determine MIC as the lowest concentration showing no visible growth
  • For MIC₅₀ determination, measure optical density at 600nm and calculate 50% growth inhibition relative to growth control

Calculation:

Protocol 2: Time-Kill Assay for Antimicrobial Kinetics

Principle: This procedure evaluates the bactericidal/fungicidal activity of this compound over time, determining the rate of microbial killing and differentiating between bacteriostatic and bactericidal effects [2] [1].

Materials:

  • This compound at desired test concentrations
  • Sterile phosphate-buffered saline (PBS)
  • Tryptic soy agar (TSA) plates
  • Test microorganisms in logarithmic growth phase

Procedure:

  • Prepare microbial suspension in appropriate medium (approximately 1×10⁶ CFU/mL)
  • Add 2-PE to achieve final test concentrations (include untreated control)
  • Incubate at appropriate temperature with shaking
  • Remove aliquots at predetermined timepoints (0, 2, 4, 8, 12, 24 hours)
  • Perform serial dilutions in sterile PBS and spread on TSA plates
  • Incubate plates and enumerate colonies after 24-48 hours
  • Calculate log reduction compared to initial inoculum

Calculation:

Protocol 3: In Vivo Efficacy Testing for Agricultural Applications

Principle: This protocol evaluates the protective efficacy of this compound against plant pathogens in field conditions, specifically adapted from methods testing control of Fusarium graminearum in wheat [4] [5].

Materials:

  • This compound formulations (0.6, 1.2, and 2.4 mg/mL in water)
  • Spore suspension of Fusarium graminearum (5×10⁵ spores/mL)
  • Tebuconazole (215 μg/mL) as positive control
  • Water as negative control
  • Wheat plants at anthesis stage

Procedure:

  • At anthesis stage, inoculate wheat spikes with 10 μL spore suspension
  • Apply 2-PE treatments by evenly spraying until runoff
  • Maintain appropriate experimental design with randomization and replicates (minimum 3 replicates per treatment)
  • Incubate plants under natural field conditions
  • After 14 days, record the number of diseased spikelets and disease symptoms
  • Calculate percentage of diseased spikelets for each treatment

Calculation:

Efficacy Data and Antimicrobial Performance

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantitatively assessed against various pathogens through multiple studies. The activity varies based on microbial species, inoculum size, and test conditions, but consistent patterns emerge across investigations.

Table 3: Minimum Inhibitory Concentrations of this compound Against Microbial Pathogens

Microorganism MIC Range Test Method Conditions Reference
Escherichia coli 8-16 mM (0.1-0.2%) Broth microdilution Mueller-Hinton broth, 35°C, 24h [1]
Enterococcus faecium 12-16 mM (0.15-0.2%) Broth microdilution Mueller-Hinton broth, 35°C, 24h [1] [4]
Penicillium italicum 1.5 μL/mL Agar dilution PDA medium, 25°C, 72h [2]
Penicillium digitatum 1.5 μL/mL Agar dilution PDA medium, 25°C, 72h [2]
Fusarium graminearum EC₅₀ = 0.4 mg/mL Agar dilution PDA medium, 25°C, 72h [4] [5]
Candida albicans 10-15 mM (0.12-0.18%) Broth microdilution RPMI-1640, 35°C, 48h [3]
Aspergillus niger 15-20 mM (0.18-0.24%) Agar dilution PDA medium, 25°C, 72h [3]
Comparative Efficacy in Application Settings

In practical applications, this compound demonstrates efficacy comparable to established preservatives and antimicrobials:

  • Postharvest protection: 2-PE (1.5 μL/mL) reduced citrus mold incidence to 11.3% after 110 days storage, comparable to prochloraz (10.7%) and significantly superior to phenylacetic acid treatments [2].
  • Agricultural disease control: In wheat field trials, 2-PE (2.4 mg/mL) reduced Fusarium head blight incidence with efficacy approaching tebuconazole (215 μg/mL), while simultaneously reducing mycotoxin production [4] [5].
  • Synergistic combinations: 2-PE enhances conventional antifungal activity against Candida albicans, potentially reducing required azole concentrations by 4-8 fold in vulvovaginitis treatment models [6].

Formulation and Implementation Guidelines

Stability and Compatibility Considerations

Successful formulation with this compound requires attention to its chemical stability and compatibility with other components:

  • pH stability: 2-PE remains stable across pH 2.5-5.5, with activity decreasing significantly above pH 5.5 and minimal preservation above pH 8.0 [2].
  • Thermal stability: Antimicrobial activity withstands high-temperature processing (140°C for 10 minutes), supporting use in heat-processed products [2].
  • Enzymatic stability: Resistance to protease, trypase, and proteinase K treatment ensures efficacy in protein-rich formulations [2].
  • Compatibility: 2-PE demonstrates good compatibility with most cosmetic and pharmaceutical excipients, though interaction with strong oxidizing agents should be avoided.
Toxicity and Regulatory Considerations

Safety profiles and regulatory status inform appropriate use concentrations:

  • GRAS status: 2-PE is generally recognized as safe for use as a flavoring agent in food (FEMA GRAS #2858) [7] [6].
  • Consumer product safety: Well-tolerated in cosmetic applications at concentrations up to 1.0%, with minimal irritation potential [6].
  • Environmental profile: Readily biodegradable with low potential for bioaccumulation [3].
Optimization Strategies for Enhanced Efficacy

Several approaches can enhance the antimicrobial performance of this compound in formulations:

  • Combination preservation: Pairing 2-PE with other preservatives including phenoxyethanol, organic acids, or parabens can broaden spectrum and reduce required concentrations.
  • Delivery systems: Encapsulation in cyclodextrins or lipid nanoparticles can improve stability and extend antimicrobial activity.
  • Membrane permeabilizers: Combination with EDTA or other chelators can enhance Gram-negative activity through improved outer membrane penetration.

Conclusion

This compound represents a versatile antimicrobial agent with applications spanning pharmaceutical, cosmetic, food, and agricultural sectors. Its multi-target mechanism encompassing membrane disruption, protein synthesis inhibition, and metabolic interference provides broad-spectrum activity against bacteria, fungi, and potentially viruses. The experimental protocols and efficacy data presented in these application notes provide researchers with validated methods for assessing 2-PE activity in specific contexts. As demand for naturally-derived preservatives grows, this compound offers a compelling combination of natural origin, established safety, and demonstrated efficacy worthy of continued investigation and implementation in diverse antimicrobial strategies.

Visual Appendix

Antimicrobial Mechanisms of this compound

G cluster_membrane Membrane Targets cluster_molecular Molecular Targets cluster_metabolic Metabolic Effects compound This compound membrane Cell Membrane compound->membrane mito Mitochondrial Membranes compound->mito phers Phenylalanyl-tRNA Synthetase compound->phers enzymes Fungal Enzymes (NMT, Endoglucanase) compound->enzymes viral Viral Enzymes (SARS-CoV-2 Mpro) compound->viral metabolism Amino Acid Metabolism compound->metabolism mycotoxin Mycotoxin Biosynthesis compound->mycotoxin membrane_effect • Increased fluidity • Permeability changes • Altered protein function membrane->membrane_effect mito_effect • Cristae disorganization • Membrane leakage • Vacuolation mito->mito_effect phers_effect • Protein synthesis inhibition • tRNA charging disruption phers->phers_effect enzymes_effect • Cell wall biosynthesis • Protein modification enzymes->enzymes_effect viral_effect • Viral replication inhibition • Polyprotein processing viral->viral_effect meta_effect • Pathway disruption • Metabolic imbalance metabolism->meta_effect myco_effect • DON reduction • 3-ADON/15-ADON inhibition mycotoxin->myco_effect

Diagram 1: Multi-target Antimicrobial Mechanisms of this compound

Experimental Workflow for Antimicrobial Assessment

G cluster_invitro In Vitro Assessment cluster_mechanism Mechanism Elucidation cluster_invivo In Vivo Evaluation start Study Design mic MIC Determination (Broth microdilution) start->mic kill Time-Kill Assay (Kinetics assessment) start->kill membrane Membrane Integrity (Fluorescence spectroscopy) start->membrane rnaseq Transcriptomics (RNA-Seq analysis) mic->rnaseq metabolomics Metabolomics (Pathway analysis) kill->metabolomics microscopy Microscopy (TEM/SEM imaging) membrane->microscopy docking Molecular Docking (Target identification) membrane->docking field Field Trials (Disease incidence) rnaseq->field storage Storage Studies (Preservation efficacy) metabolomics->storage safety Safety Assessment (Toxicity evaluation) microscopy->safety docking->safety results Data Analysis & Interpretation field->results storage->results safety->results

References

improving 2-phenylethanol yield L-phenylalanine precursor

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low 2-PE Yield

Here is a summary of common issues and their solutions, based on current research.

Problem Area Specific Issue & Evidence Proposed Solution & Rationale Key Performance Indicator (KPI) to Monitor
Microbial Strain Low tolerance to 2-PE limits final titer. Candida glycerinogenes shows superior tolerance (up to 4 g/L) compared to S. cerevisiae [1]. Use a robust, stress-tolerant strain like Candida glycerinogenes WL2002-5. Rationale: Higher innate tolerance allows for higher product accumulation without inhibiting cell growth [1]. Final 2-PE titer (g/L), Cell biomass (OD600) at process end.
Precursor Uptake & Sensing Inefficient L-Phe utilization by production host. In S. cerevisiae, uptake relies on specific permeases (like Agp1, Bap2) regulated by the SPS sensing system [2]. Overexpress amino acid permease genes (e.g., AGP1, BAP2). Rationale: Enhances transport of extracellular L-Phe into the cell, increasing precursor availability [2]. L-Phe consumption rate (mmol/L/h), Intracellular L-Phe concentration.
Fermentation Strategy Low yield in single-strain fermentation. Co-culturing K. marxianus and D. hansenii significantly boosted 2-PE yield compared to monocultures [3]. Implement a co-culture system. Rationale: Synergistic relationships can improve substrate utilization, reduce process time, and increase productivity [3]. Volumetric productivity (g/L/h), 2-PE yield from L-Phe (mg2-PE/mgL-Phe).
Process Parameters Suboptimal initial conditions. The initial concentrations of L-Phe and a carbon source (like lactose in whey) directly impact 2-PE production [3]. Optimize initial L-Phe and carbon source concentrations via Design of Experiments (DoE). Rationale: Ensures a balanced carbon and nitrogen flux, directing metabolism towards 2-PE synthesis [3]. Residual L-Phe and carbon source, 2-PE titer and yield.
Product Inhibition & Recovery 2-PE toxicity halts production. 2-PE is toxic to most microbes (log P = 1.36), limiting final titers [1] [2]. Integrate In Situ Product Removal (ISPR). Rationale: Continuously extracts 2-PE from the fermentation broth, reducing toxicity and allowing for higher production [1]. Overall 2-PE titer in bioreactor, Specific production rate (g/g DCW/h).

Experimental Protocols for Yield Improvement

Protocol 1: Screening for 2-PE Tolerance in Yeast Strains

This protocol is based on methods used to identify the highly tolerant strain Candida glycerinogenes WL2002-5 [1].

  • Strain Preparation: Inoculate candidate yeast strains (e.g., S. cerevisiae, K. marxianus, C. glycerinogenes) in YPD liquid medium and grow overnight at 30°C.
  • Tolerance Agar Plates: Prepare YPD agar plates containing a gradient of 2-PE concentrations (e.g., 0, 1, 2, 3, 4 g/L).
  • Spot Assay: Spot 5 µL of normalized cell cultures (OD600 ≈ 1.0) onto each plate.
  • Incubation and Analysis: Incubate plates at 30°C for 48-72 hours. Compare the growth of different strains at each 2-PE concentration to identify the most tolerant one [1].
Protocol 2: Whey Fermentation for 2-PE Production using a Co-culture

This protocol is adapted from studies using K. marxianus and D. hansenii to valorize cheese whey [3].

  • Whey Medium Preparation:
    • Source: Use sweet whey, a by-product of cheese production.
    • Sterilization: Prefer pasteurization (e.g., 63°C for 30 minutes) over autoclaving. Autoclaving at high temperatures can generate Maillard reaction products (e.g., furans) that inhibit yeast growth and 2-PE production [3].
    • Supplementation: Fortify the whey with L-Phenylalanine. Optimal concentrations vary, but studies have used ranges from 1-3 g/L. Adjust the carbon source (lactose) concentration if needed [3].
  • Inoculum: Co-inoculate with Kluyveromyces marxianus and Debaryomyces hansenii. The inoculum ratio (e.g., 1:1) may require optimization for specific strains.
  • Fermentation Conditions: Conduct fermentation in a bioreactor for better control.
    • Temperature: 30°C
    • Aeration: 1.5 vvm (volume per volume per minute)
    • Agitation: 500 rpm
    • pH: Monitor and maintain as needed (often around 5.0-6.0) [3].
  • Analysis:
    • Cell Growth: Measure optical density at 600 nm (OD600).
    • 2-PE Concentration: Quantify using High-Performance Liquid Chromatography (HPLC) with a C18 column. Use a mobile phase of methanol:water (50:50, v/v) at a flow rate of 0.7 ml/min and detect at 260 nm [1].
    • Substrate Consumption: Monitor L-Phe and lactose consumption using HPLC or biosensors.

Metabolic Pathway and Workflow Diagrams

The following diagrams illustrate the core pathway and experimental strategy for optimizing 2-PE production.

Diagram 1: The Ehrlich Pathway for 2-PE Biosynthesis from L-Phenylalanine

This diagram details the core metabolic pathway in yeast, which is crucial for identifying potential engineering targets.

ehrlich_pathway L_Phe L-Phenylalanine (Extracellular) SPS_Sensor SPS Sensor System (Ssy1-Ptr3-Ssy5) L_Phe->SPS_Sensor Sensing Permeases Amino Acid Permeases (AGP1, BAP2) L_Phe->Permeases Transport via Stp1_Stp2 Transcription Factors (Stp1/Stp2 activation) SPS_Sensor->Stp1_Stp2 Activates Stp1_Stp2->Permeases Induces expression L_Phe_intra L-Phenylalanine (Intracellular) Permeases->L_Phe_intra Influx Transamination 1. Transamination L_Phe_intra->Transamination Phenylpyruvate Phenylpyruvate Transamination->Phenylpyruvate Decarboxylation 2. Decarboxylation Phenylpyruvate->Decarboxylation Phenylacetaldehyde Phenylacetaldehyde Decarboxylation->Phenylacetaldehyde Reduction 3. Reduction Phenylacetaldehyde->Reduction Two_PE 2-Phenylethanol (2-PE) Reduction->Two_PE Tolerance High 2-PE Tolerance (e.g., C. glycerinogenes) Two_PE->Tolerance Inhibits Growth Tolerance->Two_PE Enables High Titer

Diagram Title: The Ehrlich Pathway and Regulation of 2-PE Biosynthesis in Yeast.

Diagram 2: Experimental Workflow for Strain and Process Optimization

This flowchart provides a logical overview of the troubleshooting and optimization process.

experimental_workflow Start Start: Low 2-PE Yield Step1 Strain Selection & Screening (Use high-tolerance strains) Start->Step1 Step2 Precursor Uptake Optimization (Overexpress permease genes) Step1->Step2 Step3 Fermentation Strategy (Test co-culture vs. monoculture) Step2->Step3 Step4 Process Parameter Optimization (DoE on L-Phe, carbon source, pH, T) Step3->Step4 Step5 Integrated Product Recovery (Implement ISPR technique) Step4->Step5 End High-Yield 2-PE Production Step5->End

Diagram Title: Experimental Workflow for 2-PE Yield Improvement.

References

strategies mitigate 2-phenylethanol toxicity fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is 2-PE toxicity a major problem in fermentation? A: 2-Phenylethanol is a natural microbial metabolite that also exhibits antimicrobial properties. At concentrations typically as low as 2-4 grams per liter, it can completely inhibit microbial growth and metabolism [1]. This product inhibition severely limits the final titer, rate, and yield (TRY) of the fermentation process, making it economically unviable for industrial-scale production [1] [2].

  • Q2: What are the main strategies to overcome 2-PE toxicity? A: The three core strategies are:

    • Process Engineering: Integrating In Situ Product Removal (ISPR) techniques to continuously remove 2-PE from the fermentation broth.
    • Strain Development: Using classical mutagenesis or metabolic engineering to create microbial strains with higher 2-PE tolerance and production capability.
    • Feedstock Optimization: Replacing expensive synthetic media with low-cost agro-industrial wastes to improve process economics.
  • Q3: Can I use common waste products as a fermentation medium for 2-PE? A: Yes. Several agro-industrial by-products have been successfully used as cost-effective feedstocks. The key is that the microorganism must be able to utilize the carbon and nitrogen sources present in the waste material [3] [4]. The table below summarizes some validated options.

Feedstock Key Components Reported 2-PE Titer Microorganism Used Citation
Cheese Whey Lactose, trace elements, inorganic salts 2.55 g/L (co-culture) Kluyveromyces marxianus & Debaryomyces hansenii [4]
Whey Lactose 3.32 g/L (mutant strain) Kluyveromyces marxianus [4]
Molasses & Crude Glycerol Sucrose, Glycerol Data available in study Engineered Bacillus licheniformis [5]

Troubleshooting Guides

Guide: Implementing In Situ Product Removal (ISPR)

Problem: Fermentation productivity drops sharply after 2-PE accumulates beyond a critical threshold.

Solution: Integrate an ISPR system to keep the aqueous concentration of 2-PE below the inhibitory level.

  • Detailed Protocol: Continuous Liquid-Liquid ISPR using a FAST Bioreactor This method, demonstrated at a pilot scale, uses a specialized bioreactor for continuous extraction [1].

    • Select a Biocompatible Extractant: Choose a non-aqueous, water-immiscible solvent with high selectivity for 2-PE. Example extractants mentioned in research include oleic acid and polypropylene glycols [1].
    • Set Up the FAST Bioreactor: The "Fermentation Accelerated by Separation Technology" (FAST) reactor uses hydrostatic pressure differences to separate the aqueous fermentation broth and the extractant stream within a single unit operation [1].
    • Operate Continuously: In this system, the fermenting microbes remain in the aqueous phase while 2-PE is continuously transferred into the flowing extractant phase. This maintains the 2-PE concentration in the aqueous phase at a low, non-inhibitory level (e.g., 0.43 g/L) [1].
    • Collect and Process: The 2-PE-rich extractant stream is continuously collected, and the product is separated from the solvent via distillation.
  • Expected Outcome: This method has been shown to extend production times beyond 100 hours and achieve a twofold increase in final product output compared to batch ISPR approaches [1].

The following diagram illustrates the core workflow and mechanism of the FAST bioreactor for continuous ISPR.

Guide: Enhancing Strain Tolerance and Production

Problem: The native production strain is too sensitive to 2-PE, leading to poor growth and low yields.

Solution: Use mutagenesis or metabolic engineering to develop more robust production strains.

  • Detailed Protocol: ARTP Mutagenesis for Improved Tolerance Atmospheric and Room Temperature Plasma (ARTP) is an effective physical mutagenesis method [4].

    • Prepare Cell Suspension: Harvest mid-exponential phase cells of your production strain (e.g., Kluyveromyces marxianus) and suspend them in a suitable solution.
    • ARTP Treatment: Expose the cell suspension to the helium-based ARTP jet for a predetermined time (e.g., 60-120 seconds). Different exposure times create a mutant library.
    • Screening: Plate the treated cells onto solid media containing a normally inhibitory concentration of 2-PE (e.g., 4 g/L). Isolate the largest colonies that grow.
    • Fermentation Validation: Ferment the selected mutant strains and analyze 2-PE production. A successful mutant may show significantly higher production, as demonstrated by a strain achieving 3.32 g/L [4].
  • Detailed Protocol: Metabolic Engineering of the Ehrlich Pathway This approach refactors the genetic blueprint of the microbe for optimal flux toward 2-PE [6].

    • Refactor Pathway Enzymes: Overexpress key genes in the Ehrlich pathway. This includes L-phenylalanine permease (for uptake), transaminases (e.g., ARO8, ARO9), decarboxylases (e.g., ARO10), and specific alcohol dehydrogenases [6].
    • Engineer Cofactor Supply: The transamination step requires 2-oxoglutarate (aKG), which is often limited in the cytosol. Engineer a cytosolic source of aKG by expressing enzymes like aconitase and isocitrate dehydrogenase [6].
    • Block Competing Pathways: Delete or downregulate genes involved in pathways that consume the precursor L-Phe or the intermediate phenylacetaldehyde (e.g., pathways leading to phenylacetate) [6].
    • Expected Outcome: A systematic engineering strategy in Yarrowia lipolytica resulted in a high yield of 2.67 g/L and a carbon conversion yield of 0.702 g/g from L-Phe [6].

The diagram below summarizes the key engineering targets within the Ehrlich pathway to enhance 2-PE production and mitigate bottlenecks.

References

optimizing nitrogen sources 2-phenylethanol biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Nitrogen Source Optimization for 2-PE Biosynthesis

Nitrogen Source Recommended Concentration Observed Effect on 2-PE Production Molecular-Level Impact
Corn Steep Liquor 1.75 g/L [1] Activates shikimate & Ehrlich pathways; promotes synthesis [1] Upregulates genes pha2, aro4, aro8, aro9 [1]
Yeast Extract 2.5 g/L [1] Excess can be inhibitory; promotes de novo synthesis [1] Inhibits aro8 & aro9; enhances tdh3 & adh2 [1]
Malt Extract 5 g/L [1] Component of optimized fermentation medium [1] Information not specified in the study
L-Phenylalanine (L-Phe) 8-9 g/L [1] [2] Primary precursor in Ehrlich pathway [3] Information not specified in the study
Nitrogen Limitation - Triggers de novo synthesis in K. marxianus [2] Shikimate pathway remains active; ARO9 overexpression compensates for ARO8 [2]

Detailed Experimental Protocol

For researchers looking to replicate these optimization studies, here is a detailed methodology based on the shake flask fermentation process described in the search results [1].

  • Strain: Saccharomyces cerevisiae [1]
  • Culture Conditions:
    • Pre-culture Medium (SM): 40 g/L glucose, 2.5 g/L corn steep liquor, 20 g/L yeast extract, 5 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O; pH = 6.5 [1].
    • Fermentation Medium (FM): 40 g/L glucose, 1.75 g/L corn steep liquor, 2.5 g/L yeast extract, 5 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂, 8 g/L L-Phe; pH = 6.0 [1].
    • Process: Inoculate a single colony into 50 mL of pre-culture medium and incubate overnight at 30°C with shaking at 220 rpm. Use this to inoculate the fermentation medium [1].

Metabolic Pathways Diagram

The biosynthesis of 2-Phenylethanol in yeast occurs through two primary metabolic pathways. The diagram below illustrates these pathways and the points where nitrogen source optimization has a molecular impact, based on the RT-qPCR results cited [1].

G This compound Biosynthesis Pathways in Yeast cluster_0 De Novo Synthesis cluster_1 Ehrlich Pathway Glucose Glucose Shikimate Pathway Shikimate Pathway Glucose->Shikimate Pathway L_Phe L-Phenylalanine (Key Nitrogen Source/Precursor) Shikimate Pathway->L_Phe PPY Phenylpyruvate L_Phe->PPY PAA Phenylacetaldehyde PPY->PAA PE This compound (2-PE) PAA->PE CornSteep Corn Steep Liquor (Optimal: 1.75 g/L) CornSteep->Shikimate Pathway Activates pha2, aro4 CornSteep->PPY Activates aro8, aro9 YeastExtract Yeast Extract (High Concentration) YeastExtract->PPY Inhibits aro8, aro9 YeastExtract->PAA Enhances tdh3, adh2

Key Troubleshooting Insights

  • Precursor Availability is Crucial: Intracellular L-Phenylalanine level is a primary limiting factor for 2-PE production [4]. Ensure your fermentation medium provides sufficient L-Phe or that your strain's shikimate pathway is efficient for de novo synthesis.
  • Nitrogen Source Balance is Key: Avoid complex nitrogen sources that compete with the Ehrlich pathway. The presence of ammonia or other non-pathway nitrogen sources can negatively affect the initial transamination step from L-Phe [3].
  • Address Product Toxicity: 2-PE is cytotoxic and can limit final titers. To alleviate this, consider using In Situ Product Recovery (ISPR) techniques, which have been shown to increase 2-PE production to 6.41 g/L in a bioreactor setting [1].

References

metabolic engineering enhance 2-phenylethanol production

Author: Smolecule Technical Support Team. Date: February 2026

Production Performance of Engineered Strains

The table below summarizes recent achievements in 2-PE production using different engineered microbial hosts and strategies for easy comparison [1] [2].

Host Organism Engineering Strategy Key Features Titer Yield Fold Improvement
Pichia pastoris Computational protein engineering of KDC2; Enhanced shikimate pathway; Dynamic regulation; In situ extraction [1] De novo biosynthesis from glucose 7.10 g/L 0.14 g/g glucose 45.8-fold over baseline [1]
Synechococcus elongatus PCC 7942 (p120) Expression of four heterologous genes for 2-PE synthesis [2] Photosynthetic production from CO₂ ~119 mg/L (baseline) Information Missing (Baseline) [2]
Synechococcus elongatus PCC 7942 (2PE_aroK) L-Phe doping + Overexpression of native shikimate kinase (aroK) in the p120 strain [2] Photosynthetic production; Metabolite doping to relieve burden 285 mg/L 300 mg/gDW ~2.4-fold over p120 strain [2]

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when engineering strains for 2-PE production.

FAQ 1: My engineered strain shows good growth but low 2-PE yield. What could be the bottleneck?
  • Potential Cause: Metabolic burden or insufficient precursor supply. Introducing and expressing heterologous pathways consumes significant cellular resources and can starve the host's native metabolism, leaving little carbon for the target product [2].
  • Solutions:
    • Precursor Doping: Supplement the growth medium with the direct precursor, L-Phenylalanine (L-Phe). This directly feeds the heterologous pathway and can bypass internal metabolic bottlenecks. In one study, this approach alone significantly boosted production [2].
    • Enhance Native Flux: Engineer the native shikimate pathway to increase the endogenous supply of L-Phe. For example, overexpressing a key enzyme like shikimate kinase (aroK) can enhance carbon flow towards aromatic amino acids [2].
    • Dynamic Regulation: Implement dynamic regulation or promoter systems that separate the growth phase from the production phase. This can help reduce the metabolic burden during rapid growth [1].
FAQ 2: How can I overcome product toxicity which limits final titer?
  • Potential Cause: 2-PE is toxic to microbial cells at higher concentrations, which inhibits further production and limits the maximum achievable titer [1].
  • Solutions:
    • In Situ Product Removal (ISPR): Integrate a continuous product extraction method into the bioreactor. Techniques such as extractive fermentation using organic solvents overlay or pervaporation can selectively remove 2-PE from the aqueous culture broth as it is produced. This maintains the product concentration in the reactor at sub-toxic levels and can dramatically increase the final titer [1].
FAQ 3: What strategies can I use to optimize the key enzymes in the heterologous pathway?
  • Potential Cause: Native enzymes may have low activity, poor stability, or low affinity for the desired substrate in the new host context.
  • Solutions:
    • Computational Protein Engineering: Use computational tools to model the 3D structure of key enzymes (e.g., phenylpyruvate decarboxylase like KDC2). Analyze their interactions with substrates and products to rationally design point mutations that improve catalytic efficiency, substrate specificity, or stability [1].
    • Enzyme Screening: Screen enzyme variants from different source organisms to identify ones with higher native activity in your production host [3].

Experimental Workflow & Pathway Diagrams

The following diagrams, created using the specified color palette, outline the general engineering workflow and the metabolic pathway for 2-PE production.

Strategies for Enhanced 2-PE Production

Start Engineered Strain with Low 2-PE Production SC1 Low Precursor Supply? Start->SC1 SC2 Product Toxicity? SC1->SC2 No S1 Strategy: Enhance Precursors SC1->S1 Yes SC3 Low Enzyme Activity? SC2->SC3 No S2 Strategy: In-Situ Extraction SC2->S2 Yes S3 Strategy: Enzyme Engineering SC3->S3 Yes Result High 2-PE Titer SC3->Result No S1_1 Dope with L-Phenylalanine S1->S1_1 S1_2 Overexpress native Shikimate Kinase (aroK) S1->S1_2 S1_1->Result S1_2->Result S2_1 Implement extractive fermentation S2->S2_1 S2_1->Result S3_1 Use computational design to improve KDC2 enzyme S3->S3_1 S3_1->Result

2-PE Biosynthesis Pathway in Engineered Microbes

Methodology for a Combined Approach

The following protocol is adapted from a successful study that combined metabolite doping and metabolic engineering in cyanobacteria [2].

  • Objective: To increase 2-PE production by addressing precursor limitation in an engineered strain.
  • Baseline Strain: An engineered Synechococcus elongatus PCC 7942 strain (e.g., "p120") expressing a heterologous 2-PE pathway [2].
  • Required Materials: BG-11 growth medium, L-Phenylalanine, bioreactor or shake flasks, analytical equipment (e.g., HPLC, GC-MS).

Procedure:

  • Strain Development:
    • Genetically modify your baseline strain (e.g., p120) to overexpress the native shikimate kinase (aroK) gene. This creates the improved production strain (e.g., "2PE_aroK").
  • Cultivation and Induction:
    • Grow both the baseline (control) and the improved (2PE_aroK) strains in BG-11 medium under standard photoautotrophic conditions (e.g., light, CO₂-enriched air).
    • When the cultures reach the mid-exponential growth phase, induce the expression of the heterologous 2-PE pathway (if using an inducible promoter system).
  • Metabolite Doping:
    • At the time of induction, supplement the culture medium with a filter-sterilized solution of L-Phenylalanine (e.g., to a final concentration of 1-2 mM). Maintain a set of control cultures without L-Phe supplementation.
  • Monitoring and Analysis:
    • Monitor cell growth (e.g., by optical density, OD₇₅₀).
    • Periodically collect culture samples. Analyze the 2-PE titer using GC-MS or HPLC and calculate the yield per cell dry weight (mg/gDW).
  • Expected Outcome: The combination of genetic modification (aroK overexpression) and precursor feeding (L-Phe doping) in the 2PE_aroK strain should result in a synergistic effect, leading to a significantly higher 2-PE titer and yield compared to the baseline strain with or without doping [2].

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Question Possible Cause Recommended Solution Key References
Low production yield of 2-PE. Sub-optimal nitrogen sources inhibiting the Ehrlich pathway; product toxicity halting microbial activity. Use L-phenylalanine (L-Phe) as the primary nitrogen source. Implement In Situ Product Removal (ISPR). [1] [2]
High raw material cost. Use of expensive pure L-Phe and other medium components. Replace costly nutrients with agro-industrial byproducts (e.g., corn steep liquor, yeast extract). [1] [2]
Low production from glucose. Intrinsic metabolic limitations in the shikimate pathway. Apply metabolic engineering to enhance carbon flux towards 2-PE precursors (e.g., phosphoenolpyruvate). [1]

Experimental Protocols for Yield Improvement

Protocol 1: Optimizing Fermentation with L-Phe (Based on S. cerevisiae D-22) [2]

This protocol outlines the medium optimization and fed-batch fermentation process that achieved 4.81 g/L of 2-PE, which was further increased to 6.41 g/L with ISPR.

  • Seed Medium (SM): 40 g/L Glucose, 2.5 g/L Corn Steep Liquor, 20 g/L Yeast Extract, 5 g/L Malt Extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O. Adjust pH to 6.5.
  • Fermentation Medium (FM): 40 g/L Glucose, 1.75 g/L Corn Steep Liquor, 2.5 g/L Yeast Extract, 5 g/L Malt Extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂, 8 g/L L-Phe. Adjust pH to 6.0.
  • Procedure:
    • Inoculate a single colony of S. cerevisiae D-22 into 50 mL of SM. Incubate overnight at 30°C, 220 rpm.
    • Use this pre-culture to inoculate the FM at 10% (v/v) inoculum size.
    • Conduct fermentation in a bioreactor (e.g., 5 L scale) with controlled pH at 5.5.
    • Employ a fed-batch strategy by supplementing with additional L-Phe substrate after 24 hours.
    • To implement ISPR, introduce an adsorbent like oleic acid into the fermentation broth to continuously extract 2-PE and reduce toxicity.
Protocol 2: Ispering High 2-PE Tolerant Strains [3]

This method uses Microbial Microdroplet Culture (MMC) to evolve strains for higher 2-PE tolerance, which is directly linked to increased production capacity.

  • Materials: MMC system, S. cerevisiae parent strain (e.g., CICC33253), PDW (Potato Dextrose Water) broth, 2-PE.
  • Procedure:
    • Suspend the parent yeast strain in PDW broth.
    • Load the suspension into the MMC system and initiate continuous sub-culturing.
    • Apply gradual and continuous 2-PE stress (up to 3.9 g/L) within the system.
    • The MMC system automatically performs high-throughput screening, allowing only tolerant cells to proliferate.
    • Isolate the evolved, tolerant strain (e.g., S. cerevisiae AFRC01) for use in fermentation processes.

Metabolic Pathways and Process Workflow

The core challenge in 2-PE production revolves around its biosynthesis pathway and the critical need to remove the toxic product during fermentation. The following diagrams illustrate these concepts using Graphviz.

Diagram 1: Microbial Biosynthesis Pathways for 2-PE

This diagram shows the two main metabolic pathways for 2-PE production in microorganisms like yeast [1] [2].

MetabolicPathways Microbial Biosynthesis Pathways for 2-Phenylethanol clusterShikimate Shikimate / Phenylpyruvate Pathway clusterEhrlich Ehrlich Pathway Glucose Glucose Phenylpyruvate Phenylpyruvate Glucose->Phenylpyruvate De novo synthesis (Phosphoenolpyruvate + Erythrose-4-phosphate) L_Phe L-Phenylalanine (L-Phe) L_Phe->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation Two_PE This compound (2-PE) Phenylacetaldehyde->Two_PE Reduction

Diagram 2: Fermentation Process with In Situ Product Removal (ISPR)

This diagram outlines a recommended fermentation setup incorporating ISPR to mitigate 2-PE toxicity and boost yield [1] [2].

ISPRProcess Fermentation with In Situ Product Removal (ISPR) Bioreactor Bioreactor ISPR_Technique ISPR Unit (e.g., adsorption, extraction) Bioreactor->ISPR_Technique  Fermentation Broth (with inhibitory 2-PE) ISPR_Technique->Bioreactor  Toxicity-Reduced Broth Product_Stream Concentrated & Purified 2-PE ISPR_Technique->Product_Stream  Product Stream Benefits ISPR Benefits: • Reduces product toxicity • Increases final yield • May simplify downstream purification ISPR_Technique->Benefits Recycled_Broth Cell-free Broth

References

enhancing 2-phenylethanol tolerance Saccharomyces cerevisiae

Author: Smolecule Technical Support Team. Date: February 2026

Selecting and Engineering Tolerant Strains

Choosing the right strain is the first critical step. The following table compares wild-type and engineered strains with enhanced 2-PE tolerance.

Strain Name Type / Engineering Method Key Characteristic / Mutation 2-PE Tolerance Reported 2-PE Production Primary Mechanism / Pathway Affected
S. cerevisiae D-22 [1] Wild-type (isolated) High-yield 2-PE producer Information not specified 4.81 g/L (in bioreactor); 6.41 g/L (with ISPR) [1] Shikimate and Ehrlich pathways activated by corn steep liquor [1]
S. cerevisiae AFRC01 [2] Adaptive Evolution (MMC system) Tolerant to 3.9 g/L 2-PE [2] 3.9 g/L [2] 170.06 mg/L (in strawberry wine) [2] Mutations in glycolytic pathway genes affecting phosphoenolpyruvate synthesis (2-PE precursor) [2]
PDR1_862 [3] [4] Engineered (Gain-of-function mutation) Pdr1p (C862R) mutation [3] [4] Tested at 3.5 g/L [3] [4] 2.22 g/L (16% higher than control) [3] [4] Enhanced Ehrlich pathway; Altered amino acid metabolism (especially cysteine) [3] [4]

Optimizing Fermentation for Higher 2-PE Yield

Once a suitable strain is selected, optimizing the fermentation process is key to maximizing 2-PE production and leveraging its tolerance.

  • Table: Key Fermentation Parameters and Their Optimal Ranges
FactorOptimal Range / ConditionExperimental Context & Impact
Carbon Source [1]40 g/L GlucoseUsed in the fermentation medium for S. cerevisiae D-22.
Nitrogen Sources [1]5 g/L Malt Extract, 1.75 g/L Corn Steep Liquor, 2.5 g/L Yeast ExtractCorn steep liquor activates genes (pha2, aro4, aro8, aro9) in shikimate and Ehrlich pathways. Excess yeast extract can inhibit some genes but promote de novo synthesis.
Precursor (L-Phe) [1]8 g/L (Shake flask); Fed (Bioreactor)Direct precursor in the Ehrlich pathway. Fed-strategy in a bioreactor helped achieve 4.81 g/L production.
Inoculum Size [1] [2]1% - 10%10% used for S. cerevisiae D-22 in a 5L bioreactor. A separate study on strawberry wine used 1% for S. cerevisiae AFRC01.
pH [1]5.5Optimal for S. cerevisiae D-22 in a 5L bioreactor.
Fermentation Temperature [2]28 - 31°COptimal range found for S. cerevisiae AFRC01 in strawberry wine fermentation.
In-Situ Product Recovery (ISPR) [1]Not specifiedApplied in a 5L bioreactor with S. cerevisiae D-22 to alleviate 2-PE cytotoxicity, boosting production to 6.41 g/L.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in 2-PE production experiments.

  • Problem: Low 2-PE yield despite L-Phe supplementation.

    • Solution: Check your nitrogen source composition. Replace part of the yeast extract with corn steep liquor (1.75 g/L), as it has been shown to upregulate key genes (aro8, aro9) in the Ehrlich pathway [1]. Ensure you are using a feeding strategy for L-Phe in bioreactors rather than a single batch addition [1].
  • Problem: Poor yeast growth and fermentation performance under 2-PE stress.

    • Solution: Consider using an evolved or engineered tolerant strain. The PDR1_862 strain, with a gain-of-function mutation in the transcription factor Pdr1p, shows significantly better growth (54% higher OD600) and 16% higher 2-PE production under 3.5 g/L stress compared to the control [3] [4]. Implementing ISPR techniques can also continuously remove 2-PE from the fermentation broth, reducing its cytotoxic effects [1].
  • Problem: Fermentation produces excessive ethanol instead of 2-PE.

    • Solution: This is a metabolic flux challenge. Using the PDR1_862 strain can be beneficial, as it redirects metabolism under 2-PE stress, reducing ethanol synthesis rate by 22% while enhancing 2-PE production [3] [4].

Detailed Experimental Protocols

Protocol 1: Shake-Flask Fermentation for 2-PE Production [1]

This protocol is ideal for initial screening and medium optimization.

  • Seed Medium (SM): Prepare 50 mL of SM containing 40 g/L glucose, 20 g/L yeast extract, 2.5 g/L corn steep liquor, 5 g/L malt extract, 6 g/L KH₂PO₄, and 0.4 g/L MgSO₄·7H₂O. Adjust pH to 6.5.
  • Pre-culture: Inoculate a single colony of your S. cerevisiae strain into the SM. Incubate overnight at 30°C with shaking at 220 rpm.
  • Fermentation Medium (FM): Prepare FM with 40 g/L glucose, 2.5 g/L yeast extract, 1.75 g/L corn steep liquor, 5 g/L malt extract, 6 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.2 g/L CaCl₂, and 8 g/L L-Phe. Adjust pH to 6.0.
  • Fermentation: Inoculate the FM with the pre-culture. Conduct fermentation at 30°C with shaking at 220 rpm for the desired duration (e.g., 24-36 hours).
Protocol 2: Quantifying 2-PE via High-Performance Liquid Chromatography (HPLC) [2]

This method can be used to accurately measure 2-PE concentration in your samples.

  • Sample Preparation: Centrifuge fermentation broth at 4650× g for 10 minutes. Collect the supernatant.
  • Dilution and Filtration: Dilute the supernatant 10-fold with the mobile phase (e.g., distilled water) and filter through a 0.22 μm nylon membrane.
  • HPLC Analysis:
    • System: Agilent 1260 system (or equivalent).
    • Column: C18 column (4.6 × 150 mm, 2.7 μm).
    • Mobile Phase: Isocratic elution with Methanol-Water (55:45, v/v).
    • Flow Rate: 0.5 mL/min.
    • Detection: UV detector at 260 nm.
    • Column Temperature: 30°C.
    • Injection Volume: 10 μL.
  • Calibration: Create a standard curve using 2-PE standard solutions at known concentrations (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/L). The standard curve equation from one study was y = 1279.4x − 0.6058 (R² = 0.9994), where 'y' is the peak area and 'x' is the concentration [2].

Mechanisms of 2-PE Biosynthesis and Tolerance

Understanding the pathways and molecular mechanisms is crucial for rational strain design and troubleshooting. The following diagrams illustrate these concepts.

tolerance_mechanism cluster_1 Key Outcomes Under 2-PE Stress cluster_2 Molecular & Metabolic Changes Pdr1p_Mutation Pdr1p_Mutation Enhanced_Ehrlich Enhanced Ehrlich Pathway Pdr1p_Mutation->Enhanced_Ehrlich Altered_Metabolism Altered Amino Acid Metabolism Pdr1p_Mutation->Altered_Metabolism Enhanced_Growth Enhanced_Growth Improved_Production Improved_Production ARO8_ARO9_Up Increased ARO8, ARO9 gene expression Enhanced_Ehrlich->ARO8_ARO9_Up Sulfur_Down Attenuated Sulfur Metabolism Altered_Metabolism->Sulfur_Down OneCarbon_Up Enhanced One-Carbon Pool by Folate Altered_Metabolism->OneCarbon_Up ARO8_ARO9_Up->Improved_Production Cysteine_Key Reduced Cysteine Level (Biomarker) Sulfur_Down->Cysteine_Key Cysteine_Key->Enhanced_Growth

The Ehrlich pathway is the primary route for 2-PE biosynthesis from L-Phenylalanine (L-Phe) in yeast. The following diagram shows this pathway and the points of optimization.

biosynthesis_pathway cluster_shikimate Shikimate Pathway (De Novo) cluster_ehrlich Ehrlich Pathway Glucose Glucose Shikimate Shikimate Glucose->Shikimate L_Phe L_Phe Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate ARO8, ARO9 Two_PE Two_PE Shikimate->L_Phe Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde PDC, ARO10 Phenylacetaldehyde->Two_PE ADH, PAD1 CornSteepLiquor Corn Steep Liquor Optimization ARO8 CornSteepLiquor->ARO8 ARO9 CornSteepLiquor->ARO9 NitrogenSources Nitrogen Source Composition NitrogenSources->Shikimate L_Phe_Feed L-Phe Feeding Strategy L_Phe_Feed->L_Phe

References

2-phenylethanol feedback inhibition L-phenylalanine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Feedback Inhibition & Bottlenecks

The efficient biosynthesis of 2-PE from L-Phe in yeast, known as the Ehrlich pathway, faces several inherent regulatory and stoichiometric constraints [1] [2].

  • Direct Feedback Inhibition: The biosynthesis of 2-PE is strongly feedback-inhibited by its precursor, L-Phe. This means that as the concentration of L-Phe builds up in the cell, it slows down or stops its own synthesis, directly limiting the flux towards 2-PE [1].
  • Cofactor and Precursor Limitations: The first step of the Ehrlich pathway (the transamination of L-Phe to phenylpyruvate) requires 2-oxoglutarate (aKG) as a cofactor. The compartmentalization of aKG within the mitochondria creates a fundamental bottleneck, as the pathway enzymes are located in the cytosol. This inherently limits the rate at which L-Phe can be assimilated [2].
  • Product Toxicity: 2-PE is toxic to microbial cells at higher concentrations, disrupting cell membranes and reducing viability, which further limits the achievable yield [1] [3].

The Ehrlich Pathway for 2-PE Biosynthesis

The diagram below illustrates the Ehrlich pathway in Saccharomyces cerevisiae, highlighting the key sensing, transport, and catalytic steps, as well as the primary bottlenecks.

ehrlich_pathway Lphe_ext Extracellular L-Phe SPS_sensor SPS Sensor System (Ssy1-Ptr3-Ssy5) Lphe_ext->SPS_sensor Sensing Stp1_Stp2 Transcription Factors (Stp1/Stp2 activated) SPS_sensor->Stp1_Stp2 Signal Transduction AGP1_BAP2 Permease Genes (AGP1, BAP2) Stp1_Stp2->AGP1_BAP2 Gene Activation Permeases Amino Acid Permeases (Agp1, Bap2) AGP1_BAP2->Permeases Expression Lphe_cyt Cytosolic L-Phe Permeases->Lphe_cyt Uptake Aro8_Aro9 Transaminases (Aro8, Aro9) Lphe_cyt->Aro8_Aro9 Step 1: Transamination PPA Phenylpyruvate (PPA) Aro8_Aro9->PPA Aro10 Decarboxylase (Aro10) PPA->Aro10 Step 2: Decarboxylation PAA Phenylacetaldehyde (PAA) Aro10->PAA Adh Alcohol Dehydrogenases (ADHs) PAA->Adh Step 3: Reduction (NADH) PE 2-Phenylethanol (2-PE) Adh->PE aKG 2-Oxoglutarate (aKG) aKG->Aro8_Aro9 Cofactor Mitochondrion Mitochondrial aKG Pool Mitochondrion->aKG Limited Trafficking Bottleneck1 Bottleneck: Mitochondrial Compartmentalization Bottleneck1->Mitochondrion Bottleneck2 Bottleneck: Feedback Inhibition Bottleneck2->Lphe_cyt Invisible

Troubleshooting Guide & FAQs

Here are common issues and verified solutions based on current metabolic engineering strategies.

Problem: Low yield of 2-PE from L-Phe

This is the central issue, often caused by the bottlenecks described above.

Troubleshooting Area Specific Issue / Strategy Key Findings / Engineering Targets Experimental Outcome / Evidence
L-Phe Uptake & Sensing Low extracellular L-Phe import Engineer the SPS sensor system (Ssy1-Ptr3-Ssy5) to upregulate amino acid permease genes like AGP1 and BAP2 [1]. Increased transcription of permease genes, leading to higher intracellular L-Phe levels [1].
Ehrlich Pathway Efficiency Sub-optimal enzyme activity Screen and overexpress heterologous enzymes: KDC (Aro10) and ADH (YahK) for higher specificity and flux [2] [3]. In Y. lipolytica, refactoring this module increased 2-PE production 4.16-fold over the starting strain [2].
Cofactor (aKG) Availability Mitochondrial bottleneck Create a cytosolic aKG source by expressing a bacterial aconitase + native isocitrate dehydrogenase (IDP2) [2]. Engineered cytosolic aKG supply in Y. lipolytica was a key factor in achieving a high carbon conversion yield of 0.702 g/g from L-Phe [2].
Competing Pathways Loss of carbon flux Block the conversion of phenylpyruvate to phenylacetate [2]. This strategy, combined with others, minimized byproduct formation and maximized carbon directed toward 2-PE [2].
Host Strain & Toxicity High cytotoxicity of 2-PE Use inherently tolerant hosts like Corynebacterium glutamicum, which shows higher tolerance to aromatic compounds than E. coli [3]. Engineered C. glutamicum produced 3.28 g/L of 2-PE directly from corn stalk hydrolysate, demonstrating robustness [3].
Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield I can aim for? In a rigorously engineered Yarrowia lipolytica strain, a carbon conversion yield of 0.702 g of 2-PE per g of L-Phe has been achieved, which represents 95% of the theoretical maximum [2]. This sets a realistic benchmark for high-performance systems.

Q2: My production stalls after reaching a certain titer. Is this due to feedback inhibition? While feedback inhibition on L-Phe synthesis is a initial barrier, the stalling is more likely due to a combination of factors, primarily 2-PE cytotoxicity and the depletion of key cofactors like aKG. Implementing in situ product removal (ISPR) techniques, such as extraction with biodiesel, can mitigate toxicity and has enabled production up to 9.1 g/L in other systems [3].

Q3: Are there any alternatives to the Ehrlich pathway? Yes, the styrene-derived pathway is an alternative route from L-Phe to 2-PE. Some studies in E. coli have reported it to be more efficient and exhibit higher productivity than the Ehrlich pathway [3]. Exploring this pathway in your host organism could be a valuable strategy.

Experimental Protocol: Key Workflow for Pathway Refactoring

This protocol outlines the core steps for engineering a microbe to overcome feedback inhibition and enhance 2-PE production, synthesizing methodologies from the search results [2] [3].

Objective: To refactor the Ehrlich pathway in a microbial host (e.g., Yarrowia lipolytica, Corynebacterium glutamicum) for high-yield 2-PE production from L-Phe.

Workflow Diagram:

experimental_workflow Step1 1. Host Strain Selection & Characterization Step2 2. Refactor Ehrlich Pathway Modules A Assess innate 2-PE tolerance. Test production from L-Phe. Step1->A Step3 3. Engineer Cofactor (aKG) Supply B Screen and overexpress: - L-Phe permease - Transaminase (Aro8/9) - KDC (Aro10) - ADH (YahK) Step2->B Step4 4. Block Competing Pathways C Construct cytosolic aKG source: Aconitase + IDP2 Step3->C Step5 5. Fermentation & Product Removal D Delete genes leading to byproducts (e.g., phenylacetate). Step4->D E Use fed-batch fermentation with in situ product removal (ISPR). Step5->E

Key Procedures:

  • Host Characterization: Inoculate the candidate host strain in media with varying concentrations of 2-PE (e.g., 1-5 g/L) to determine its innate tolerance [3]. Simultaneously, test its baseline ability to produce 2-PE from different concentrations of L-Phe (e.g., 2-10 g/L) in shake flasks [2].
  • Pathway Module Refactoring:
    • Cloning: Codon-optimize and clone genes for key enzymes (e.g., aro10 from S. cerevisiae, yahK from E. coli) into expression plasmids under strong, constitutive promoters.
    • Transformation: Introduce the expression plasmids into your host strain.
    • Screening: Evaluate the performance of different enzyme combinations in shake flask cultures to identify the most efficient catalytic module [2] [3].
  • Cofactor Engineering: To address the aKG bottleneck, introduce a synthetic cytosolic pathway. This involves co-expressing a cytosolic-targeted aconitase and the native isocitrate dehydrogenase (IDP2). This pathway converts citrate (which can overflow from the mitochondria) into aKG directly in the cytosol [2].
  • Blocking Competing Pathways: Use gene knockout techniques (e.g., CRISPR-Cas) to disrupt genes responsible for diverting phenylpyruvate away from 2-PE, such as those encoding enzymes that produce phenylacetate [2].
  • Bioconversion and Analysis: Grow the engineered strain in a bioreactor with optimized media. Add L-Phe (e.g., 4 g/L) once the cell density is sufficient [2]. Monitor 2-PE, L-Phe, and byproduct concentrations using HPLC. For higher titers, integrate an ISPR method like solvent extraction to continuously remove 2-PE from the culture broth [3].

References

controlling 2-phenylethanol inhibition microbial growth

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism by which 2-PE inhibits microbial growth?

    • A1: The primary mechanism is the disruption of the microbial cell membrane. 2-PE, being an aromatic alcohol, incorporates into the lipid bilayer. This increases membrane fluidity, disrupts membrane organization, and compromises its integrity, which ultimately affects cellular functions and inhibits growth [1] [2]. In fungi like Fusarium graminearum, this also leads to destruction of the cell membrane and inhibition of mycotoxin production [1].
  • Q2: I am getting inconsistent inhibition results with my bacterial cultures. What could be the reason?

    • A2: The inhibitory effect of 2-PE is highly strain-specific [3]. The same concentration of 2-PE can have varying effects on different species or even different strains of the same species. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific target organism empirically. Furthermore, the composition of the growth medium can also influence the effective concentration.
  • Q3: How can I mitigate the cytotoxicity of 2-PE in a bioproduction fermentation?

    • A3: The cytotoxicity of 2-PE to the producing microorganism is a major bottleneck. A widely used strategy is In Situ Product Removal (ISPR). This technique involves continuously extracting 2-PE from the fermentation broth as it is produced, which reduces its toxic effect on the microbial cells and can significantly boost final production titers [4] [5]. For example, one study using Saccharomyces cerevisiae saw production increase from 4.81 g/L to 6.41 g/L with ISPR [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low inhibition efficacy Concentration below MIC for target microbe Determine the exact EC50 or MIC; increase 2-PE concentration accordingly [1].
Strain-specific resistance Test a broader range of 2-PE concentrations or consider combination with other antimicrobial agents.
Poor 2-PE production in fermentation High cytotoxicity limiting cell growth Implement In Situ Product Removal (ISPR) [4] [5] or use co-culture strategies to enhance microbial robustness and productivity [6].
Suboptimal fermentation medium Optimize carbon (e.g., glucose) and nitrogen sources (e.g., yeast extract, corn steep liquor). Corn steep liquor can activate key biosynthetic genes [4].
2-PE instability in solution Volatility of the compound Use sealed containers for experiments and storage to prevent evaporation.

Quantitative Efficacy Data

The table below summarizes effective concentrations of 2-PE against various microorganisms, as reported in recent literature.

Microorganism Application Context Effective Concentration Key Effect / Inhibition
Fusarium graminearum (Fungus) In vitro (PDA medium) EC50: ~0.2 mg/mL [1] 50% inhibition of mycelial growth.
Fusarium graminearum (Fungus) In vivo (wheat spikes) 1.2 mg/mL [1] Significant control of Fusarium Head Blight.
Escherichia coli (Bacterium) In vitro bacteriostatic Starting at ~8 mM (≈0.98 mg/mL) [2] Noticeable growth inhibition.
Kluyveromyces marxianus (Yeast) Cytotoxicity threshold 4 g/L (4 mg/mL) [6] Completely inhibits cell growth.

Detailed Experimental Protocols

Protocol 1: In Vitro Determination of EC50 for a Fungal Pathogen

This protocol is adapted from studies on Fusarium graminearum [1].

  • Principle: To determine the median effective concentration (EC50) of 2-PE that inhibits fungal radial growth by 50%.
  • Materials:
    • Potato Dextrose Agar (PDA)
    • 2-Phenylethanol (sterile-filtered)
    • Mycelial plugs (e.g., 6 mm diameter) from the edge of an active culture
  • Procedure:
    • Prepare PDA plates supplemented with a series of 2-PE concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mg/mL).
    • Inoculate the center of each plate with a single mycelial plug.
    • Incubate plates in the dark at 25°C for 3 days.
    • Measure the diameter of the colonies in each treatment.
    • Calculate the inhibition rate for each concentration using the formula: Inhibition rate (%) = [(Growth diameter in control - Growth diameter in treatment) / Growth diameter in control] × 100
    • Use statistical software (e.g., SPSS) to calculate the EC50 value, which is the concentration that results in 50% inhibition.
Protocol 2: Assessing Impact on Bacterial Growth via Membrane Fluidity

This protocol is based on research linking membrane incorporation to bacteriostatic activity [2].

  • Principle: To evaluate the incorporation of 2-PE into model bacterial membranes and its fluidizing effect using the fluorescent probe Laurdan.
  • Materials:
    • E. coli total lipid extract
    • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
    • This compound
    • Fluorescence spectrometer
  • Procedure:
    • Prepare large unilamellar liposomes (LUVs) from E. coli lipids, incorporating Laurdan at a 500:1 lipid-to-probe ratio.
    • Rehydrate the lipid film with a HEPES buffer solution containing different concentrations of 2-PE.
    • Incubate the liposomes for 30 minutes at 37°C.
    • Record Laurdan fluorescence emission spectra between 400 and 550 nm with excitation at 350 nm.
    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the emission intensities at the respective wavelengths.
    • Interpretation: A decrease in the GP value indicates an increase in membrane fluidity, confirming the membrane-disrupting action of 2-PE.

Mechanism of Action Workflow

The following diagram visualizes the primary mechanism of 2-PE's antimicrobial activity.

G Start Application of This compound M1 1. Incorporation into Microbial Cell Membrane Start->M1 M2 2. Disruption of Lipid Bilayer Organization M1->M2 M3 3. Increased Membrane Fluidity M2->M3 M4 4. Compromised Membrane Integrity and Function M3->M4 E1 Altered Amino Acid Metabolism M4->E1 E2 Inhibition of Mycotoxin Production M4->E2 E3 Inhibition of Cell Growth M4->E3

Key Takeaways for Researchers

  • Mechanism is Key: Understanding that 2-PE primarily acts on the cell membrane helps in designing experiments, such as those measuring membrane fluidity or integrity.
  • Context Matters: The efficacy of 2-PE is not universal. Always pre-determine the effective concentration range for your specific target organism and experimental conditions.
  • Toxicity is a Double-Edged Sword: While 2-PE's cytotoxicity is useful for inhibition, it's a major challenge in its bioproduction. Strategies like ISPR and co-cultivation are critical for overcoming this hurdle.

References

two-stage fermentation temperature shift 2-phenylethanol

Author: Smolecule Technical Support Team. Date: February 2026

What is Two-Stage Temperature-Shift Fermentation?

This strategy separates the fermentation process into two distinct phases, each optimized for a specific goal:

  • Stage 1 (Cell Growth): Conducted at a lower temperature (e.g., 25-28°C) to promote rapid microbial growth and achieve high cell density.
  • Stage 2 (2-PE Biosynthesis): The temperature is shifted to a higher range (e.g., 35°C) to specifically enhance the metabolic activity that leads to 2-PE production [1].

The table below summarizes the core principle and key findings from recent research:

Aspect Description & Findings
Core Principle Physically or temporally separating cell growth from product synthesis to optimize conditions for each [2].
Reported Benefit A two-stage temperature-shift strategy (switching from 25°C to 35°C) increased 2-PE yield by 19% compared to a single-stage process in a study using S. cerevisiae [1].
Proposed Mechanism Higher temperatures may activate heat shock proteins and alter the expression of global regulatory genes, channeling cellular resources toward the 2-PE biosynthesis pathways [3].

Experimental Protocol for a Two-Stage Process

Here is a detailed methodology based on the optimization of 2-PE production using a two-stage temperature shift [1].

Strain and Medium Preparation

  • Strain: Use a 2-PE tolerant strain such as Saccharomyces cerevisiae AFRC01 [1] [4].
  • Preculture/Seed Medium (SM): Designed for rapid cell propagation. Inoculate a single colony and incubate overnight at 30°C, 220 rpm [5].
  • Fermentation Medium (FM): Optimized for both cell growth and 2-PE production. A typical medium includes a carbon source (e.g., 40 g/L glucose), nitrogen sources (e.g., yeast extract, malt extract, corn steep liquor), and the precursor L-Phenylalanine (L-Phe) at 8 g/L [5].

Procedure

  • Stage 1: Cell Growth. Inoculate the bioreactor containing FM with the preculture. Maintain the temperature at 25°C [1]. Control other parameters like pH and aeration for optimal growth. This stage typically lasts until a high cell density is achieved, often around 72 hours [1].
  • Temperature Shift. After the growth phase, actively shift the temperature of the bioreactor from 25°C to 35°C [1].
  • Stage 2: 2-PE Production. Maintain the temperature at 35°C to induce and enhance 2-PE biosynthesis. Increase the aeration rate to 2 vvm to support the metabolic demands of production [1].
  • Harvest. The total fermentation time may be 24-48 hours after the temperature shift. Monitor 2-PE concentration via HPLC [5] [1].

The following diagram illustrates the experimental workflow:

Start Start Fermentation Stage1 Stage 1: Cell Growth Temperature: 25°C Duration: ~72 h Start->Stage1 Shift Temperature Shift Stage1->Shift Stage2 Stage 2: 2-PE Biosynthesis Temperature: 35°C Aeration: 2 vvm Shift->Stage2 Harvest Harvest & Analysis (e.g., HPLC) Stage2->Harvest End End Harvest->End

Troubleshooting Common Issues

Problem: Low Final 2-PE Titer Despite High Cell Density

  • Potential Cause: Cytotoxicity of 2-PE. Concentrations above ~4 g/L can inhibit the yeast cells, limiting production [5] [6].
  • Solution: Implement In Situ Product Recovery (ISPR). The use of ISPR techniques, such as extraction with oleyl alcohol, has been shown to alleviate cytotoxicity and increase 2-PE production to 6.41 g/L [5].

Problem: Poor Cell Growth in Stage 1

  • Potential Cause: Suboptimal nutrient balance or incorrect inoculum size.
  • Solution: Optimize the carbon and nitrogen sources in the seed medium. A 10% inoculum proportion has been used successfully in 2-PE fermentations [5]. Ensure the preculture is in the mid-exponential growth phase.

Problem: No Significant Yield Increase After Temperature Shift

  • Potential Cause 1: The timing of the shift is incorrect. Shifting too early or too late can miss the optimal window.
  • Solution: Correlate the temperature shift with the late exponential growth phase, just before growth stabilizes [7].
  • Potential Cause 2: The chosen strain is not responsive to the temperature shift for 2-PE production.
  • Solution: Use a strain known to be effective for this strategy, such as S. cerevisiae AFRC01 [1] or a high-yielding wild-type like S. bayanus L1 [6].

Performance Data from Different Strains and Strategies

For your reference, the table below compares 2-PE production data from various recent studies, showcasing different strains and strategies.

Strain / Strategy 2-PE Production (g/L) Key Conditions / Notes Source
S. bayanus L1 (Wild-type) 6.5 g/L Single-stage bioreactor; demonstrates high yield from a wild-type strain. [6]
S. cerevisiae D-22 + ISPR 6.41 g/L Single-stage with in-situ product recovery to overcome toxicity. [5]
S. cerevisiae (Two-Stage Temp Shift) 4.81 g/L Yield after 24h in two-stage process; represents a 19% increase over control. [5] [1]
Engineered *E. coli* 3.21 g/L Whole-cell biotransformation from L-Phe in 16 hours. [8]
K. marxianus on Sweet Whey 1.2 g/L Uses agro-industrial waste (sweet whey) as a low-cost substrate. [9]

Pathways and Mechanisms of 2-PE Synthesis in Yeast

Understanding the metabolic pathways is crucial for effective troubleshooting. In yeasts like S. cerevisiae, 2-PE is primarily synthesized via two pathways. The two-stage fermentation strategy primarily enhances the Ehrlich pathway [1] [10] [6].

Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Phenylpyruvate Phenylpyruvate Shikimate->Phenylpyruvate L_Phe L-Phenylalanine (L-Phe) (Added Precursor) Phenylpyruvate->L_Phe (de novo) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde (decarboxylation) Ehrlich Ehrlich Pathway L_Phe->Ehrlich (biotransformation) Ehrlich->Phenylacetaldehyde PE 2-Phenylethanol (2-PE) Phenylacetaldehyde->PE

References

comparing Ehrlich vs shikimate pathway 2-phenylethanol yield

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The yields in the table are derived from specific fermentation experiments. Below are the methodologies and key findings from some of the highest-performing studies.

Study Organism Key Strategy Yield & Titer Achieved Experimental Protocol Summary

| Yarrowia lipolytica (Engineered) [1] | Ehrlich pathway; Refactored for selectivity & improved 2-oxoglutarate availability. | 0.702 g/g L-Phe; 2.67 g/L titer | Shake flask cultivation. Engineered strain grown in medium with glucose and L-Phe (4 g/L). Quantification via HPLC. | | Saccharomyces bayanus (Wild-type) [2] | Ehrlich pathway; Fermentation optimization and use of L-Phe as sole nitrogen source. | 0.65 g/g L-Phe; 6.5 g/L titer | 5 L bioreactor. Optimized medium with 10 g/L L-Phe, pH 5.5, 10% inoculum. Quantification via HPLC and GC-MS. | | Bacillus licheniformis (Engineered) [3] | Shikimate pathway; Multilevel metabolic engineering to redirect carbon flux. | 6.24 g/L from glucose | Cultivation in complex medium with glucose. Titer measured after optimization. | | Kluyveromyces marxianus (Engineered) [4] | Shikimate & Ehrlich pathways; CRISPR refactoring of key genes (ARO4, ARO7, PHA2) and overexpression of ARO10. | ~1.94 g/L from glucose | Fed-batch fermentation in shake flasks for 120 h. Quantification via GC-FID. |

Pathway Diagrams and Engineering Strategies

The different yields of the two pathways are rooted in their fundamental biochemistry and regulation.

G Glucose Glucose Shikimate Shikimate Glucose->Shikimate >20 steps Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate (PP) Phenylpyruvate (PP) Prephenate->Phenylpyruvate (PP) Phenylacetaldehyde (PALD) Phenylacetaldehyde (PALD) Phenylpyruvate (PP)->Phenylacetaldehyde (PALD) ARO10 (Decarboxylase) 2-Phenylethanol (2-PE) This compound (2-PE) Phenylacetaldehyde (PALD)->this compound (2-PE) ADH (Dehydrogenase) L_Phe L_Phe L_Phe->Phenylpyruvate (PP) ARO8/9 (Transaminase)

Diagram Title: 2-PE Biosynthesis: Shikimate and Ehrlich Pathways

Key Engineering Strategies to Improve Yields:

  • For the Ehrlich Pathway:

    • Cofactor Engineering: Ensuring a sufficient supply of 2-oxoglutarate (aKG), a crucial cofactor for the first transamination step, is vital [1].
    • Enzyme Optimization: Overexpressing key enzymes like specific transaminases (ARO8, ARO9), decarboxylases (ARO10, PDC), and dehydrogenases (ADH) can enhance flux [1] [4].
    • Precursor Uptake: Using L-Phe as the sole nitrogen source and engineering amino acid permeases can improve substrate assimilation [5] [2].
  • For the Shikimate Pathway:

    • Relieve Feedback Inhibition: Introducing feedback-insensitive versions of key enzymes like Aro4 (K221L) and Aro7 (G141S) is critical to overcome native regulation [4].
    • Enhance Precursor Supply: Engineering central carbon metabolism to increase the availability of E4P and PEP can boost pathway flux [3].
    • Block Competing Pathways: Deleting genes that divert chorismate or phenylpyruvate to other products (e.g., to phenylacetate or tyrosol) concentrates carbon toward 2-PE [1] [4].

Conclusion and Research Outlook

For your research and development work, the choice between these pathways depends on your priorities:

  • If your goal is maximum yield and efficiency from a defined precursor and cost is less of a concern, the Ehrlich pathway is the more established and high-performing route.
  • If your goal is a more economical process from cheap raw materials and you have the capability for extensive metabolic engineering, the Shikimate pathway offers a promising, though more challenging, alternative.

Current trends show that the most advanced bio-production processes often combine strengths of both, using engineered Shikimate pathways for de novo synthesis from glucose, supplemented by Ehrlich pathway enhancements for efficient final conversion [4].

References

2-phenylethanol production Saccharomyces cerevisiae vs non-Saccharomyces yeasts

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Yeasts for 2-PE Production

Yeast Species / Strain Type Maximum 2-PE Titer (g/L) Key Production Conditions & Notes
Saccharomyces bayanus L1 [1] Non-Saccharomyces 6.5 g/L Wild-type strain; L-Phe as sole nitrogen source in a 5 L bioreactor.
Saccharomyces cerevisiae (Engineered) [2] Saccharomyces 6.1 g/L (organic phase) Engineered (ALD3 deletion, ARO9, ARO10 overexpression); two-phase fermentation with in situ product recovery (ISPR).
Saccharomyces cerevisiae D-22 [3] Saccharomyces 6.41 g/L Wild-type strain; optimized medium and ISPR in a 5 L bioreactor.
Kluyveromyces marxianus ITD0090 [4] Non-Saccharomyces 1.024 g/L Wild-type strain; from Agave fermentation, with added L-phenylalanine (L-Phe).
Starmerella bacillaris R5 [5] Non-Saccharomyces 1.28 g/L Wild-type strain; L-Phe as sole nitrogen source.
Zygosaccharomyces rouxii [5] Non-Saccharomyces 3.58 g/L Literature value for context.
Pichia fermentans [5] Non-Saccharomyces 3.28 g/L Literature value for context.

Production Pathways and Key Experimental Protocols

2-PE production in yeasts primarily occurs through two metabolic pathways, with the Ehrlich pathway being the most efficient and widely used for bioproduction [6] [7].

G cluster_Ehrlich Ehrlich Pathway (Biotransformation) cluster_Shikimate Shikimate Pathway (De Novo) L_Phe L-Phenylalanine (L-Phe) Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase (ARO8, ARO9) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase (ARO10, PDC1/5/6) PE 2-Phenylethanol (2-PE) Phenylacetaldehyde->PE Dehydrogenase (ADH5, other ADHs) Glucose Glucose Shikimate Shikimate Pathway Intermediates Glucose->Shikimate Multi-step synthesis Shikimate->Phenylpyruvate via Aromatic Amino Acid Synthesis

Key genes and enzymes involved in the Ehrlich pathway in S. cerevisiae include [6] [2]:

  • Transamination: Aro8p and Aro9p
  • Decarboxylation: Aro10p, Pdc1p, Pdc5p, Pdc6p
  • Reduction: Multiple alcohol dehydrogenases (ADHs), with Adh5p being significant in some non-Saccharomyces yeasts [5].
  • Competing Reaction: Ald3p is mainly responsible for oxidizing phenylacetaldehyde to phenylacetate, a competing, undesirable reaction [2].
Common Experimental Workflow

A standard protocol for screening and producing 2-PE, as detailed in multiple studies, generally follows these steps [5] [3] [1]:

  • Strain Isolation and Pre-culture: Isolate single colonies from environmental samples (e.g., fruit peel, fermented food) or culture collection strains on YPD agar. A single colony is used to inoculate a small volume of YPD or other liquid medium and grown for 12-24 hours to create a seed culture [5] [1].
  • Fermentation for Production: Inoculate the production medium with the seed culture (typically 1-10% v/v). The production medium is critical and often uses L-Phe as the sole or primary nitrogen source to drive the Ehrlich pathway. Fermentation is carried out in baffled flasks or bioreactors at 28-30°C with shaking for 24-96 hours [5] [4] [1].
  • Analysis and Quantification:
    • Sensory/Gas Chromatography-Mass Spectrometry (GC-MS) Screening: Initially, a rose-like odor may indicate production. For confirmation and quantification, broth supernatant is analyzed by Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS [5] [4].
    • High-Performance Liquid Chromatography (HPLC): For precise quantification, centrifuged and filtered samples are often analyzed by HPLC with a C18 column and UV detection, typically at 260 nm [8] [3] [1].

Research Recommendations

  • For maximizing titer with minimal genetic modification: Prioritize screening wild-type non-Saccharomyces yeasts like S. bayanus or certain Kluyveromyces marxianus strains, which can achieve high yields natively [4] [1].
  • For fundamental studies and pathway engineering: S. cerevisiae is an ideal model due to its well-characterized genetics. Engineering strategies like deleting the ALD3 gene and overexpressing ARO9 and ARO10 have proven highly effective [2].
  • To overcome product toxicity: Regardless of the strain, implementing an In Situ Product Recovery (ISPR) strategy, such as two-phase fermentation with a biocompatible organic solvent, is crucial for achieving high titers by continuously removing 2-PE from the fermentation broth [7] [3].

References

chemical synthesis vs biotechnological 2-phenylethanol production

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Chemical vs. Biotechnological Production

The table below summarizes the core differences between the two primary production methods for 2-Phenylethanol.

Feature Chemical Synthesis Biotechnological Production
Primary Raw Materials Petrochemical derivatives (Benzene, Styrene oxide, Chlorobenzene) [1] [2] Renewable feedstocks (Glucose, Glycerol, Agro-industrial waste) and L-Phenylalanine (L-Phe) [1] [3] [2]
Key Process Conditions High temperature and pressure, strong acid/corrosive catalysts (Aluminum chloride, Raney nickel) [1] [2] Mild conditions (typically 28-30°C, ambient pressure), microbial fermentation [1] [4] [5]
Product Quality & Classification Considered "synthetic"; often contains toxic by-products, lower aroma quality [1] [2] Considered "natural" in the US and EU if from natural feedstocks; high product selectivity and purity [1] [3] [2]
Environmental Impact Use of hazardous reagents, generation of toxic waste, higher energy consumption [1] [2] Environmentally friendly, mild conditions, less toxic waste, contributes to a circular economy [1] [2]
Production Cost Low (approx. $5/kg), but costs associated with waste treatment [1] [3] Higher (10-100x synthetic), but use of low-value feedstocks can improve economics [1] [2]
Key Market Challenge Environmental regulations and consumer preference for natural products [6] Overcoming 2-PE cytotoxicity to microorganisms to achieve high yields cost-effectively [1] [3] [2]

How Microbes Make this compound

Microorganisms primarily produce 2-PE through two metabolic pathways. The following diagram illustrates the key steps and connections between these routes.

G Key Metabolic Pathways for this compound Biosynthesis Glucose Glucose (Cheap Carbon Source) PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway Shikimate Shikimate Pathway PEP->Shikimate E4P->Shikimate Phenylpyruvate Phenylpyruvate Shikimate->Phenylpyruvate L_Phe L-Phenylalanine (L-Phe) (Expensive Precursor) Phenylpyruvate->L_Phe Biosynthesis Ehrlich Ehrlich Pathway Phenylpyruvate->Ehrlich L_Phe->Phenylpyruvate Transamination L_Phe->Ehrlich Direct Biotransformation Phenylacetaldehyde Phenylacetaldehyde Ehrlich->Phenylacetaldehyde Decarboxylation Two_PE This compound (2-PE) Phenylacetaldehyde->Two_PE Reduction

The Ehrlich Pathway is the most efficient and widely used route for bio-production. It is a three-step process where the microorganism biotransforms the precursor L-Phenylalanine (L-Phe) into 2-PE [1] [2]. While effective, the high cost of L-Phe is a significant drawback [7].

The De Novo (Shikimate) Pathway offers a solution by enabling microbes to produce 2-PE directly from low-cost sugars like glucose. This pathway connects central carbon metabolism to the Ehrlich pathway via phenylpyruvate [1] [3] [2]. A major research focus is on metabolic engineering to increase the carbon flux through this pathway to improve yields [1] [3].

Comparative Performance Data

The table below presents experimental data from recent studies, highlighting the titers and productivities achievable through different biotechnological approaches.

Production Strain / Method Pathway Key Feature / Substrate Max. 2-PE Titer (g/L) Yield (g/g) Productivity (g/L/h) Citation
S. bayanus L1 (Wild-type) Ehrlich High-performance wild-type strain 6.50 0.65 (g/g L-Phe) 0.108 [5]
S. cerevisiae D-22 + ISPR Ehrlich In-situ product removal 6.41 N/A N/A [4]
Engineered C. glutamicum De Novo Corn stalk hydrolysate (lignocellulose) 3.28 0.06 (g/g sugar) N/A [3]
Engineered B. licheniformis De Novo Glucose (complex medium) 6.24 N/A N/A [1] [2]
Engineered E. sp. CGMCC 5087 De Novo Glucose (minimal medium) 0.33 N/A N/A [7] [2]
Chemical Synthesis Friedel-Crafts / Grignard Industrial standard N/A High High [1] [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these methods, here are detailed protocols for two key studies.

High-Titer Production with S. bayanus L1 [5]

This protocol demonstrates high 2-PE production using a wild-type yeast strain via the Ehrlich pathway.

  • Strain and Medium:

    • Strain: Wild-type Saccharomyces bayanus L1, isolated from soy sauce mash.
    • Preculture Medium: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
    • Fermentation Medium: Synthetic medium with 10 g/L L-Phenylalanine (L-Phe) as the sole nitrogen source. Other components include 40 g/L glucose, 1.7 g/L yeast nitrogen base without amino acids and ammonium sulfate, and 20 g/L succinic acid (pH 5.5).
  • Fermentation Conditions:

    • Inoculum: 2% (v/v) from a 24-hour preculture.
    • Temperature: 25°C.
    • Bioreactor: 5 L bioreactor with a working volume of 3 L.
    • Aeration and Agitation: 1 vvm (air volume per liquid volume per minute) and 300 rpm.
    • Fed-Batch Strategy: A feeding solution containing 500 g/L glucose and 100 g/L L-Phe was added to maintain substrate levels.
  • Analytical Method: 2-PE concentration was quantified using High-Performance Liquid Chromatography (HPLC).

De Novo Production with Engineered C. glutamicum [3]

This protocol highlights de novo synthesis from lignocellulosic biomass, a low-cost feedstock.

  • Strain and Genetic Modifications:

    • Strain: Engineered Corynebacterium glutamicum CGPE15.
    • Key Modifications:
      • Introduction of a heterologous Ehrlich pathway (genes aro10 from S. cerevisiae and yahK from E. coli).
      • Overexpression of key genes in the phenylpyruvate pathway (aroGfbr, pheAfbr, aroA, ppsA, tkt) to enhance carbon flux.
      • Introduction of a xylose assimilation pathway to utilize sugars from plant biomass.
  • Fermentation Conditions:

    • Medium: The fermentation was carried out using corn stalk hydrolysate as the main carbon source, containing 148.7 g/L glucose and 67.3 g/L xylose.
    • Process: Batch fermentation in a bioreactor.
  • Analytical Method: 2-PE was measured using Gas Chromatography (GC).

Key Research Takeaways

  • The Toxicity Bottleneck: A major challenge in bioproduction is 2-PE's cytotoxicity, which disrupts cell membranes and limits yield [3]. Effective strategies to overcome this include In Situ Product Removal (ISPR) [4] [3] and using inherently robust microbial hosts like Corynebacterium glutamicum [3].
  • The Economic Driver: The high cost of the precursor L-Phe makes de novo production from glucose a primary goal for metabolic engineering [7] [3]. Success in this area is key to making biotechnological 2-PE cost-competitive.
  • Strain Selection is Crucial: Both wild-type screening (e.g., S. bayanus [5]) and engineering robust hosts (e.g., C. glutamicum [3]) are successful and complementary strategies for developing efficient production systems.

References

comparing 2-phenylethanol antifungal efficacy chemical fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary: 2-Phenylethanol vs. Chemical Fungicides

The table below provides a high-level comparison of their core characteristics.

Feature This compound (2-PE) Conventional Chemical Fungicides (e.g., Tebuconazole, Prochloraz)
Origin Natural plant-derived volatile organic compound (VOC); also produced by microbes (yeasts, fungi) [1] [2] [3] Synthetically manufactured
Primary Antifungal Mode of Action Multi-target: Disrupts amino acid pathways & protein synthesis, causes mitochondrial damage, inhibits mycotoxin production [1] [2] [4] Specific target: Often single-site inhibitors (e.g., ergosterol biosynthesis inhibition in azoles)
Efficacy Effective against broad-spectrum plant pathogens; % inhibition varies by pathogen and concentration [1] [3] [5] High efficacy, but resistance is a growing concern [6]
Key Advantage Biodegradable, low toxicity, low risk of toxic residues, potential for resistance management [1] Potent, well-established, and broad-spectrum
Key Limitation Requires higher concentrations than some synthetics; stability can be pH-sensitive [2] Environmental persistence, toxic residue risks, pathogen resistance development [1] [6]

Quantitative Efficacy Data Against Plant Pathogens

Experimental data from recent studies demonstrates the potency of this compound against various fungi. The following table summarizes key efficacy metrics.

Pathogen Disease / Host Experimental Setup Key Efficacy Results Citation

| Fusarium graminearum | Fusarium Head Blight (Wheat) | In vitro: PDA media with 2-PE (0-1.2 mg/mL) In vivo: Wheat spikes sprayed with 2-PE (0.6-2.4 mg/mL) | EC₅₀: 0.328 mg/mL In vivo: 2.4 mg/mL reduced diseased spikelets; inhibited DON, 3-ADON, 15-ADON mycotoxins [1] | | | Botrytis cinerea | Gray Mold (Tomato) | In vitro: PDA media with 2-PE (0.66-1.31 µL/cm³) In vivo: Tomato fumigation (1.31 µL/cm³) | In vitro: Significant inhibition of mycelial growth & spore germination In vivo: Reduced disease incidence and severity; preserved fruit quality [5] | | | Penicillium italicum | Blue Mold (Citrus) | In vitro & In vivo: 1.5 µL/mL 2-PE | Effectively controlled blue mold in fruit storage assays; efficacy similar to prochloraz [2] [7] | | | Monilinia fructicola & B. cinerea | Brown Rot & Gray Mold (Peach) | In vitro: Vapor exposure of 2-PE (MIC: 0.094 - 0.284 mL/L) | 76.00% & 76.95% mycelial growth inhibition of B. cinerea and M. fructicola, respectively [3] | |


Mechanisms of Action and Experimental Protocols

Understanding how 2-PE works and how to test it is crucial for application and further research.

Antifungal Mechanisms of this compound

2-PE employs a multi-target mechanism, which is a key advantage in avoiding pathogen resistance.

  • Cellular Structure and Organelle Damage:
    • Morphological Changes: Scanning and Transmission Electron Microscopy (SEM/TEM) reveal that 2-PE causes hyphal deformation, curling, and collapse [1] [3].
    • Mitochondrial Damage: TEM shows that 2-PE induces severe abnormalities in mitochondria, including disorganized cristae, outer membrane leakage, and massive vacuolation [2].
  • Disruption of Metabolic Pathways:
    • Amino Acid and Protein Synthesis: Metabolomic and RNA-Seq analyses indicate that 2-PE interferes with amino acid biosynthesis pathways. It notably upregulates genes for protein processing in the endoplasmic reticulum and downregulates genes involved in ribosome function, aminoacyl-tRNA biosynthesis, and DNA replication [1] [2]. Molecular docking studies suggest it may competitively inhibit phenylalanyl-tRNA synthetase (PheRS) [2] [4].
    • Inhibition of Mycotoxin Production: 2-PE significantly inhibits the production of deoxynivalenol (DON) and its derivatives (3-ADON, 15-ADON) in Fusarium graminearum, which is critical for food safety [1].

The following diagram illustrates the multi-target antifungal mechanism of this compound.

G This compound (2-PE) This compound (2-PE) Cellular & Structural Damage Cellular & Structural Damage This compound (2-PE)->Cellular & Structural Damage Metabolic & Synthesis Disruption Metabolic & Synthesis Disruption This compound (2-PE)->Metabolic & Synthesis Disruption Hyphal Deformation & Collapse Hyphal Deformation & Collapse Cellular & Structural Damage->Hyphal Deformation & Collapse Mitochondrial Damage\n(Vacuolation, Membrane Leakage) Mitochondrial Damage (Vacuolation, Membrane Leakage) Cellular & Structural Damage->Mitochondrial Damage\n(Vacuolation, Membrane Leakage) Inhibition of Aminoacyl-tRNA\nBiosynthesis (e.g., PheRS) Inhibition of Aminoacyl-tRNA Biosynthesis (e.g., PheRS) Metabolic & Synthesis Disruption->Inhibition of Aminoacyl-tRNA\nBiosynthesis (e.g., PheRS) Downregulation of Ribosome\n& DNA Replication Genes Downregulation of Ribosome & DNA Replication Genes Metabolic & Synthesis Disruption->Downregulation of Ribosome\n& DNA Replication Genes Inhibition of Mycotoxin\nProduction (e.g., DON) Inhibition of Mycotoxin Production (e.g., DON) Metabolic & Synthesis Disruption->Inhibition of Mycotoxin\nProduction (e.g., DON) Impairs Growth & Virulence Impairs Growth & Virulence Hyphal Deformation & Collapse->Impairs Growth & Virulence Disrupts Energy Production Disrupts Energy Production Mitochondrial Damage\n(Vacuolation, Membrane Leakage)->Disrupts Energy Production Blocks Protein Synthesis Blocks Protein Synthesis Inhibition of Aminoacyl-tRNA\nBiosynthesis (e.g., PheRS)->Blocks Protein Synthesis Halts Cell Division Halts Cell Division Downregulation of Ribosome\n& DNA Replication Genes->Halts Cell Division Reduces Toxin Contamination Reduces Toxin Contamination Inhibition of Mycotoxin\nProduction (e.g., DON)->Reduces Toxin Contamination

Key Experimental Protocols for Evaluation

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used.

  • In Vitro Antifungal Assay (Median Effective Concentration - EC₅₀)
    • Objective: To determine the concentration of 2-PE that inhibits 50% of fungal mycelial growth.
    • Protocol:
      • Prepare PDA media supplemented with a series of 2-PE concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mg/mL) [1].
      • Inoculate the center of each plate with a mycelial plug (e.g., 6 mm diameter) from an actively growing fungal colony.
      • Incubate plates in the dark at a suitable temperature (e.g., 25°C) for a set period (e.g., 3 days).
      • Measure the diameter of the colonies and calculate the inhibition rate for each concentration.
      • Use statistical software (e.g., SPSS) to calculate the EC₅₀ value [1].
  • In Vivo Biocontrol Assay on Plants
    • Objective: To evaluate the efficacy of 2-PE in controlling disease on living plant tissue under conditions mimicking natural infection.
    • Protocol (using wheat spike as an example):
      • At the anthesis stage, artificially inoculate wheat spikes with a spore suspension (e.g., 5 × 10⁵ spores/mL) of the pathogen (Fusarium graminearum) [1].
      • Spray the spikes with 2-PE diluted in water to the desired final concentrations (e.g., 0.6, 1.2, or 2.4 mg/mL). Include controls: water as a negative control and a commercial fungicide (e.g., tebuconazole) as a positive control.
      • After an incubation period (e.g., 14 days), record the number of diseased spikelets and observe pathogenic phenotypes.
      • Calculate the percentage of diseased spikelets for each treatment [1].
  • Metabolomics and Transcriptomics Analysis
    • Objective: To investigate the changes in metabolic pathways and gene expression in the fungal pathogen induced by 2-PE.
    • Protocol (Metabolomics):
      • Treat fungal mycelia with 2-PE at the EC₅₀ concentration.
      • Extract metabolites using a solvent mixture (e.g., methanol:water:formic acid).
      • Analyze the extracts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The solvent gradient can be set with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile [1] [8].
      • Use multivariate statistical analysis to identify significantly altered metabolites and pathways [1].
    • Protocol (Transcriptomics - RNA-Seq):
      • Treat fungal cells with 2-PE and collect samples at different time points (e.g., 0h, 1h, 3h).
      • Extract total RNA, construct sequencing libraries, and perform high-throughput sequencing.
      • Map the clean reads to reference genomes and analyze differentially expressed genes (DEGs) to identify impacted biological processes [2].

Research Implications and Future Directions

The body of evidence positions this compound as a highly promising candidate for integrated pest management and organic farming, primarily due to its biodegradability and multi-target action, which may help delay the development of pathogen resistance [1]. Future research should focus on:

  • Formulation Development: Enhancing the stability and persistence of 2-PE in field conditions.
  • Synergistic Combinations: Testing 2-PE in combination with reduced doses of chemical fungicides to improve efficacy and manage resistance [6].
  • Structural Optimization: Exploring the relationship between the carbon chain length in aromatic alcohols and their antifungal activity to discover even more potent derivatives [1] [8].

References

2-phenylethanol binding affinity viral vs fungal enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity Comparison of 2-Phenylethanol

Target Organism Target Enzyme / Protein Docking Score (kcal/mol) Key Interacting Residues
Viral SARS-CoV-2 Main Protease (Mpro) -9.1 to -14.4 His41, Cys145 [1]
HIV-1 Reverse Transcriptase -9.1 to -14.4 [1] Information not specified in source
HIV-1 Protease -9.1 to -14.4 [1] Information not specified in source
Hepatitis B Virus Capsid Protein -9.1 to -14.4 [1] Information not specified in source
Fungal Candida albicans N-myristoyltransferase (NMT) -9.1 to -14.4 [1] Information not specified in source
Aspergillus niger Endoglucanase A (EglA) -9.1 to -14.4 [1] Arg187, Ser111 [1]
Penicillium chrysogenum Sec3p–Rho1p Complex -9.1 to -14.4 [1] Information not specified in source

> Note: The docking scores represent a range observed across all seven listed viral and fungal targets. Lower (more negative) docking scores indicate stronger predicted binding affinity [1].

Detailed Experimental Protocols

The supporting data primarily comes from an in silico (computational) study. Here are the key methodological details:

Protein and Ligand Preparation
  • Target Proteins: 3D structures of viral and fungal enzymes were retrieved from the RCSB Protein Data Bank (PDB). Examples include SARS-CoV-2 Mpro (PDB: 6LU7) and Candida albicans NMT (PDB: 1NMT) [1].
  • Preparation Steps: Using UCSF Chimera software, proteins were prepared by adding hydrogen atoms, removing water molecules and co-crystallized ligands, and assigning partial atomic charges with the AMBER99 force field [1].
  • Ligand Preparation: The 3D structure of this compound (CID: 6054) was generated and energy-minimized. Structures for reference drugs (e.g., Darunavir, Fluconazole) were obtained from PubChem [1].
Molecular Docking Simulations
  • Active Site Prediction: The binding pockets on each protein were identified using the Computed Atlas of Surface Topography of proteins (CASTp) server [1].
  • Docking Execution: Docking simulations were performed using the SwissDock web server, which utilizes the EADock DSS algorithm. The protocol was set to "Accurate" mode to extensively sample potential binding poses. The grid box for docking was centered on the predicted active site of each enzyme [1].
Molecular Dynamics (MD) Simulations & ADMET Profiling
  • MD Simulations: The stability of the this compound enzyme complexes was evaluated using 100 ns MD simulations. Key stability metrics monitored included Root Mean Square Deviation (RMSD; should be < 2.3 Å), radius of gyration, and persistent hydrogen bonding (with >80% occupancy) [1].
  • ADMET Profiling: Computational Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling was conducted to predict the compound's bioavailability and safety, indicating high intestinal absorption, low toxicity, and non-mutagenicity [1].

Experimental Workflow Diagram

The diagram below summarizes the workflow of the computational study that generated the binding affinity data.

Start Start: Study Setup P1 1. Target & Ligand Prep Start->P1 P2 2. Active Site Prediction (CASTp) P1->P2 P3 3. Molecular Docking (SwissDock) P2->P3 P4 4. Complex Stability (MD Simulations, 100 ns) P3->P4 P5 5. ADMET Profiling P4->P5 End End: Data Analysis P5->End

Interpretation of Findings

  • Broad-Spectrum Potential: The high binding affinity of this compound across diverse and essential viral and fungal targets suggests a significant potential for development as a dual-action antimicrobial agent [1].
  • Mechanistic Insights: Key interactions with catalytic residues (e.g., His41 and Cys145 in SARS-CoV-2 Mpro) provide a mechanistic rationale for its inhibitory action [1].
  • Stability and Safety: The MD simulations confirm the stability of the complexes, while the ADMET profile suggests a favorable safety and bioavailability for a lead compound [1].
  • Research Note: It is crucial to note that these findings are entirely computational. The authors emphasize the need for further in vitro and in vivo evaluation to experimentally confirm the inhibitory activity and therapeutic potential of this compound [1].

References

2-phenylethanol production yield wild-type vs engineered strains

Author: Smolecule Technical Support Team. Date: February 2026

Production Performance Comparison

Strain Type Microorganism Key Features / Engineering Strategy Maximum 2-PE Titer (g/L) Yield Key Cultivation Factors Citation
Wild-Type Saccharomyces bayanus L1 Isolated from soy sauce mash; uses Ehrlich pathway 6.50 [1] 0.65 g/g L-Phe L-Phe as sole nitrogen source; 5 L bioreactor [1]
Wild-Type Saccharomyces cerevisiae D-22 Isolated high-yield strain; uses Ehrlich and shikimate pathways 6.41 [2] N/R Optimized medium; 5 L bioreactor; In-situ product recovery (ISPR) [2]
Engineered Escherichia coli Engineered with ARO10 (I544W) decarboxylase and yahK reductase 2.50 [3] 0.16 g/g glucose Batch culture from glucose; 72 hours [3]
Engineered Corynebacterium glutamicum CGPE15 Heterologous Ehrlich pathway; enhanced precursor supply; utilizes xylose 3.55 (from xylose) [4] 0.06 g/g xylose Corn stalk hydrolysate as feedstock [4]
Engineered Komagataella phaffii Endogenous pathway engineering; deletion of tolerance genes PDR12 & C4R2I5 3.54 [5] N/R Shake flask fermentation; 48 hours [5]
Engineered Rhodotorula toruloides First-time de novo production in this oleaginous yeast; engineered shikimate pathway 1.06 [6] 8.5 mg/g glucose 3 L bioreactor [6]

N/R: Not Reported in the search results provided.

Detailed Methodologies and Pathways

Understanding the experimental approaches and metabolic pathways is crucial for interpreting the data above.

Metabolic Pathways for 2-PE Synthesis

Microorganisms primarily produce 2-PE through two metabolic pathways, which are illustrated below [7] [1].

G cluster_shikimate De Novo Synthesis (Shikimate Pathway) cluster_ehrlich Ehrlich Pathway Glucose Glucose Erythrose-4-P Erythrose-4-P Glucose->Erythrose-4-P PEP PEP Glucose->PEP L_Phe L_Phe E1 Transaminase (e.g., ARO8, ARO9) L_Phe->E1 S1 DAHP Synthase Erythrose-4-P->S1 PEP->S1 S2 Chorismate S1->S2 S3 Phenylpyruvate S2->S3 E2 Decarboxylase (e.g., ARO10, KDC) S3->E2 E1->S3 Phenylacetaldehyde Phenylacetaldehyde E2->Phenylacetaldehyde E3 Dehydrogenase/Reductase (e.g., yahK, ADH) 2-Phenylethanol (2-PE) This compound (2-PE) E3->this compound (2-PE) Phenylacetaldehyde->E3

Key Engineering Strategies for Enhanced Production

Metabolic engineering focuses on overcoming natural pathway limitations. Common strategies include:

  • Enhancing Precursor Supply: Overexpressing key genes in the shikimate pathway (e.g., aroG, pheA) to increase the flux towards phenylpyruvate, the precursor for 2-PE [4].
  • Optimizing the Core Pathway: Introducing and screening efficient heterologous genes for the Ehrlich pathway's key enzymes, particularly decarboxylases (e.g., ARO10 from yeast) and dehydrogenases (e.g., yahK from E. coli) [3] [4].
  • Enzyme Engineering: Using computational design to create mutant enzymes with higher activity, such as the ARO10 I544W mutation, which stabilizes the substrate and dramatically increases yield [3].
  • Improving Strain Tolerance: Identifying and knocking out genes (e.g., PDR12, C4R2I5 in K. phaffii) that make the cell sensitive to 2-PE toxicity, allowing for higher final product concentrations [5].
  • Expanding Substrate Range: Engineering strains to consume inexpensive and abundant carbon sources, such as xylose from lignocellulosic biomass or lactose from whey permeate, improving economic viability [4] [8].
Fermentation and Process Optimization

Both wild-type and engineered strains benefit heavily from advanced fermentation strategies:

  • In-situ Product Recovery (ISPR): This technique continuously extracts 2-PE from the fermentation broth, alleviating its cytotoxic effects on the microbial cells. It was crucial in achieving the high titers reported for S. cerevisiae D-22 [2].
  • Bioreactor Cultivation: Controlled parameters in bioreactors (pH, aeration, feeding strategies) lead to significantly higher production compared to shake flasks. For example, S. bayanus L1 production increased from 3.8 g/L in flasks to 6.5 g/L in a 5 L bioreactor [1].
  • Medium Optimization: Using L-Phe as the sole or primary nitrogen source and employing cost-effective agro-industrial waste streams (e.g., corn stalk hydrolysate, whey permeate) can boost production and reduce costs [2] [4] [1].

Key Takeaways for Researchers

  • Engineered Strains offer a targeted approach to overcome metabolic bottlenecks, enabling efficient de novo production from simple sugars like glucose, which is more economically attractive on a large scale [3] [4].
  • High-Performing Wild-Type Strains can achieve remarkably high titers, often through the Ehrlich pathway with L-Phe supplementation. They can be an excellent choice for processes where using a genetically modified organism (GMO) is undesirable [2] [1].
  • Fermentation Technology is Crucial: Regardless of the strain origin, achieving high yields is inseparable from sophisticated process optimization, particularly the use of bioreactors and ISPR techniques to manage 2-PE cytotoxicity [2] [1].

References

comparing 2-phenylethanol extraction methods efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of 2-Phenylethanol Production Performance

Production Method / Strain Key Strategy 2-PE Titer (g/L) Yield (g/g glucose) Key Findings & Efficiency
Pichia pastoris (Engineered) [1] Metabolic engineering & In-situ extraction 7.10 0.14 Highest reported microbial titer; integrated protein engineering and pathway enhancement.
Saccharomyces bayanus (Wild) [2] Fermentation optimization 6.50 Not Specified Highest titer for a wild-type strain; efficient use of the Ehrlich pathway.
Saccharomyces cerevisiae [3] Fermentation optimization & In-situ extraction 6.41 Not Specified High production achieved by alleviating product toxicity with in-situ recovery.
Bacillus licheniformis [1] Metabolic engineering 6.95 0.15 Very high titer in a bacterial system, though not yeast.
Pichia kudriavzevii [4] Fermentation optimization 5.09 Not Specified Effective production isolated from Baijiu-making environments.
Kluyveromyces marxianus [5] Whey fermentation 1.20 Not Specified Valorizes agro-industrial waste (sweet whey); lower titer but uses low-cost medium.
Plant Extraction [6] Rose petal distillation Very low yield Not Applicable Environmentally costly and expensive (~USD 1000/kg); cannot meet demand.
Chemical Synthesis [4] Petrochemical processes High (Industrial) Not Applicable Cost-effective but produces undesirable by-products; not considered "natural".

Detailed Experimental Protocols

Here are the methodologies behind some of the key data points for a deeper, technical comparison.

High-Efficiency Production with Engineered Pichia pastoris

This protocol combines multiple advanced strategies to push 2-PE production to the highest reported level [1].

  • Strain Engineering: The shikimic acid pathway was enhanced to increase precursor supply (E4P and PEP). Feedback inhibition was alleviated, and a key enzyme (KDC2) was optimized using computer-aided protein design to improve its catalytic activity.
  • Fermentation & In-situ Extraction: The engineered strain was cultivated in a defined fermentation medium. To mitigate 2-PE cytotoxicity, an in-situ product recovery (ISPR) system was implemented using a two-phase culture with an organic extractant (like oleyl alcohol or PPG), which continuously removes 2-PE from the aqueous fermentation broth.
  • Analysis: 2-PE concentration was quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Production and Purification from Saccharomyces cerevisiae Using Waste Substrate

This method focuses on cost reduction by using tobacco waste extract (TWE) as a low-cost carbon source [7].

  • Substrate Preparation: Tobacco waste is hydrolyzed with water at a high temperature (140°C) to create an extract, which is then used as the fermentation medium.
  • Fermentation & In-situ Extraction: S. cerevisiae is inoculated into the TWE medium. Due to the strong feedback inhibition of 2-PE, an ISPR technique is also employed, typically using resin adsorption to continuously remove the product from the broth.
  • Downstream Purification: After fermentation, the 2-PE is purified from the resin through elution with 75% ethanol. Further purification is achieved by treating the eluate with 2.5% activated charcoal to remove impurities, yielding a pure product verified by GC-MS.
Production from Sweet Whey Using Kluyveromyces marxianus

This approach emphasizes sustainability by valorizing cheese industry waste [5].

  • Experimental Design: A Central Composite Design (CCD) and Response Surface Methodology (RSM) were used to optimize the concentrations of the precursor (L-Phe) and nitrogen source ((NH₄)₂SO₄).
  • Fermentation: K. marxianus was pre-cultured and then inoculated into sweet whey medium. Fermentation was carried out in small-scale multi-well plates with orbital shaking.
  • Analysis: 2-PE production was monitored via GC. The Chemical Oxygen Demand (COD) of the medium was also measured to assess the reduction in organic pollutants.

Visualization of Key Pathways and Processes

To better understand the biological and engineering principles, the following diagrams outline the core pathways and a key separation technique.

pathway cluster_legend Pathway Legend Glucose Glucose Shikimate Pathway Precursors (E4P, PEP) Glucose->Shikimate Central Carbon Metabolism L_Phe L-Phenylalanine (Key Precursor) Shikimate->L_Phe Shikimate Pathway (de novo synthesis) Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase (ARO8, ARO9) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase (KDC/ARO10) PE This compound (Product) Phenylacetaldehyde->PE Dehydrogenase (ADH) In-situ Recovery\n(Organic Solvent/Resin) In-situ Recovery (Organic Solvent/Resin) PE->In-situ Recovery\n(Organic Solvent/Resin) External L-Phe External L-Phe External L-Phe->Phenylpyruvate Biotransformation (Ehrlich Pathway)

Microbial Synthesis of this compound - This diagram illustrates the two primary microbial pathways for 2-PE production: the Ehrlich pathway (biotransformation of external L-Phenylalanine) and the de novo Shikimate pathway (synthesis from simple sugars like glucose).

process Fermentation Broth\n(Dilute 2-PE, Cells) Fermentation Broth (Dilute 2-PE, Cells) Cell Separation\n(Centrifugation / Microfiltration) Cell Separation (Centrifugation / Microfiltration) Fermentation Broth\n(Dilute 2-PE, Cells)->Cell Separation\n(Centrifugation / Microfiltration) Cell-Free Broth\n(Dilute 2-PE) Cell-Free Broth (Dilute 2-PE) Cell Separation\n(Centrifugation / Microfiltration)->Cell-Free Broth\n(Dilute 2-PE) Liquid-Liquid Extraction\n(Solvent: Heptane, Oleyl Alcohol, etc.) Liquid-Liquid Extraction (Solvent: Heptane, Oleyl Alcohol, etc.) Cell-Free Broth\n(Dilute 2-PE)->Liquid-Liquid Extraction\n(Solvent: Heptane, Oleyl Alcohol, etc.) Aqueous Phase\n(Recycled to Bioreactor) Aqueous Phase (Recycled to Bioreactor) Liquid-Liquid Extraction\n(Solvent: Heptane, Oleyl Alcohol, etc.)->Aqueous Phase\n(Recycled to Bioreactor) Raffinate Organic Phase\n(2-PE in Solvent) Organic Phase (2-PE in Solvent) Liquid-Liquid Extraction\n(Solvent: Heptane, Oleyl Alcohol, etc.)->Organic Phase\n(2-PE in Solvent) Extract Distillation Distillation Organic Phase\n(2-PE in Solvent)->Distillation Key Advantage:\nAlleviates product inhibition\nand increases final titer. Key Advantage: Alleviates product inhibition and increases final titer. Pure 2-PE Pure 2-PE Distillation->Pure 2-PE Recovered Solvent Recovered Solvent Distillation->Recovered Solvent Recycled Final Product Final Product Pure 2-PE->Final Product In-situ Recovery\n(Immersed Module) In-situ Recovery (Immersed Module) Liquid-Liquid Extraction Liquid-Liquid Extraction In-situ Recovery\n(Immersed Module)->Liquid-Liquid Extraction Alternative

2-PE Separation and Purification Process - This workflow details the typical downstream process for recovering 2-PE from fermentation broth. In-situ recovery (dashed line) is a key efficiency-enhancing technique integrated directly into the fermentation step.

Key Insights for Researchers

  • Microbial Production is Dominant: For a "natural" label and industrial-scale production, microbial fermentation is the only viable method, with engineered strains and wild-type isolates both achieving high titers [1] [2].
  • In-situ Product Recovery is Critical: A major factor in achieving high titers (e.g., >6 g/L) is the use of ISPR to mitigate 2-PE's cytotoxicity. Techniques like liquid-liquid extraction with organic solvents (e.g., heptane, oleyl alcohol, PPG) or resin adsorption are widely used to continuously remove the product during fermentation [3] [1].
  • Strain and Substrate Choice Dictates Process: The choice between an engineered strain for maximum titer versus a wild-type strain for a "non-GMO" product, or the use of waste substrates like whey [5] or tobacco extract [7] for cost reduction, represents a key trade-off in process design.

References

2-phenylethanol antimicrobial spectrum compared traditional agents

Author: Smolecule Technical Support Team. Date: February 2026

Documented Antimicrobial Effects of 2-Phenylethanol

The following data are compiled from studies that investigated the effects of this compound on various pathogens.

Microorganism Experimental Context/Findings Citation
Botrytis cinerea (fungus, plant pathogen) Exhibited inhibitory effects; its derivative 2-phenylethyl acetate (2-PEA) showed superior performance, with an IC50 of 0.10 g/L for spore germination and complete inhibition at 0.33 g/L. [1]
Fusarium graminearum (fungus, plant pathogen) Effectively inhibited growth and reduced toxin production, providing control against Fusarium head blight in wheat. [2]
Saccharomyces cerevisiae (yeast) Acts as a quorum-sensing molecule (QSM). At moderate concentrations (100-500 μM), it enhanced yeast viability and fermentative capability in a simulated sour fish fermentation model. [3]
Staphylococcus aureus (Gram-positive bacterium) A systematic review on natural antimicrobials listed S. aureus as a frequently studied pathogen, with compounds like this compound showing potential. [4]
Escherichia coli (Gram-negative bacterium) Similar to S. aureus, it was listed as a key pathogen in the context of research on plant-derived antimicrobial compounds. [4]

Key Experimental Protocols

To help you evaluate the quality of the data, here are the methodologies from the key studies cited above.

  • For Antifungal Activity against *Botrytis cinerea* [1]:

    • Source of 2-PE: Volatile Organic Compounds (VOCs) produced by yeast strains Pichia kluyveri and Pichia kudriavzevii.
    • Identification: VOCs were identified using Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
    • Antifungal Assay: The inhibitory effects on spore germination and mycelial growth were tested in a dual-culture system (sealed plates without direct contact between yeast and pathogen).
    • Viability Assessment: Spore metabolic activity was measured using a resazurin (RZ) assay.
    • Morphological Analysis: Spore and hyphal structural damage was observed using Scanning Electron Microscopy (SEM).
  • For Quorum-Sensing Activity in *Saccharomyces cerevisiae* [3]:

    • Strain & Model: The study used S. cerevisiae 31 in a simulated sour fish fermentation medium.
    • Treatment: The yeast was exposed to different concentrations of exogenous this compound (0, 100, 300, 500 μM).
    • Measurements:
      • Viability: Tracked by counting colony-forming units (CFU) over 5 days.
      • Metabolic Activity: Measured glucose consumption and ethanol production.
      • Flavor Compounds: Analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
      • Cell Permeability: Assessed by measuring the release of cellular nucleic acids and proteins.

Mechanisms of Action and Research Context

The available literature points to two primary mechanisms through which this compound exerts its antimicrobial and regulatory effects, illustrated in the pathway diagram below.

G cluster_direct Direct Antimicrobial Effects cluster_qs Quorum-Sensing Regulation (in Yeasts) TwoPE This compound (2-PE) DirectMech Disruption of Cell Membranes and Induction of Oxidative Stress TwoPE->DirectMech Against competing microbes QSReception 2-PE accumulates in the extracellular environment TwoPE->QSReception As a self-regulatory signal DirectOutcome Inhibition of Microbial Growth and Cell Death DirectMech->DirectOutcome PKA Activates Intracellular PKA Signaling Pathway QSReception->PKA GeneExp Alters Gene Expression (e.g., FLO11) PKA->GeneExp QSOutcome Enhanced Cell Viability and Metabolic Output GeneExp->QSOutcome

It is crucial to note that this compound's role as a quorum-sensing molecule in yeasts like *S. cerevisiae* means its effect is concentration-dependent and can be stimulatory at moderate levels, contrary to the straightforward inhibitory action expected from a traditional antimicrobial agent [3].

Research Gaps and Future Directions

While the data confirms this compound has antimicrobial properties, a comprehensive comparison with traditional agents is not available in the retrieved studies. Future research would need to:

  • Systematically Test Spectrum: Determine the Minimum Inhibitory Concentrations (MICs) of this compound against a standardized panel of WHO priority pathogens (e.g., MRSA, carbapenem-resistant P. aeruginosa, etc.) [4] and common fungi.
  • Direct Comparative Studies: Conduct experiments that directly pit this compound against conventional antibiotics and antifungals under identical conditions to compare potency and spectrum.
  • Elucidate Specific Mechanisms: Further investigate the precise molecular targets in bacteria, particularly to understand its differential effectiveness against Gram-positive and Gram-negative species.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Dry Powder, Liquid, Other Solid
Colorless liquid with a floral odor; [Hawley]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid; mild, warm,rose, honey-like odou

Color/Form

COLORLESS, VISCOUS LIQUID

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

122.073164938 Da

Monoisotopic Mass

122.073164938 Da

Boiling Point

218.2 °C AT 760 MM HG
219.00 to 221.00 °C. @ 760.00 mm Hg
219Â °C

Flash Point

102 °C
205 °F (96 °C) (Closed cup)
102Â °C c.c.

Heavy Atom Count

9

Taste

INITIALLY SLIGHTLY BITTER TASTE THEN SWEET & REMINISCENT OF PEACH
Sharp burning taste

Vapor Density

4.21 (AIR= 1)
Relative vapor density (air = 1): 4.2

Density

1.0202 AT 20 °C/4 °C
1.02 g/cm³
1.017-1.020

LogP

1.36
1.36 (LogP)
1.36
log Kow = 1.36
1.4

Odor

CHARACTERISTIC ROSE-LIKE ODOR
Pure PEA has an extremely mild roselike odor. >99% pure vary in odor because of the impurities present.

Odor Threshold

Odor Threshold Low: 7.02 [ppm]
[Hawley] Odor threshold (detection) from CHEMINFO

Appearance

Solid powder

Melting Point

-27 °C
-25.8 °C
-27Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ML9LGA7468

GHS Hazard Statements

Aggregated GHS information provided by 2619 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2619 companies. For more detailed information, please visit ECHA C&L website;
Of the 36 notification(s) provided by 2618 of 2619 companies with hazard statement code(s):;
H302 (81.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Infective Agents, Local; Disinfectants; Preservatives, Pharmaceutical
Phenylethyl alcohol ... has been used in 0.5% conc as an antibacterial agent in ophthalmic solutions. /Phenylethyl alcohol/

MeSH Pharmacological Classification

Disinfectants

Vapor Pressure

0.08 [mmHg]
8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/
Vapor pressure, Pa at 20Â °C: 8

Pictograms

Irritant

Irritant

Impurities

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde.

Other CAS

1321-27-3
60-12-8

Metabolism Metabolites

2-PHENYLETHANOL YIELDS PHENYLACETYLALDEHYDE IN RABBITS: SMITH JM ET AL, BIOCHEM J, 56, 320, 1954. /FROM TABLE/
Phenylethyl alcohol is oxidized almost entirely to the corresponding acid. Metabolites excreted in urine following oral doses of 0.2 to 0.3 g/kg to rabbits were phenaceturic acid, the glycine conjugate of phenylacetic acid, 42%; glucosidurinic acid, 5%; and an ether-soluble acid, probably phenylacetic acid, 19%. Only 66% of the original dose could be accounted for. /Phenylethyl alcohol/
... beta-Phenylethyl alcohol is a substrate for ADH, with an initial rate of oxidation nearly as high as that of allyl alcohol and appreciably greater than that of ethanol.

Wikipedia

Phenethyl_alcohol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Deodorant

Methods of Manufacturing

REACTION OF BENZENE, ETHYLENE OXIDE AND POWDERED ALUMINUM CHLORIDE; HYDROGENATION OF STYRENE OXIDE
BY REDUCTION OF ETHYL PHENYLACETATE WITH SODIUM IN ABSOLUTE ALCOHOL. BY HYDROGENATION OF PHENYLACETALDEHYDE IN PRESENCE OF NICKEL CATALYST.
Grignard synthesis: Chlorobenzene is converted to phenylmagnesium chloride which reacts with ethylene oxide at 100 °C to give beta-phenylethoxy magnesium chloride which is decomposed with sulfuric acid to give PEA.
Freidel-Craft process: Benzene is reacted with ethylene oxide over AlCl3.
Catalytic hydrogenation of styrene oxide.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Benzeneethanol: ACTIVE
The Bouveault-Blanc Reduction method of synthesis in which phenylacetic ester is reduced with sodium and alcohol and Leonard's Method in which toluene is chlorinated to benzyl chloride which is then converted to phenylacetic ester, and then to PEA are primarily of historic interest.
Most of the 2-phenylethanol presently being manufactured is produced by the essentially one-step Friedel-Craft process, although the Grignard synthesis and catalytic hydrogenation of styrene oxide are presently used.
The Friedel-Craft method has been exhaustively studied to optimize reaction conditions and purification procedures. Because of the high reactivity of the intermediates and the tendency toward polymer formation, critical factors ... must be carefully balanced to provide an economical product with acceptable odor properties.
Most of the commercial product is satisfactorily purified using continuous vacuum fractionation. For highest purity, purification via the borate ester is required.

Dates

Last modified: 08-15-2023

Tyrosol-Derived Biodegradable Inks with Tunable Properties for 3D Printing

Jarrod Cohen, Cemile Kilic Bektas, Andrew Mullaghy, M Mario Perera, Adam J Gormley, Joachim Kohn
PMID: 34396772   DOI: 10.1021/acsbiomaterials.1c00464

Abstract

Three-dimensional (3D) printing has emerged as a valuable tool in medicine over the past few decades. With a growing number of applications using this advanced processing technique, new polymer libraries with varied properties are required. Herein, we investigate tyrosol-based poly(ester-arylate)s as biodegradable inks in fused deposition modeling (FDM). Tyrosol-based polycarbonates and polyesters have proven to be useful biomaterials due to their excellent tunability, nonacidic degradation components, and the ability to be functionalized. Polymers are synthesized by polycondensation between a custom diphenol and commercially available diacids. Thermal properties, degradation rates, and mechanical properties are all tunable based on the diphenol and diacid chosen. Evaluation of material print as it relates to chemical structure, molecular weight, and thermal properties was explored. Higher-molecular-weight polymers greater than 50 kDa exhibit thermal degradation during printing and at some points are too viscous to print. It was determined that polymers with lower processing temperatures and molecular weights were printable regardless of the structure. An exception to this was pHTy6 that was printed at 65 kDa with minimal degradation. This is most likely due to its low melting temperature and, as a result, lower printing temperatures. Additionally, chemical improvements were made to incorporate thiol-alkene click chemistry as a means for postprint curing. Low-molecular-weight pHTy6 was end-capped with alkene functionality. This material was then formulated with either a dithiol for chain extension or tetrathiol for cross-linking. Scaffolds were cured after printing for 5, 15, 30 and 60 min intervals where longer cure times resulted in a tougher material. This design builds on the library of biologically active materials previously explored and aims to bring new biomaterials to the field of 3D-printed personal medicine.


[Determination of phenylethyl alcohol in rose dew by micellar capillary electrochromatography]

Weifeng Wang, Ying Zhang, Junli Yang
PMID: 34213121   DOI: 10.3724/SP.J.1123.2020.03029

Abstract

Rose dew has emerged as one of the superior products in the field of skin care after rose essential oil. However, at present, there is no quality control standard for rose dew. To this end, a micellar capillary electrochromatography (MEKC) method was developed to determine the amount of phenylethyl alcohol, one of the characteristic components of rose dew. The factors affecting the MEKC performance, including the concentrations of borax and sodium dodecyl sulfate (SDS), separation voltage, injection conditions, and detection conditions, were optimized. The capillary length was selected as 48.5 cm, and the effective capillary length was 40 cm. The new capillary was treated successively with methanol, sodium hydroxide (NaOH) solution, and deionized water for 10 min, 60 min, and 30 min when it was used for the first time. Under the running process, the capillary was flushed with 0.5 mol/L NaOH, deionized water, and running buffer solution (10 mmol/L Na
B
O
+15 mmol/L SDS) for 2 min, 2 min, and 3 min each. Between two runs, the capillary was balanced with the running buffer solution for 5 min. Sample injection was performed under a pressure of 5 kPa for 5 s. The separation voltage was set at a positive value of 20 kV. The capillary was maintained at a constant temperature of 20 ℃ using an air refrigeration system. A photo-diode array (PDA) detector with a detection wavelength range of 190-600 nm was coupled to the capillary for monitoring the target molecule, and the optimum wavelength was fixed at 208 nm. Under the optimized conditions, the rose dew samples could be separated and detected within 7 min. The linearity for phenylethyl alcohol detection was found to be 0.50 to 1000 mg/L, with a correlation coefficient (
) of 0.9990. The limit of detection (LOD,
=3) and limit of quantification (LOQ,
=10) of the method were calculated to be 0.091 mg/L and 0.35 mg/L, respectively. The accuracy was tested by spiking phenylethyl alcohol into the rose dew samples at mass concentrations of 10, 100, and 500 g/L. The recoveries ranged from 98.1% to 102.7%, and the relative standard deviations (RSD;
=3) were less than 2.8%. This MEKC method is fast, sensitive, inexpensive, and highly effective for the determination of phenylethyl alcohol in rose dew. With the advantages of good stability, anti-matrix interference ability, and high sensitivity, this method represents a simple, sensitive, accurate, and robust strategy for the quality control of rose dew and related products.


EVOO Polyphenols Relieve Synergistically Autophagy Dysregulation in a Cellular Model of Alzheimer's Disease

Manuela Leri, Andrea Bertolini, Massimo Stefani, Monica Bucciantini
PMID: 34281279   DOI: 10.3390/ijms22137225

Abstract

(1) Background: Autophagy, the major cytoplasmic process of substrate turnover, declines with age, contributing to proteostasis decline, accumulation of harmful protein aggregates, damaged mitochondria and to ROS production. Accordingly, abnormalities in the autophagic flux may contribute to many different pathophysiological conditions associated with ageing, including neurodegeneration. Recent data have shown that extra-virgin olive oil (EVOO) polyphenols stimulate cell defenses against plaque-induced neurodegeneration, mainly, through autophagy induction. (2) Methods: We carried out a set of in vitro experiments on SH-SY5Y human neuroblastoma cells exposed to toxic Aβ
oligomers to investigate the molecular mechanisms involved in autophagy activation by two olive oil polyphenols, oleuropein aglycone (OleA), arising from the hydrolysis of oleuropein (Ole), the main polyphenol found in olive leaves and drupes and its main metabolite, hydroxytyrosol (HT). (3) Results: Our data show that the mixture of the two polyphenols activates synergistically the autophagic flux preventing cell damage by Aβ
oligomers., in terms of ROS production, and impairment of mitochondria. (4) Conclusion: Our results support the idea that EVOO polyphenols act synergistically in autophagy modulation against neurodegeneration. These data confirm and provide the rationale to consider these molecules, alone or in combination, as promising candidates to contrast ageing-associated neurodegeneration.


Caffeic Acid Phenethyl Ester-Incorporated Radio-Sensitive Nanoparticles of Phenylboronic Acid Pinacol Ester-Conjugated Hyaluronic Acid for Application in Radioprotection

Seon-Hee Choi, Dong-Yeon Lee, Sohi Kang, Min-Kyung Lee, Jae-Heun Lee, Sang-Heon Lee, Hye-Lim Lee, Hyo-Young Lee, Young-Il Jeong
PMID: 34198522   DOI: 10.3390/ijms22126347

Abstract

We synthesized phenylboronic acid pinacol ester (PBPE)-conjugated hyaluronic acid (HA) via thiobis(ethylamine) (TbEA) linkage (abbreviated as HAsPBPE conjugates) to fabricate the radiosensitive delivery of caffeic acid phenetyl ester (CAPE) and for application in radioprotection. PBPE was primarily conjugated with TbEA and then PBPE-TbEA conjugates were conjugated again with hyaluronic acid using carbodiimide chemistry. CAPE-incorporated nanoparticles of HAsPBPE were fabricated by the nanoprecipitation method and then the organic solvent was removed by dialysis. CAPE-incorporated HAsPBPE nanoparticles have a small particle size of about 80 or 100 nm and they have a spherical shape. When CAPE-incorporated HAsPBPE nanoparticles were irradiated, nanoparticles became swelled or disintegrated and their morphologies were changed. Furthermore, the CAPE release rate from HAsPBPE nanoparticles were increased according to the radiation dose, indicating that CAPE-incorporated HAsPBPE nanoparticles have radio-sensitivity. CAPE and CAPE-incorporated HAsPBPE nanoparticles appropriately prevented radiation-induced cell death and suppressed intracellular accumulation of reactive oxygen species (ROS). CAPE and CAPE-incorporated HAsPBPE nanoparticles efficiently improved survivability of mice from radiation-induced death and reduced apoptotic cell death. We suggest that HAsPBPE nanoparticles are promising candidates for the radio-sensitive delivery of CAPE.


The Anti-Biofilm Efficacy of Caffeic Acid Phenethyl Ester (CAPE)

Patrícia Pimentel de Barros, Rodnei Dennis Rossoni, Maíra Terra Garcia, Valéria de Lima Kaminski, Flávio Vieira Loures, Beth Burgwyn Fuchs, Eleftherios Mylonakis, Juliana Campos Junqueira
PMID: 34408988   DOI: 10.3389/fcimb.2021.700305

Abstract

is the main fungal species associated with the development of oral candidiasis. Currently, therapeutic options for these infections are limited by the adverse effects of antifungal drugs and by the emergence of drug resistant strains. Thus, the development of new antifungal agents is needed for the prevention and treatment of oral
infections. Caffeic acid phenethyl ester (CAPE) is a natural compound from propolis polyphenolic groups that exhibits many pharmacological properties. In this study, we investigated whether CAPE can have antifungal and immunomodulatory effects on oral candidiasis. Preliminary tests to assess the antifungal activity of CAPE were performed using the Minimum Inhibitory Concentration (MIC) assay that demonstrated inhibition in a range from 16 to 32 μg/mL, confirming its antifungal activity on several
strains isolated from the oral cavity. Subsequently, we analyzed
spp biofilms formed
, in which CAPE treatment at 5 x MIC caused a reduction of 68.5% in the total biomass and ~2.60 Log in the viable cell count (CFU/mL) in relation to the untreated biofilm (
<0.0001). Next, RNA was extracted from untreated and CAPE-treated biofilms and analyzed by real-time qPCR. A series of genes analyzed (
,
,
,
,
,
,
, and
) were downregulated by CAPE compared to the untreated control group (
<0.0001). In
studies using
, the treatment with CAPE prolonged survival of larvae infected by
by 44.5% (
< 0.05) and accompanied by a 2.07-fold increase in the number of hemocytes. Flow cytometry revealed the most prominent increases were in types P2 and P3 hemocytes, granular cells, which phagocytize pathogens. In addition, CAPE treatment decreased the fungal load in the hemolymph and stimulated the expression of antifungal peptide genes such as
and
. The antifungal and immunomodulatory activities observed in
were extended to a murine model of oral candidiasis, in which CAPE decreased the levels of
colonization (~2 log CFU/mL) in relation to the untreated control group. In addition, CAPE treatment significantly reduced pseudomembranous lesions, invasion of hyphae on epithelium surfaces, tissue damage and inflammatory infiltrate (
< 0.05). CAPE was also able to increase the expression of
compared to the infected and untreated group by 3.91-fold (
< 0.0001). Taken together, these results show that CAPE has both antifungal and immunomodulatory effects, making it a promising natural antifungal agent for the treatment and prevention of candidiasis and shows impact to oral candidiasis.


One-Step Extraction of Olive Phenols from Aqueous Solution Using β-Cyclodextrin in the Solid State, a Simple Eco-Friendly Method Providing Photochemical Stability to the Extracts

Aurélia Malapert, Emmanuelle Reboul, Olivier Dangles, Alain Thiéry, N'nabinty Sylla, Valérie Tomao
PMID: 34361616   DOI: 10.3390/molecules26154463

Abstract

The extraction of phenolic compounds from olive mill wastes is important, not only to avoid environmental damages, but also because of the intrinsic value of those biophenols, well-known for their high antioxidant potential and health benefits. This study focuses on tyrosol (Tyr) and hydroxytyrosol (HT), two of the main phenolic compounds found in olive mill wastes. A new, simple, and eco-friendly extraction process for the removal of phenolic compounds from aqueous solutions using native β-cyclodextrin (β-CD) in the solid state has been developed. Several β-CD/biophenol molar ratios and biophenol concentrations were investigated, in order to maintain β-CD mostly in the solid state while optimizing the extraction yield and the loading capacity of the sorbent. The extraction efficiencies of Tyr and HT were up to 61%, with a total solid recovery higher than 90% using an initial concentration of 100 mM biophenol and 10 molar equivalents of β-CD. The photochemical stability of the complexes thus obtained was estimated from ∆E*ab curve vs. illumination time. The results obtained showed that the phenols encapsulated into solid β-CD are protected against photodegradation. The powder obtained could be directly developed as a safe-grade food supplement. This simple eco-friendly process could be used for extracting valuable biophenols from olive mill wastewater.


Species-Specific Induction of Plant Volatiles by Two Aphid Species in Apple: Real Time Measurement of Plant Emission and Attraction of Lacewings in the Wind Tunnel

Zaid Badra, Sebastian Larsson Herrera, Luca Cappellin, Franco Biasioli, Teun Dekker, Sergio Angeli, Marco Tasin
PMID: 34196858   DOI: 10.1007/s10886-021-01288-5

Abstract

Upon damage by herbivores, plants release herbivory-induced plant volatiles (HIPVs). To find their prey, the pest's natural enemies need to be fine-tuned to the composition of these volatiles. Whereas standard methods can be used in the identification and quantitation of HIPVs, more recently introduced techniques such as PTR-ToF-MS provide temporal patterns of the volatile release and detect additional compounds. In this study, we compared the volatile profile of apple trees infested with two aphid species, the green apple aphid Aphis pomi, and the rosy apple aphid Dysaphis plantaginea, by CLSA-GC-MS complemented by PTR-ToF-MS. Compounds commonly released in conjunction with both species include nonanal, decanal, methyl salicylate, geranyl acetone, (Z)-3-hexenyl acetate, (Z)-3-hexenyl butanoate, (Z)-3-hexenyl 2-methyl-butanoate, (E)-β-caryophyllene, β-bourbonene and (Z)-3-hexenyl benzoate. In addition, benzaldehyde and (E)-β-farnesene were exclusively associated with A. pomi, whereas linalool, (E)-4,8-dimethyl-1,3,7-nonatriene were exclusively associated with D. plantaginea. PTR-ToF-MS additionally detected acetic acid (AA) and 2-phenylethanol (PET) in the blends of both trees attacked by aphid species. In the wind tunnel, the aphid predator, Chrysoperla carnea (Stephens), responded strongly to a blend of AA and PET, much stronger than to AA or PET alone. The addition of common and species-specific HIPVs did not increase the response to the binary blend of AA and PET. In our setup, two host-associated volatiles AA + PET appeared sufficient in the attraction of C. carnea. Our results also show the importance of combining complementary methods to decipher the odor profile associated with plants under pest attack and identify behaviourally active components for predators.


Experimental Evidence for Therapeutic Potentials of Propolis

Priyanshu Bhargava, Debajit Mahanta, Ashish Kaul, Yoshiyuki Ishida, Keiji Terao, Renu Wadhwa, Sunil C Kaul
PMID: 34444688   DOI: 10.3390/nu13082528

Abstract

Propolis is produced by honeybees from materials collected from plants they visit. It is a resinous material having mixtures of wax and bee enzymes. Propolis is also known as bee glue and used by bees as a building material in their hives, for blocking holes and cracks, repairing the combs and strengthening their thin borders. It has been extensively used since ancient times for different purposes in traditional human healthcare practices. The quality and composition of propolis depend on its geographic location, climatic zone and local flora. The New Zealand and Brazilian green propolis are the two main kinds that have been extensively studied in recent years. Their bioactive components have been found to possess a variety of therapeutic potentials. It was found that Brazilian green propolis improves the cognitive functions of mild cognitive impairments in patients living at high altitude and protects them from neurodegenerative damage through its antioxidant properties. It possesses artepillin C (ARC) as the key component, also known to possess anticancer potential. The New Zealand propolis contains caffeic acid phenethyl ester (CAPE) as the main bioactive with multiple therapeutic potentials. Our lab performed in vitro and in vivo assays on the extracts prepared from New Zealand and Brazilian propolis and their active ingredients. We provided experimental evidence that these extracts possess anticancer, antistress and hypoxia-modulating activities. Furthermore, their conjugation with γCD proved to be more effective. In the present review, we portray the experimental evidence showing that propolis has the potential to be a candidate drug for different ailments and improve the quality of life.


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